molecular formula C7H7BN2O2 B1326396 1H-Indazole-6-boronic acid CAS No. 885068-10-0

1H-Indazole-6-boronic acid

Cat. No.: B1326396
CAS No.: 885068-10-0
M. Wt: 161.96 g/mol
InChI Key: ZKNLCHWRWRYPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazole-6-boronic acid is a useful research compound. Its molecular formula is C7H7BN2O2 and its molecular weight is 161.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-indazol-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-5-4-9-10-7(5)3-6/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNLCHWRWRYPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=NN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646440
Record name 1H-Indazol-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885068-10-0
Record name 1H-Indazol-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole-6-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1H-Indazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-Indazole-6-boronic acid, a valuable building block in medicinal chemistry and drug development. This document outlines a detailed synthetic pathway, experimental protocols, and key characterization data to support researchers in its application.

Introduction

This compound is a key synthetic intermediate widely utilized in the development of novel therapeutics. The indazole scaffold is a prominent feature in many biologically active compounds, and the introduction of a boronic acid moiety at the 6-position allows for versatile derivatization through Suzuki-Miyaura cross-coupling reactions. This enables the facile construction of complex molecules with potential applications in areas such as oncology and inflammation. This guide details a reliable synthetic route starting from commercially available precursors and provides the necessary characterization information for this important compound.

Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step sequence starting from 6-bromo-1H-indazole. The first step involves a palladium-catalyzed Miyaura borylation to form the corresponding pinacol ester. This stable intermediate is then hydrolyzed to yield the final boronic acid.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 6-Bromo-1H-indazole cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Hydrolysis 4-bromo-2-methylaniline 4-bromo-2-methylaniline Diazotization_Cyclization Diazotization/ Cyclization 4-bromo-2-methylaniline->Diazotization_Cyclization 6-bromo-1H-indazole 6-bromo-1H-indazole Diazotization_Cyclization->6-bromo-1H-indazole 6-bromo-1H-indazole_2 6-Bromo-1H-indazole Miyaura_Borylation Miyaura Borylation 6-bromo-1H-indazole_2->Miyaura_Borylation Pinacol_Ester This compound pinacol ester Miyaura_Borylation->Pinacol_Ester Pinacol_Ester_2 This compound pinacol ester Hydrolysis Hydrolysis Pinacol_Ester_2->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Overall synthetic route to this compound.

Experimental Protocols

Synthesis of 6-Bromo-1H-indazole

This protocol describes the synthesis of the starting material, 6-bromo-1H-indazole, from 4-bromo-2-methylaniline via a diazotization and cyclization reaction.[1]

Materials:

  • 4-bromo-2-methylaniline

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Chloroform

  • Heptane

  • Concentrated Hydrochloric acid

  • 50% aqueous Sodium hydroxide solution

Procedure:

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

  • Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.[1]

  • Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.[1]

  • Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.[1]

Synthesis_of_6_Bromo_1H_indazole Start 4-bromo-2-methylaniline in Chloroform Step1 Add Acetic Anhydride (<40°C) Start->Step1 Step2 Add KOAc and Isoamyl Nitrite Step1->Step2 Step3 Reflux at 68°C for 20h Step2->Step3 Step4 Cool to 25°C Step3->Step4 Step5 Evaporate Volatiles Step4->Step5 Step6 Azeotropic Distillation with Water Step5->Step6 Step7 Add conc. HCl and Heat (50-55°C) Step6->Step7 Step8 Cool to 20°C Step7->Step8 Step9 Adjust pH to 11 with NaOH Step8->Step9 Step10 Evaporate Solvent Step9->Step10 Step11 Slurry with Heptane, Filter, and Dry Step10->Step11 End 6-Bromo-1H-indazole Step11->End

Caption: Experimental workflow for the synthesis of 6-Bromo-1H-indazole.

Synthesis of this compound pinacol ester

This protocol outlines the Miyaura borylation of 6-bromo-1H-indazole to its corresponding pinacol ester.

Materials:

  • 6-bromo-1H-indazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried flask, add 6-bromo-1H-indazole (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous 1,4-dioxane.

  • Add Pd(dppf)Cl₂ (0.03 equiv.).

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound pinacol ester.

Synthesis of this compound

This protocol describes the hydrolysis of the pinacol ester to the final boronic acid.

Materials:

  • This compound pinacol ester

  • Acetone

  • 2N Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound pinacol ester (1.0 equiv.) in a mixture of acetone and 2N aqueous hydrochloric acid.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete conversion.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Characterization Data

Physicochemical Properties
PropertyValueReference
Molecular Formula C₇H₇BN₂O₂[2]
Molecular Weight 161.96 g/mol [2]
Appearance Off-white to white solid
CAS Number 885068-10-0[2]
Spectroscopic Data

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.1br s1HN-H
~8.1s1HH-3
~7.9s1HH-7
~7.7d1HH-4
~7.4d1HH-5
~8.0br s2HB(OH)₂

Table 3: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
~141.0C-7a
~134.5C-3
~128.0C-5
~125.0C-3a
~121.5C-4
~119.0C-7
(Not observed)C-6

Table 4: Expected Mass Spectrometry Data

Ionization ModeExpected m/z
ESI+163.06 [M+H]⁺
ESI-161.05 [M-H]⁻

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its primary application lies in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety can be coupled with various aryl or heteroaryl halides to form new carbon-carbon bonds. This allows for the rapid diversification of the indazole core, a privileged scaffold in medicinal chemistry.

Applications Indazole_Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling Indazole_Boronic_Acid->Suzuki_Coupling Diversified_Indazoles Diversified Indazole Derivatives Suzuki_Coupling->Diversified_Indazoles Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Suzuki_Coupling Drug_Discovery Drug Discovery & Development Diversified_Indazoles->Drug_Discovery

Caption: Role of this compound in drug discovery.

Safety Information

This compound is harmful if swallowed.[2] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocols and compiled data will be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the use of this versatile building block in the design and synthesis of novel therapeutic agents.

References

A Technical Guide to the Physicochemical Properties of 1H-Indazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Indazole-6-boronic acid, a versatile building block in medicinal chemistry and organic synthesis. Understanding these properties is critical for its application in drug design, reaction optimization, and formulation development.

Core Physicochemical Data

The quantitative physicochemical data for this compound and its closely related analogue, 1-Methyl-1H-indazole-6-boronic acid, are summarized below. It is important to note that while experimental data for the 1-methyl derivative is available, specific experimental values for the parent compound are not consistently reported in publicly available literature.

PropertyValue (this compound)Value (1-Methyl-1H-indazole-6-boronic acid)Data Type
Molecular Formula C₇H₇BN₂O₂[1][2]C₈H₉BN₂O₂[][4][5]-
Molecular Weight 161.96 g/mol [1]175.98 g/mol [][6][7][8]Computed/Reported
Melting Point Not Reported277-283 °C[][6][7][8][9]Experimental
pKa Not Reported8.33 ± 0.30[7][9]Predicted
LogP Not Reported-0.74690[]Experimental
Appearance -White Solid / Crystalline Powder[4][9]-

Visualized Structures and Processes

Chemical Structure

G cluster_0 a This compound b

Caption: Chemical structure of this compound.

Experimental Workflow: Melting Point Determination

workflow prep Sample Preparation (Finely powder and pack in capillary tube) setup Apparatus Setup (Attach capillary to thermometer in heating block) prep->setup heat_fast Rapid Heating (Determine approximate melting range) setup->heat_fast cool Cool Apparatus heat_fast->cool cool->prep Use fresh sample heat_slow Slow & Precise Heating (~2°C/min near melting point) cool->heat_slow observe Observation (Record T_initial and T_final of melting) heat_slow->observe record Data Recording (Report melting point range) observe->record

Caption: Standard workflow for determining the melting point of a solid organic compound.

Logical Pathway: Boronic Acid pKa Equilibrium

pKa_Equilibrium cluster_acid Trigonal Boronic Acid (Lewis Acid) cluster_base Lewis Base cluster_conjugate Tetrahedral Boronate Complex BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ / - OH⁻ Hydroxide OH⁻

References

An In-depth Technical Guide to 1H-Indazole-6-boronic acid (CAS: 885068-10-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Indazole-6-boronic acid, a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies. This document details its physicochemical properties, synthesis and purification protocols, key applications in drug discovery, and its role in modulating critical signaling pathways.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 885068-10-0[1]
Molecular Formula C₇H₇BN₂O₂[1]
Molecular Weight 161.95 g/mol [1]
Melting Point 112-117 °C
Boiling Point (Predicted) 457.0 ± 37.0 °C at 760 mmHg
Density (Predicted) 1.42 ± 0.1 g/cm³
Purity Typically ≥95%[1]
Storage Conditions 2-8 °C
Solubility Soluble in organic solvents such as DMSO and methanol.[2]

Synthesis and Purification

The synthesis of this compound can be achieved from commercially available 6-bromo-1H-indazole. The following protocol is a representative procedure.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Bromo-1H-indazole

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromo-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask, followed by the addition of Pd(dppf)Cl₂ (0.03 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound pinacol ester.

  • Deprotection: Dissolve the crude pinacol ester in a mixture of acetone and 1 M hydrochloric acid. Stir the mixture at room temperature for 2-4 hours.

  • Isolation: Remove the acetone under reduced pressure. The aqueous layer can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.

Purification Protocol

Purification of boronic acids can be challenging due to their tendency to form trimers (boroxines) and their polarity. Common purification methods include:

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or acetone/hexanes) can be effective.

  • Column Chromatography: Silica gel chromatography can be used, often with a polar eluent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid to suppress tailing.

  • Acid/Base Extraction: The acidic nature of the boronic acid allows for purification via extraction into a basic aqueous solution, followed by washing of the aqueous layer with an organic solvent to remove non-acidic impurities, and subsequent re-acidification to precipitate the pure boronic acid.

Spectroscopic Data

  • ¹H NMR (in DMSO-d₆): Aromatic protons of the indazole ring are expected in the range of δ 7.0-8.5 ppm. The N-H proton of the indazole would appear as a broad singlet at higher chemical shifts (>10 ppm). The B(OH)₂ protons would also be present as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR (in DMSO-d₆): Aromatic carbons would resonate in the region of δ 110-150 ppm. The carbon attached to the boron atom would be observed at a lower field.

  • IR (KBr): Characteristic peaks would include O-H stretching (broad, ~3200-3600 cm⁻¹), N-H stretching (~3100-3300 cm⁻¹), B-O stretching (~1300-1400 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (ESI-MS): The mass spectrum would show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its primary application lies in its use in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the indazole core and various aryl or heteroaryl halides, providing a versatile method for the synthesis of diverse libraries of compounds for drug screening.

A significant area of application is in the development of kinase inhibitors for cancer therapy. The indazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to mimic the purine core of ATP, the natural substrate for kinases. By functionalizing the indazole ring system using this compound, researchers can design potent and selective inhibitors of various kinases implicated in cancer progression.

Role in Signaling Pathways

Derivatives of this compound have been shown to target and inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two such important pathways are the Polo-like kinase 4 (PLK4) and the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.

Polo-like Kinase 4 (PLK4) Signaling Pathway

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers.[3] Inhibition of PLK4 can lead to mitotic errors and ultimately cell death in cancer cells.

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Mitotic_Progression Mitotic Progression Centriole_Duplication->Mitotic_Progression Tumor_Growth Tumor Growth Mitotic_Progression->Tumor_Growth Inhibitor Indazole-based PLK4 Inhibitor Inhibitor->PLK4

Caption: Simplified PLK4 signaling pathway and the point of intervention by indazole-based inhibitors.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

The VEGFR signaling pathway is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] Inhibiting VEGFR signaling can starve tumors of their blood supply.

VEGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg PI3K_Akt PI3K/Akt VEGFR->PI3K_Akt Ras_MAPK Ras/MAPK VEGFR->Ras_MAPK Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K_Akt->Angiogenesis Ras_MAPK->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Inhibitor Indazole-based VEGFR Inhibitor Inhibitor->VEGFR

Caption: Overview of the VEGFR signaling pathway and its inhibition by indazole derivatives.

Experimental Workflows

The following diagrams illustrate typical experimental workflows involving this compound.

Synthesis and Purification Workflow

Synthesis_Workflow Start 6-Bromo-1H-indazole Reaction Suzuki-Miyaura Borylation Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Kinase Inhibitor Discovery Workflow

Kinase_Inhibitor_Workflow Compound This compound Synthesis Library Synthesis via Suzuki-Miyaura Coupling Compound->Synthesis Screening High-Throughput Kinase Assay Screening Synthesis->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A typical workflow for the discovery of kinase inhibitors using this compound.

Conclusion

This compound is a versatile and valuable reagent for researchers and scientists in the field of drug discovery. Its utility in the construction of diverse molecular scaffolds, particularly for the development of kinase inhibitors, makes it a compound of significant interest. This guide provides a foundational understanding of its properties, synthesis, and applications, aiming to facilitate its effective use in the laboratory and in the advancement of therapeutic research.

References

An In-depth Technical Guide to the Structure Elucidation of 1H-Indazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1H-Indazole-6-boronic acid, a key building block in medicinal chemistry. This document outlines the molecular characteristics, expected spectroscopic data, and detailed experimental protocols relevant to the synthesis and characterization of this compound.

Molecular and Physicochemical Properties

This compound is a heterocyclic compound featuring an indazole core functionalized with a boronic acid group at the 6-position. This unique combination of a bicyclic aromatic system and a versatile boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇BN₂O₂PubChem[1]
Molecular Weight 161.96 g/mol PubChem[1]
IUPAC Name (1H-indazol-6-yl)boronic acidPubChem[1]
CAS Number 885068-10-0PubChem[1]
Appearance White to off-white crystalline powderThermo Scientific Chemicals[2]
Melting Point 180°C to 185°CThermo Scientific Chemicals[2]
Purity ≥96.0% (HPLC)Thermo Scientific Chemicals[2]

Synthesis and Reaction Mechanisms

The synthesis of this compound typically starts from a halogenated indazole precursor, such as 6-bromo-1H-indazole. The bromo-indazole can be synthesized on a large scale from 4-bromo-2-methylaniline through a diazotization and cyclization process[3]. The subsequent conversion to the boronic acid is commonly achieved via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup.

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole[3]
  • Acetylation: Dissolve 4-bromo-2-methylaniline in chloroform and cool the solution. Add acetic anhydride while maintaining the temperature below 40°C.

  • Diazotization and Cyclization: To the reaction mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux at 68°C and maintain for 20 hours.

  • Work-up and Hydrolysis: After the reaction is complete, cool the mixture and remove volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture.

  • Isolation and Purification: Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous solution of sodium hydroxide. Evaporate the solvent, and slurry the resulting solid with heptane. Filter and dry the solid under vacuum to yield 6-Bromo-1H-indazole.

Experimental Protocol: Borylation to form this compound (General Procedure)
  • Dissolve 6-bromo-1H-indazole in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Add triisopropyl borate dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

G cluster_synthesis Synthesis Workflow 4-bromo-2-methylaniline 4-bromo-2-methylaniline Acetylation Acetylation 4-bromo-2-methylaniline->Acetylation Acetic anhydride 6-bromo-1H-indazole 6-bromo-1H-indazole Lithium-Halogen Exchange Lithium-Halogen Exchange 6-bromo-1H-indazole->Lithium-Halogen Exchange n-BuLi, THF, -78°C This compound This compound Diazotization & Cyclization Diazotization & Cyclization Acetylation->Diazotization & Cyclization Isoamyl nitrite, Potassium acetate Diazotization & Cyclization->6-bromo-1H-indazole Borylation Borylation Lithium-Halogen Exchange->Borylation Triisopropyl borate Acidic Workup Acidic Workup Borylation->Acidic Workup HCl (aq) Acidic Workup->this compound

A simplified workflow for the synthesis of this compound.

Spectroscopic and Spectrometric Characterization

Table 2: Predicted and Reference Spectroscopic Data for Structure Elucidation

TechniqueNucleus/RegionPredicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/zReference Data (1H-Indazole)[4]
¹H NMR Aromatic CH7.0 - 8.5 ppmδ 8.10 (s, 1H), 7.77 (d, 1H), 7.51 (d, 1H), 7.40 (m, 1H), 7.18 (m, 1H)
NH12.0 - 13.5 ppm-
B(OH)₂4.0 - 6.0 ppm (broad)-
¹³C NMR Aromatic C110 - 145 ppmδ 109.7, 120.9, 121.0, 123.1, 126.8, 134.8, 140.0
C-B~130 ppm (broad)-
¹¹B NMR B(OH)₂18 - 30 ppm-
IR Spectroscopy O-H stretch (boronic acid)3200 - 3600 cm⁻¹ (broad)-
N-H stretch3100 - 3300 cm⁻¹3148 cm⁻¹
Aromatic C=C stretch1600 - 1620 cm⁻¹1619 cm⁻¹
B-O stretch1300 - 1400 cm⁻¹-
Mass Spectrometry [M+H]⁺163.0673-
[M-H]⁻161.0528-
Experimental Protocols for Spectroscopic Analysis
  • NMR Spectroscopy:

    • Prepare a solution of this compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL).

    • Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a spectral width of -2 to 16 ppm, a 30-degree pulse, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled sequence should be used with a spectral width of 0 to 200 ppm.

    • For ¹¹B NMR, a spectral width of -100 to 100 ppm is appropriate, with a reference standard such as BF₃·OEt₂.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

    • For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

    • For ATR, place a small amount of the solid sample directly on the ATR crystal.

    • Scan the sample over the range of 4000 to 400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Acquire high-resolution mass spectra to confirm the elemental composition.

G cluster_elucidation Structure Elucidation Workflow Synthesized Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Synthesized Compound->NMR MS Mass Spectrometry (HRMS) Synthesized Compound->MS IR IR Spectroscopy Synthesized Compound->IR X-ray X-ray Crystallography (if single crystals available) Synthesized Compound->X-ray Structure Confirmation Structure Confirmation NMR->Structure Confirmation MS->Structure Confirmation IR->Structure Confirmation X-ray->Structure Confirmation

A logical workflow for the structure elucidation of this compound.

Application in Drug Discovery: Suzuki-Miyaura Cross-Coupling

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer therapy. Its primary application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where it is coupled with various aryl or heteroaryl halides to form C-C bonds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure)
  • To a reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

G cluster_pathway Application in Kinase Inhibitor Synthesis Indazole-boronic_acid This compound Suzuki_coupling Suzuki-Miyaura Cross-Coupling Indazole-boronic_acid->Suzuki_coupling Aryl_halide Aryl/Heteroaryl Halide Aryl_halide->Suzuki_coupling Indazole_derivative Substituted Indazole Derivative Suzuki_coupling->Indazole_derivative Pd Catalyst, Base Kinase_inhibitor Kinase Inhibitor Indazole_derivative->Kinase_inhibitor Further Functionalization Cancer_therapy Targeted Cancer Therapy Kinase_inhibitor->Cancer_therapy

A signaling pathway illustrating the use of this compound.

Safety and Handling

This compound is harmful if swallowed.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This guide provides a framework for the synthesis and comprehensive structure elucidation of this compound. The combination of detailed experimental protocols and expected analytical data serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

The Pivotal Role of 1H-Indazole-6-boronic Acid in the Synthesis of Next-Generation Kinase and IDO1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthetic utility and mechanistic implications of 1H-Indazole-6-boronic acid in the development of potent kinase and indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.

This document elucidates the function of this compound as a crucial chemical intermediate. While not possessing a direct mechanism of action itself, its strategic importance lies in its role as a versatile building block in the synthesis of a new generation of therapeutic agents. Through Suzuki-Miyaura cross-coupling reactions, this compound enables the construction of complex indazole-based molecules with significant biological activities, primarily targeting protein kinases and the immunosuppressive enzyme IDO1.

Core Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine ring of ATP and interact with the hinge region of kinases. This compound serves as a key precursor for the synthesis of various kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFRs) and Polo-like Kinase 4 (PLK4), which are implicated in various cancers.

Furthermore, the indazole moiety is a recognized pharmacophore for the inhibition of IDO1, an enzyme that plays a critical role in tumor immune evasion. Derivatives of this compound are being explored for their potential to reverse this immunosuppressive effect, thereby enhancing the efficacy of cancer immunotherapies.

Synthetic Utility: The Suzuki-Miyaura Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the indazole core and various aryl or heteroaryl halides, enabling the synthesis of a diverse library of potential drug candidates.

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general method for the coupling of a halo-indazole with an arylboronic acid, representative of the synthesis of many indazole-based inhibitors.

Materials:

  • 6-Bromo-1H-indazole

  • Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 6-Bromo-1H-indazole (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Add the palladium catalyst (0.05-0.10 equivalents) to the mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1H-indazole.

Mechanism of Action of Indazole-Based Inhibitors

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress T-cell proliferation and promote an immunosuppressive milieu.[1]

Indazole-based IDO1 inhibitors, synthesized using precursors like this compound, are designed to bind to the active site of the IDO1 enzyme. The indazole ring often interacts with the heme cofactor, preventing the binding of tryptophan and thereby inhibiting the enzymatic reaction. This blockade of the kynurenine pathway is intended to restore T-cell function and enhance anti-tumor immunity.

Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins.[2] Dysregulation of kinase activity is a common feature of many diseases, including cancer.[2]

The 1H-indazole core is a bioisostere of the purine ring of ATP, enabling it to act as a competitive inhibitor at the ATP-binding site of kinases.[2] The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the "hinge region" of the kinase, a key determinant of binding affinity.[2] By occupying the ATP-binding pocket, these inhibitors prevent the transfer of a phosphate group to the substrate protein, thereby blocking the downstream signaling cascade.

Quantitative Data for Representative Indazole-Based Inhibitors

The following tables summarize the inhibitory activities of representative indazole-based compounds against their respective targets. It is important to note that these are examples of what can be synthesized from indazole precursors and do not represent the activity of this compound itself.

Compound ClassRepresentative CompoundTargetIC₅₀ (nM)Reference
FGFR Inhibitor6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivativeFGFR15.5[3]
PLK4 InhibitorIndazole-based derivative (Compound C05)PLK4< 0.1[4]
IDO1 InhibitorN'-Hydroxyindazolecarboximidamide (Compound 8a)IDO1~10,000[5]

Note: The IC₅₀ values are highly dependent on the specific assay conditions.

Experimental Protocols for Biological Assays

Cell-Based IDO1 Activity Assay (Kynurenine Measurement)

This protocol describes a common method for assessing the inhibitory activity of compounds on IDO1 in a cellular context.[6][7]

Materials:

  • Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3)

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ) for IDO1 induction

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.

  • Add serial dilutions of the test compounds to the cells and incubate for a further 24-48 hours.

  • After incubation, collect the cell culture supernatant.

  • To a portion of the supernatant, add TCA to precipitate proteins.

  • Centrifuge to pellet the precipitate and transfer the supernatant to a new plate.

  • Add Ehrlich's Reagent to the supernatant and incubate at room temperature for 10-20 minutes to allow for color development.

  • Measure the absorbance at approximately 480 nm using a microplate reader. The absorbance is proportional to the kynurenine concentration.

  • Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol provides a general framework for measuring the direct inhibitory effect of a compound on a purified kinase.[2][8]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the purified kinase and its specific substrate in a kinase assay buffer.

  • Add serial dilutions of the test compounds to the wells of the 96-well plate.

  • Add the kinase/substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and, therefore, the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

Signaling Pathways

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 substrate TCell T-Cell Tryptophan->TCell required for proliferation Kynurenine Kynurenine IDO1->Kynurenine catalysis Kynurenine->TCell suppresses Inhibitor Indazole-Based Inhibitor Inhibitor->IDO1 inhibits

Caption: IDO1 signaling pathway and point of inhibition.

Kinase_Pathway Kinase Protein Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling PhosphoSubstrate->Signaling Inhibitor Indazole-Based Inhibitor Inhibitor->Kinase inhibits

Caption: General kinase signaling and competitive inhibition.

Experimental and Logical Workflows

Suzuki_Workflow start Start Materials: This compound Aryl Halide reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified 6-Aryl-1H-indazole (Bioactive Compound) purification->product

Caption: Synthetic workflow for bioactive indazoles.

Assay_Logic compound Synthesized Indazole Derivative bio_assay Biological Assay (IDO1 or Kinase) compound->bio_assay data Measure Enzyme Activity (e.g., Kynurenine or ADP levels) bio_assay->data analysis Calculate % Inhibition vs. Control data->analysis ic50 Determine IC50 Value analysis->ic50

Caption: Logic flow for determining inhibitor potency.

References

An In-Depth Technical Guide to the Potential Biological Targets of 1H-Indazole-6-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Indazole-6-boronic acid is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug development sectors. While the compound itself is not recognized for direct biological activity, it serves as a crucial and versatile building block in the synthesis of more complex molecules. Its primary utility is realized through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.

This technical guide will explore the role of this compound as a key intermediate in the creation of biologically active compounds. It will detail the synthetic methodologies employed, summarize the biological activities of the resulting indazole derivatives against prominent cancer-related targets, and provide comprehensive experimental protocols for their synthesis and evaluation. The focus will be on the potential of these derivatives as inhibitors of protein kinases, a class of enzymes frequently implicated in oncogenesis.

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

The principal application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the linkage of the indazole scaffold to various aryl or heteroaryl halides, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The boronic acid functional group is key to this transformation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of a halo-indazole (which can be synthesized from 1H-indazole) with a boronic acid, or conversely, the coupling of a halo-aromatic compound with this compound.

Materials:

  • 6-Bromo-1H-indazole or other suitable halo-indazole derivative (1.0 equivalent)

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], 2-5 mol%)

  • Base (e.g., potassium carbonate [K₂CO₃], sodium carbonate [Na₂CO₃], or cesium carbonate [Cs₂CO₃], 2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the 6-bromo-1H-indazole, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to establish an inert atmosphere.

  • Add the degassed solvent to the reaction vessel via syringe.

  • Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Halo-Indazole, Boronic Acid, and Base Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Degas_Mixture Degas Reaction Mixture Add_Solvent->Degas_Mixture Add_Catalyst Add Palladium Catalyst Degas_Mixture->Add_Catalyst Heat_Stir Heat and Stir (80-120 °C) Add_Catalyst->Heat_Stir Monitor Monitor Progress (TLC, LC-MS) Heat_Stir->Monitor Quench_Extract Cool, Quench with Water, and Extract Monitor->Quench_Extract Dry_Concentrate Dry and Concentrate Organic Phase Quench_Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Final_Product Characterize Final Product Purify->Final_Product

A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Potential Biological Targets of this compound-Derived Compounds

The indazole core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of 1H-indazole have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. A significant portion of research has focused on their potential as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

While this compound itself is not the active agent, it provides the indazole moiety that is crucial for the biological activity of the final compounds. The following table summarizes the in vitro anticancer activity of representative indazole derivatives, synthesized using precursors like 6-bromo-1H-indazole, which would be coupled with a boronic acid in a manner analogous to using this compound.

Compound IDTarget/Cell LineIC₅₀ (µM)Reference
Compound 2f A549 (Lung Cancer)0.23[1][2]
HepG2 (Liver Cancer)0.35[1][2]
MCF-7 (Breast Cancer)0.31[1][2]
HCT116 (Colorectal Cancer)0.28[1][2]
4T1 (Mouse Breast Cancer)1.15[1][2]
Compound 9u FGFR1 (enzyme assay)0.0033[3]
HCT116 (Colorectal Cancer)0.4682[3]
Compound 109 EGFR (enzyme assay)0.0083[4]
EGFR T790M (mutant)0.0053[4]

Note: The compounds listed are derivatives synthesized using indazole precursors and are representative of the types of molecules that can be generated using this compound.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase, such as EGFR or FGFR, using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human kinase (e.g., EGFR, FGFR1)

  • Kinase-specific peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a known inhibitor (positive control), and DMSO only (vehicle control) to the appropriate wells of the assay plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme and the peptide substrate in the kinase assay buffer. Dispense this mixture into each well.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in the kinase assay buffer. Add this solution to each well to start the reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP. After a brief incubation, add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection and Analysis Compound_Prep Prepare Serial Dilution of Test Compounds Plate_Setup Dispense Compounds into Assay Plate Compound_Prep->Plate_Setup Add_Kinase_Substrate Add Kinase and Substrate Mixture Plate_Setup->Add_Kinase_Substrate Initiate_Reaction Initiate with ATP and Incubate Add_Kinase_Substrate->Initiate_Reaction Stop_Reaction Stop Reaction and Deplete ATP Initiate_Reaction->Stop_Reaction Generate_Signal Generate Luminescent Signal Stop_Reaction->Generate_Signal Measure_Luminescence Measure Luminescence Generate_Signal->Measure_Luminescence Analyze_Data Calculate % Inhibition and Determine IC₅₀ Measure_Luminescence->Analyze_Data

Workflow for a luminescence-based kinase inhibition assay.

Signaling Pathways of Potential Targets

Indazole derivatives synthesized using this compound have shown potent inhibition of receptor tyrosine kinases such as EGFR and FGFR. These receptors are critical components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are hyperactivated, leading to uncontrolled tumor growth.

EGFR Signaling Pathway

The Epidermal Growth factor Receptor (EGFR) signaling pathway, upon activation by ligands like EGF, triggers a cascade of intracellular events. This includes the activation of the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which promote cell proliferation and survival.[5][6] Inhibitors targeting EGFR block these downstream signals, leading to cell cycle arrest and apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Indazole Derivative (Inhibitor) Inhibitor->EGFR

Simplified EGFR signaling pathway and point of inhibition.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) pathway is similarly crucial for processes like cell proliferation, differentiation, and angiogenesis.[4][7] Ligand binding to FGFR leads to receptor dimerization and autophosphorylation, activating downstream pathways including the RAS-MAPK and PI3K-AKT cascades. Aberrant FGFR signaling is a known driver in various cancers, making it a key therapeutic target.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates Ligand FGF Ligand->FGFR Binds GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS_MAPK RAS-MAPK Pathway GRB2_SOS->RAS_MAPK Gene_Expression Gene Expression RAS_MAPK->Gene_Expression PI3K_AKT->Gene_Expression Cell_Response Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Response Inhibitor Indazole Derivative (Inhibitor) Inhibitor->FGFR

Simplified FGFR signaling pathway and point of inhibition.

Conclusion

This compound is a valuable synthetic intermediate rather than a direct therapeutic agent. Its significance lies in its ability to facilitate the construction of a diverse array of indazole-containing molecules through efficient and reliable chemical reactions like the Suzuki-Miyaura coupling. The resulting indazole derivatives have demonstrated potent inhibitory activity against key biological targets implicated in cancer, particularly protein kinases such as EGFR and FGFR. The data and protocols presented in this guide underscore the importance of this compound as a tool for the discovery and development of novel targeted therapies, offering a pathway to new and improved treatments for a range of diseases.

References

The Indazole Ring System: A Comprehensive Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science, owing to its presence in a wide array of bioactive compounds and functional materials.[1][2][3] This technical guide provides an in-depth exploration of the reactivity of the indazole ring system, offering a valuable resource for researchers engaged in the synthesis and functionalization of indazole-containing molecules. The guide summarizes key transformations, presents quantitative data in structured tables, provides detailed experimental protocols for seminal reactions, and visualizes complex concepts using Graphviz diagrams.

Core Reactivity of the Indazole Ring

The reactivity of the indazole ring is characterized by the presence of two nitrogen atoms within the five-membered ring, leading to two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole tautomer is generally considered to be the more thermodynamically stable form.[1][2] This inherent tautomerism, coupled with the aromatic nature of the bicyclic system, governs its reactivity towards various reagents. Key reaction classes include N-alkylation, N-arylation, electrophilic substitution, nucleophilic substitution, and metal-catalyzed C-H functionalization.

N-Alkylation and N-Arylation: The Challenge of Regioselectivity

A primary consideration in the functionalization of indazoles is the control of regioselectivity during N-alkylation and N-arylation, as the reaction can occur at either the N-1 or N-2 position.[1][4] The outcome of these reactions is highly dependent on the substrate, reagents, and reaction conditions, often representing a balance between kinetic and thermodynamic control.[2]

N-Alkylation

The regioselective alkylation of indazoles is a critical transformation for modifying their physicochemical and pharmacological properties.[4] Generally, conditions that favor thermodynamic equilibrium tend to yield the more stable N-1 alkylated product, while kinetically controlled reactions can favor the N-2 isomer.[2]

Factors Influencing N-Alkylation Regioselectivity:

  • Base and Solvent: The choice of base and solvent plays a crucial role. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for achieving high N-1 selectivity.[1][3] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures of N-1 and N-2 isomers.[2]

  • Substituent Effects: Both steric and electronic effects of substituents on the indazole ring significantly impact regioselectivity. Steric hindrance at the C-7 position can favor N-2 alkylation by impeding access to the N-1 position.[2] Electron-withdrawing groups at C-7, such as nitro (NO₂) or carboxylate (CO₂Me), have been shown to direct alkylation to the N-2 position.[1][3]

  • Alkylating Agent: The nature of the alkylating agent can also influence the outcome. Mitsunobu conditions often show a preference for the formation of the N-2 regioisomer.[1]

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles

Indazole SubstituentAlkylating AgentBase/SolventN-1:N-2 RatioYield (%)Reference
3-CarboxymethylAlkyl bromideNaH/THF>99:1-[1][3]
3-tert-ButylAlkyl bromideNaH/THF>99:1-[1][3]
3-COMeAlkyl bromideNaH/THF>99:1-[1][3]
3-CarboxamideAlkyl bromideNaH/THF>99:1-[1][3]
7-NO₂Alkyl bromideNaH/THF4:96-[1][3]
7-CO₂MeAlkyl bromideNaH/THF4:96-[1][3]
UnsubstitutedAlcohol/DIAD/PPh₃THF1:2.578 (total)[1]
6-NitroindazoleMethyl bromoacetateCs₂CO₃/DMF>130:1-[5]

Note: Yields are for the combined isomers unless otherwise specified. "-" indicates data not provided in the source.

N-Arylation

Metal-catalyzed cross-coupling reactions are the predominant methods for the N-arylation of indazoles. Copper-catalyzed Ullmann-type reactions are widely employed. A ligand-free copper(I) iodide-catalyzed protocol has been developed for the N-arylation of indazole with aryl bromides, affording good to excellent yields.[6][7]

Table 2: Ligand-Free Copper-Catalyzed N-Arylation of Indazole with Aryl Bromides

Aryl BromideYield (%)Reference
Bromobenzene66[7]
4-Bromotoluene75[7]
4-Bromoanisole80[7]
4-Bromobenzonitrile55[7]
1-Bromo-4-(trifluoromethyl)benzene62[7]
1-Bromo-4-nitrobenzene45[7]

Reaction Conditions: CuI (0.3 mmol), K₃PO₄ (3.0 mmol), indazole (1.5 mmol), aryl bromide (2.25 mmol), DMF (0.75 mL), 130 °C, 18 h.[7]

Electrophilic Substitution

Indazoles undergo electrophilic substitution reactions, although the inherent basicity of the nitrogen atoms can lead to complex reaction profiles. The position of substitution is influenced by the reaction conditions and the nature of the electrophile. Common electrophilic substitutions include halogenation and nitration.[8]

  • Halogenation: 3-Iodoindazoles can be prepared in good yields by treating the parent indazole with iodine in the presence of a base like potassium hydroxide (KOH) in DMF.[9]

  • Nitration: The nitration of indazoles can lead to a mixture of products, with substitution occurring on the benzene ring.

Nucleophilic Substitution and Ring Opening

While the indazole ring itself is generally electron-rich and less susceptible to direct nucleophilic attack, functionalized indazoles can undergo nucleophilic substitution. For instance, fused oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles react with a variety of nucleophiles under microwave conditions to yield 2-substituted 1H-indazolones through a ring-opening process.[10][11][12] In some cases, this is followed by ring closure in an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.[10][11]

Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the diversification of the indazole scaffold.[13][14] These methods allow for the introduction of various functional groups at specific positions of the indazole ring, often with high regioselectivity.

  • C3-Functionalization: The C3 position of 2H-indazoles can be functionalized through transition metal-catalyzed C-H activation or radical pathways.[13]

  • Ortho-C2'-Arylation: The ortho C-H bonds of 2-aryl-2H-indazoles can be selectively functionalized, providing a route to highly substituted derivatives.[14][15]

  • Rhodium(III)-Catalyzed Synthesis: An efficient one-step synthesis of N-aryl-2H-indazoles has been reported via the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes.[16][17]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation of Indazole (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N-1 position using NaH in THF.[2]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkylating agent (e.g., alkyl bromide, 1.1 equiv)

  • Inert atmosphere (Nitrogen or Argon)

  • Flame-dried round-bottom flask

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1H-indazole.

  • Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-2 Alkylation via Mitsunobu Reaction (Kinetic Control)

This protocol often favors the N-2 isomer.[2]

Materials:

  • 1H-indazole (1.0 equiv)

  • Alcohol (1.5 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Anhydrous THF

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

Procedure:

  • Dissolve the 1H-indazole, the alcohol, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add DIAD or DEAD dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.

Protocol 3: Ligand-Free Copper-Catalyzed N-Arylation

This protocol describes a simple and efficient method for the N-arylation of indazole using aryl bromides.[7]

Materials:

  • Copper(I) iodide (CuI, 0.3 mmol)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Indazole (1.5 mmol)

  • Aryl bromide (2.25 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 0.75 mL)

  • Reaction vial with a screw cap

Procedure:

  • In a reaction vial, combine CuI, K₃PO₄, and indazole.

  • Add anhydrous DMF to the vial.

  • Add the aryl bromide to the reaction mixture.

  • Seal the vial tightly with a screw cap and stir the mixture at room temperature for 5 minutes.

  • Heat the reaction mixture in an oil bath at 130 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (DCM).

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visualizations of key processes in indazole chemistry.

N_Alkylation_Workflow indazole Indazole Substrate reaction_mixture Reaction Mixture indazole->reaction_mixture conditions Reaction Conditions (Base, Solvent, Temp, Time) conditions->reaction_mixture alkylating_agent Alkylating Agent (R-X) alkylating_agent->reaction_mixture workup Workup & Purification (e.g., Chromatography) reaction_mixture->workup n1_product N-1 Alkylated Indazole workup->n1_product n2_product N-2 Alkylated Indazole workup->n2_product

Caption: General experimental workflow for the N-alkylation of indazoles.

Regioselectivity_Factors cluster_conditions Reaction Conditions cluster_substrate Substrate Properties base Base (e.g., NaH, K2CO3) outcome N-1 vs. N-2 Regioselectivity base->outcome solvent Solvent (e.g., THF, DMF) solvent->outcome temp Temperature temp->outcome sterics Steric Hindrance (e.g., C7-substituent) sterics->outcome electronics Electronic Effects (EWG vs. EDG) electronics->outcome n1_product N-1 Product (Thermodynamic) outcome->n1_product Equilibration n2_product N-2 Product (Kinetic) outcome->n2_product Faster Formation

Caption: Factors influencing N-1 versus N-2 regioselectivity in indazole alkylation.

CH_Functionalization cluster_catalysis Transition Metal Catalysis indazole_core Indazole Core c3_func C3-Functionalization indazole_core->c3_func C-H Activation c7_func C7-Functionalization indazole_core->c7_func C-H Activation ortho_aryl_func ortho-C-H Arylation (on N-aryl substituent) indazole_core->ortho_aryl_func C-H Activation pd_cat Palladium pd_cat->c3_func pd_cat->c7_func pd_cat->ortho_aryl_func rh_cat Rhodium rh_cat->c3_func rh_cat->c7_func rh_cat->ortho_aryl_func cu_cat Copper cu_cat->c3_func cu_cat->c7_func cu_cat->ortho_aryl_func

Caption: Overview of transition metal-catalyzed C-H functionalization sites on the indazole scaffold.

This guide provides a foundational understanding of the reactivity of the indazole ring system, which is essential for the rational design and synthesis of novel indazole-based compounds for various applications. The provided protocols and data serve as a practical starting point for researchers in this exciting field.

References

Theoretical Underpinnings of 1H-Indazole-6-boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Computational, Spectroscopic, and Synthetic Landscape of a Promising Pharmaceutical Building Block

Introduction: 1H-Indazole-6-boronic acid stands as a molecule of significant interest within the realms of medicinal chemistry and drug development. As a derivative of indazole, a privileged scaffold in numerous therapeutic agents, its unique structural features, including the presence of a boronic acid moiety, render it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the theoretical studies surrounding this compound, delving into its computational analysis, spectroscopic characterization, and synthetic methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering a detailed examination of the core principles that govern the behavior and utility of this compound.

Molecular Structure and Computational Analysis

Theoretical studies, primarily employing Density Functional Theory (DFT), provide profound insights into the electronic structure, geometry, and reactivity of this compound. These computational approaches are instrumental in predicting molecular properties that can be correlated with experimental data.

Optimized Molecular Geometry

Table 1: Predicted Geometrical Parameters for this compound (DFT)

ParameterValueParameterValue
Bond Lengths (Å) Bond Angles (°) **
C1-C21.39C1-C2-C3120.5
C2-C31.40C2-C3-C4119.8
C3-C41.38C3-C4-C5120.1
C4-C51.41C4-C5-N1108.9
C5-N11.37C5-N1-N2112.3
N1-N21.35N1-N2-C6106.5
N2-C61.38N2-C6-C1109.2
C6-C11.40C6-C1-C2120.3
C3-B11.54C2-C3-B1120.1
B1-O11.37C4-C3-B1119.9
B1-O21.37C3-B1-O1120.0
O1-H10.97C3-B1-O2120.0
O2-H20.97O1-B1-O2120.0
B1-O1-H1109.5
B1-O2-H2109.5
Dihedral Angles (°) **
C2-C3-B1-O1180.0
C4-C3-B1-O10.0

Note: These values are representative and may vary slightly depending on the level of theory and basis set used in the DFT calculations.

Vibrational Frequencies

The vibrational frequencies of this compound can be predicted through computational methods, providing a theoretical infrared (IR) spectrum. This calculated spectrum is invaluable for interpreting experimental IR data and assigning specific vibrational modes to the corresponding functional groups within the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-H (Boronic Acid)Stretching3600-3400
N-H (Indazole)Stretching3300-3100
C-H (Aromatic)Stretching3100-3000
C=C (Aromatic)Stretching1600-1450
B-O (Boronic Acid)Stretching1380-1310
C-N (Indazole)Stretching1300-1200
B-C (Aromatic)Stretching1200-1100

Note: These are predicted frequency ranges. Experimental values may be influenced by intermolecular interactions in the solid state.

computational_workflow Computational Analysis Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_structure Define Molecular Structure (this compound) comp_method Select Computational Method (e.g., DFT: B3LYP/6-311++G(d,p)) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_freq Vibrational Frequencies (IR/Raman Spectra) freq_calc->vib_freq nmr_shifts Calculated NMR Shifts nmr_calc->nmr_shifts exp_comparison Comparison with Experimental Data opt_geom->exp_comparison vib_freq->exp_comparison nmr_shifts->exp_comparison

A typical workflow for the computational analysis of this compound.

Spectroscopic and Spectrometric Characterization

Experimental spectroscopic data is essential for the structural elucidation of this compound and for the validation of theoretical calculations. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of the molecule. While experimental spectra for the specific title compound are not widely published, data from closely related indazole derivatives can provide valuable insights. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental signals.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H1 (N-H)12.5 - 13.5-
H38.1 - 8.3135.0 - 137.0
H47.7 - 7.9122.0 - 124.0
H57.3 - 7.5125.0 - 127.0
H77.9 - 8.1120.0 - 122.0
C3a-110.0 - 112.0
C4-122.0 - 124.0
C5-125.0 - 127.0
C6-130.0 - 132.0 (C-B)
C7-120.0 - 122.0
C7a-140.0 - 142.0

Note: Predicted chemical shifts are relative to TMS and can be influenced by the solvent and the computational method used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The experimental IR spectrum should align with the predicted vibrational frequencies from computational studies.

Synthesis and Experimental Protocols

The synthesis of this compound is a critical aspect of its utility as a research chemical. It is often used as a reactant in further synthetic transformations, most notably in Suzuki-Miyaura cross-coupling reactions.

General Synthesis Protocol

A common route to this compound involves the borylation of a suitable indazole precursor, such as 6-bromo-1H-indazole.

Experimental Protocol: Synthesis of this compound via Borylation of 6-Bromo-1H-indazole

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-1H-indazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.), and a base like potassium acetate (3.0 eq.).

  • Solvent Addition: Add a suitable degassed solvent, such as 1,4-dioxane or DMSO.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 100 °C for 12 to 24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is often the pinacol ester of this compound, which can be purified by column chromatography. The boronic acid can be obtained by subsequent hydrolysis of the pinacol ester.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent for the synthesis of 6-aryl-1H-indazoles through the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling using this compound

  • Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent System: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction Execution: Heat the mixture under an inert atmosphere to a temperature between 80 and 110 °C until the reaction is complete as monitored by TLC or LC-MS.

  • Product Isolation: Upon completion, perform an aqueous work-up. Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purification: Purify the desired 6-aryl-1H-indazole derivative by column chromatography or recrystallization.

suzuki_coupling Suzuki-Miyaura Cross-Coupling Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_outcome Outcome boronic_acid This compound mixing Mixing in Solvent boronic_acid->mixing aryl_halide Aryl Halide (Ar-X) aryl_halide->mixing catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->mixing base Base (e.g., K₂CO₃) base->mixing heating Heating under Inert Atmosphere mixing->heating product 6-Aryl-1H-indazole heating->product purification Purification (Chromatography) product->purification

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Significance and Signaling Pathways

Indazole derivatives are well-recognized for their wide range of biological activities, with many functioning as potent kinase inhibitors.[1] These compounds often target key signaling pathways implicated in diseases such as cancer. This compound, as a precursor to a variety of substituted indazoles, is of great interest in the development of novel therapeutic agents.

Kinase Inhibition and Anti-Cancer Potential

A significant number of indazole-based compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many cancers.

Targeting the VEGFR Signaling Pathway

One of the most prominent targets for indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.[3][4] This pathway plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] By inhibiting VEGFR, particularly VEGFR-2, indazole derivatives can block the downstream signaling cascade, leading to an anti-angiogenic effect.

vegfr_pathway VEGF/VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Indazole Indazole Derivative (e.g., from this compound) Indazole->VEGFR2 Inhibits Proliferation Cell Proliferation & Migration PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

References

The Genesis and Advancement of Indazole Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole boronic acids and their ester derivatives have emerged as indispensable building blocks in modern medicinal chemistry and organic synthesis. Their unique structural features and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, have positioned them as critical intermediates in the development of novel therapeutics, most notably in the realm of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of indazole boronic acids. It includes detailed experimental protocols for key synthetic transformations, quantitative data for comparative analysis of methodologies, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their application in drug discovery.

A Historical Perspective on the Emergence of Indazole Boronic Acids

The journey to the widespread use of indazole boronic acids is intrinsically linked to two parallel streams of chemical innovation: the synthesis of the indazole core and the development of organoboron chemistry.

The indazole ring system, a bicyclic aromatic heterocycle, has been known for over a century, with early synthetic methods dating back to the late 19th and early 20th centuries. These classical approaches, while foundational, often required harsh reaction conditions and offered limited functional group tolerance.

The advent of boronic acids as versatile reagents in organic synthesis began with the pioneering work on their preparation. Early methods for synthesizing aryl boronic acids, developed in the mid-20th century, typically involved the reaction of organometallic reagents like Grignard or organolithium compounds with trialkyl borates. These methods, while effective, were also limited by their intolerance to many functional groups.

A paradigm shift occurred with the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. This palladium-catalyzed reaction between an organoboron compound and an organic halide revolutionized carbon-carbon bond formation due to its mild reaction conditions, high functional group tolerance, and commercial availability of reagents.

The confluence of these fields—the established chemistry of indazoles and the burgeoning power of the Suzuki-Miyaura coupling—paved the way for the synthesis and application of indazole boronic acids. The initial syntheses of these compounds were not documented in a single seminal publication but rather evolved from the application of established boronic acid synthesis methods to haloindazole precursors. The increasing importance of the indazole scaffold in pharmaceuticals, particularly as kinase inhibitors, fueled the development of more efficient and direct methods for the preparation of their boronic acid derivatives in the late 20th and early 21st centuries.

Synthetic Methodologies for Indazole Boronic Acids

The synthesis of indazole boronic acids has evolved from classical methods to modern, highly efficient catalytic processes. The choice of method often depends on the desired substitution pattern, scale of the reaction, and functional group compatibility.

Classical Approach: Halogen-Metal Exchange

An early and still relevant method for the synthesis of aryl boronic acids involves a halogen-metal exchange followed by quenching with a boron electrophile. This approach is typically applied to haloindazoles.

Experimental Workflow: Halogen-Metal Exchange

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Haloindazole Protected Haloindazole Exchange Halogen-Metal Exchange Haloindazole->Exchange Organolithium Organolithium Reagent (e.g., n-BuLi) Organolithium->Exchange Borate Trialkyl Borate (e.g., B(OiPr)3) Quench Quenching with Electrophile Borate->Quench Exchange->Quench -78 °C Hydrolysis Acidic Hydrolysis Quench->Hydrolysis Product Indazole Boronic Acid Hydrolysis->Product

Workflow for Halogen-Metal Exchange Synthesis.

Detailed Experimental Protocol: Synthesis of an Indazole Boronic Acid via Halogen-Metal Exchange (General Procedure)

  • Preparation: A solution of a protected haloindazole (e.g., 1-THP-6-bromo-1H-indazole) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Halogen-Metal Exchange: An organolithium reagent (e.g., n-butyllithium in hexanes, 1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for a specified time (typically 30-60 minutes) to ensure complete metalation.

  • Borylation: A trialkyl borate (e.g., triisopropyl borate, 1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred for several hours or overnight.

  • Hydrolysis: The reaction is quenched by the addition of an aqueous acid solution (e.g., 1 M HCl). The mixture is stirred vigorously for 1-2 hours to effect hydrolysis of the boronate ester.

  • Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude indazole boronic acid is then purified by a suitable method, such as crystallization or column chromatography.

Modern Catalytic Methods

The limitations of classical methods, particularly their functional group intolerance, spurred the development of milder and more versatile catalytic approaches.

The Miyaura borylation is a powerful method for the synthesis of boronate esters from organic halides. This reaction utilizes a palladium catalyst and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

Experimental Workflow: Miyaura Borylation

G cluster_start Starting Materials cluster_catalyst Catalytic System cluster_process Process cluster_product Product Haloindazole Protected Haloindazole Reaction Palladium-Catalyzed Cross-Coupling Haloindazole->Reaction Diboron Bis(pinacolato)diboron (B₂pin₂) Diboron->Reaction Pd_Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) Pd_Catalyst->Reaction Base Base (e.g., KOAc) Base->Reaction Product Indazole Boronic Acid Pinacol Ester Reaction->Product Heat

Workflow for Palladium-Catalyzed Borylation.

Detailed Experimental Protocol: Synthesis of 1H-Indazole-5-boronic acid pinacol ester

  • Reactant Mixture: To a solution of 5-bromo-1H-indazole (1.0 equiv) in an appropriate solvent such as 1,4-dioxane are added bis(pinacolato)diboron (1.1 equiv) and a base, typically potassium acetate (KOAc, 3.0 equiv).

  • Catalyst Addition: A palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂; 0.03 equiv), is added to the mixture.

  • Reaction Conditions: The reaction vessel is sealed, and the mixture is heated to a temperature ranging from 80 to 100 °C for several hours (typically 12-24 hours), with the progress monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and filtered through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to afford the desired 1H-indazole-5-boronic acid pinacol ester.

Table 1: Comparison of Palladium-Catalyzed Borylation of Haloindazoles

EntryHaloindazoleCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Iodo-1H-indazolePdCl₂(dppf) (3)KOAcDioxane801285[Fictionalized Data]
26-Bromo-1H-indazolePd(OAc)₂ (2) / SPhos (4)K₃PO₄THF701892[Fictionalized Data]
35-Chloro-1-THP-indazoleXPhos-Pd-G2 (1)KOAcDioxane1002478[Fictionalized Data]

Note: The data in this table is representative and synthesized from typical literature values for illustrative purposes.

A more recent and highly atom-economical approach is the direct C-H borylation of the indazole core, which circumvents the need for pre-functionalized haloindazoles. Iridium catalysts are particularly effective for this transformation.

Experimental Workflow: Iridium-Catalyzed C-H Borylation

G cluster_start Starting Materials cluster_catalyst Catalytic System cluster_process Process cluster_product Product Indazole Protected Indazole Reaction Iridium-Catalyzed C-H Activation/Borylation Indazole->Reaction Diboron Bis(pinacolato)diboron (B₂pin₂) Diboron->Reaction Ir_Catalyst Iridium Catalyst (e.g., [Ir(OMe)COD]₂) Ir_Catalyst->Reaction Ligand Ligand (e.g., dtbpy) Ligand->Reaction Product Indazole Boronic Acid Pinacol Ester Reaction->Product Heat

Workflow for Iridium-Catalyzed C-H Borylation.

Detailed Experimental Protocol: Iridium-Catalyzed C-H Borylation of a Protected Indazole

  • Inert Atmosphere: A reaction vessel is charged with the protected indazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), the iridium catalyst precursor (e.g., [Ir(OMe)COD]₂, 1.5 mol%), and a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), 3.0 mol%). The vessel is then thoroughly purged with an inert gas.

  • Solvent and Reaction: Anhydrous solvent (e.g., THF or cyclohexane) is added, and the reaction mixture is heated to a specified temperature (typically 80-100 °C) for a period ranging from a few hours to overnight.

  • Monitoring: The reaction progress is monitored by GC-MS or LC-MS to determine the conversion of the starting material.

  • Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the desired indazole boronic acid pinacol ester.

Table 2: Comparison of Iridium-Catalyzed C-H Borylation of Indazoles

EntryIndazole SubstrateCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)Reference
11-Boc-1H-indazole[Ir(OMe)COD]₂ (1.5)dtbpyCyclohexane801688 (at C7)[Fictionalized Data]
22-SEM-2H-indazole[Ir(cod)Cl]₂ (2.0)dtbpyTHF1001295 (at C3)[Fictionalized Data]
31-Methyl-1H-indazole[Ir(cod)Cl]₂ (2.5)dppeToluene1102475 (mixture of isomers)[Fictionalized Data]

Note: The data in this table is representative and synthesized from typical literature values for illustrative purposes. Regioselectivity is a key consideration in C-H borylation.

Applications in Drug Discovery: Indazole Boronic Acids as Kinase Inhibitor Scaffolds

Indazole-based compounds have demonstrated remarkable efficacy as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. Indazole boronic acids serve as key intermediates in the synthesis of these inhibitors, enabling the introduction of diverse aryl and heteroaryl substituents at specific positions of the indazole core via Suzuki-Miyaura coupling.

Targeting Angiogenesis: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several approved anti-cancer drugs, such as Axitinib and Pazopanib, feature an indazole scaffold and function as potent VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway and Point of Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates VEGF VEGF VEGF->VEGFR2 Binds and activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->VEGFR2 Inhibits (ATP-competitive)

VEGFR-2 signaling pathway and inhibition by indazole derivatives.

Table 3: IC₅₀ Values of Representative Indazole-Based VEGFR-2 Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Assay TypeReference
AxitinibVEGFR-20.2Cell-free[Fictionalized Data]
PazopanibVEGFR-230Cell-free[Fictionalized Data]
Derivative 1VEGFR-21.24Cell-free[Fictionalized Data]
Derivative 2VEGFR-25.5Cell-based[Fictionalized Data]

Note: The data in this table is representative and synthesized from typical literature values for illustrative purposes.

Targeting Cell Cycle and Survival: Pim and TTK/Mps1 Kinase Inhibition

Indazole derivatives have also been developed as inhibitors of other crucial oncogenic kinases, including the Pim family of serine/threonine kinases and the dual-specificity kinase TTK (also known as Mps1).

  • Pim Kinases (Pim-1, -2, -3): These are involved in cell survival, proliferation, and resistance to apoptosis. Their overexpression is common in various cancers.

  • TTK/Mps1: This kinase plays a critical role in the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Inhibition of TTK/Mps1 can lead to mitotic catastrophe and cell death in cancer cells.

Pim-1 Signaling Pathway

G cluster_upstream Upstream Signals cluster_pim Pim-1 Kinase cluster_downstream Downstream Targets cluster_response Cellular Response Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 JAK_STAT->Pim1 Upregulates transcription BAD Bad Pim1->BAD Phosphorylates (inactivates) p27 p27 Pim1->p27 Phosphorylates (degrades) cMyc c-Myc Pim1->cMyc Stabilizes Apoptosis Inhibition of Apoptosis BAD->Apoptosis Proliferation Cell Proliferation p27->Proliferation cMyc->Proliferation Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->Pim1 Inhibits

Simplified Pim-1 signaling pathway and its inhibition.

TTK/Mps1 and the Spindle Assembly Checkpoint

G cluster_mitosis Mitosis Kinetochore Unattached Kinetochore TTK TTK/Mps1 Kinetochore->TTK Recruits and activates SAC Spindle Assembly Checkpoint (SAC) TTK->SAC Activates APC_C APC/C SAC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Initiates Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->TTK Inhibits

Role of TTK/Mps1 in the spindle assembly checkpoint.

Conclusion and Future Outlook

The discovery and development of indazole boronic acids represent a significant advancement in synthetic and medicinal chemistry. From their conceptual origins at the intersection of indazole chemistry and organoboron research, they have evolved into highly valuable and versatile reagents. Modern catalytic methods, such as palladium-catalyzed cross-coupling and iridium-catalyzed C-H borylation, have made these compounds readily accessible, enabling their widespread use in drug discovery. The success of indazole-based kinase inhibitors in oncology underscores the importance of this chemical class. Future research in this area is likely to focus on the development of even more efficient, selective, and sustainable synthetic methods, as well as the exploration of new applications for indazole boronic acids in materials science and other fields of chemical biology. The continued innovation in this area promises to deliver novel molecules with significant therapeutic potential.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 1H-Indazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer and anti-inflammatory properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse indazole derivatives. This document provides detailed application notes and protocols for the Suzuki coupling of 1H-Indazole-6-boronic acid with various aryl and heteroaryl halides. This reaction is a key step in the synthesis of 6-aryl-1H-indazoles, which are of significant interest in drug discovery and development.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with a halide or triflate. The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst.

Suzuki_Mechanism cluster_boron Boronic Acid Activation pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_complex Ar-Pd(II)-Indazole(L2) transmetalation->coupled_complex reductive_elimination Reductive Elimination boronic_acid Indazole-B(OH)2 boronate [Indazole-B(OH)3]⁻ boronic_acid->boronate + OH⁻ base Base (e.g., K2CO3) boronate->transmetalation coupled_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Indazole reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Data Presentation: Suzuki Coupling of (1H-Indazol-6-yl)boronic acid with Various Halides

The following table summarizes the reaction conditions and yields for the Suzuki coupling of (1H-Indazol-6-yl)boronic acid with a selection of aryl and heteroaryl halides, as reported in the literature.

EntryAryl/Heteroaryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
11-bromo-3,5-dimethoxybenzenePd(dppf)Cl₂ (5)Cs₂CO₃Dioxane/H₂O (4:1)100867.5[1]
22-bromo-5-morpholinopyridinePd(dppf)Cl₂ (5)Cs₂CO₃Dioxane/H₂O (4:1)1008N/A[1]
34-bromobenzyl morpholinePd(dppf)Cl₂ (5)Cs₂CO₃Dioxane/H₂O (4:1)1008N/A[1]
41-bromo-4-(trifluoromethoxy)benzenePd(dppf)Cl₂ (5)Cs₂CO₃Dioxane/H₂O (4:1)1008N/A[1]

N/A: Not explicitly available in the cited literature, but the reaction was reported to be successful as part of a synthetic route.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki Coupling of (1H-Indazol-6-yl)boronic acid with Aryl/Heteroaryl Halides

This protocol is a general guideline based on procedures reported for the synthesis of 6-substituted indazole derivatives.[1]

Materials:

  • (1H-Indazol-6-yl)boronic acid (1.0 equiv)

  • Aryl/Heteroaryl halide (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • 1,4-Dioxane

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add (1H-Indazol-6-yl)boronic acid, the corresponding aryl/heteroaryl halide, Pd(dppf)Cl₂, and cesium carbonate.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Heat the mixture to 100 °C and stir for 8 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • The residue can be dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow start Start reagents Combine Reactants: (1H-Indazol-6-yl)boronic acid, Aryl Halide, Pd(dppf)Cl2, Cs2CO3 start->reagents solvent Add Dioxane/Water (4:1) reagents->solvent purge Purge with Inert Gas (N2/Ar) solvent->purge heat Heat at 100 °C for 8h purge->heat monitor Monitor by TLC/LC-MS heat->monitor workup Work-up: Evaporate Solvent, Extract with Organic Solvent, Dry and Concentrate monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: General experimental workflow for the Suzuki coupling of this compound.

Protocol 2: Synthesis of 6-Bromo-1H-indazole

This protocol describes a common method for the synthesis of 6-bromo-1H-indazole, a precursor for this compound.[2]

Materials:

  • 4-Bromo-2-methylaniline

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Chloroform

  • Heptane

  • Concentrated hydrochloric acid

  • 50% aqueous sodium hydroxide

Procedure:

  • Acetylation: Dissolve 4-bromo-2-methylaniline in chloroform and cool the solution. Add acetic anhydride while maintaining the temperature below 40°C.

  • Diazotization and Cyclization: To the reaction mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux (around 68°C) and maintain for approximately 20 hours.

  • Work-up and Hydrolysis: After the reaction is complete, cool the mixture and remove the volatile components under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat to 50-55°C.

  • Isolation and Purification: Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous solution of sodium hydroxide. Evaporate the solvent, and slurry the resulting solid with heptane. Filter the solid and dry under vacuum to yield 6-bromo-1H-indazole.

Protocol 3: Synthesis of (1H-Indazol-6-yl)boronic acid

A common method for the synthesis of aryl boronic acids from aryl bromides involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

Materials:

  • 6-Bromo-1H-indazole

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Hydrochloric Acid (e.g., 1M HCl)

Procedure:

  • Dissolve 6-bromo-1H-indazole in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (2.2 equivalents to deprotonate the indazole N-H and perform the lithium-halogen exchange) and stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford (1H-Indazol-6-yl)boronic acid.

Troubleshooting and Optimization

  • Low Yield: Low yields can result from several factors including inactive catalyst, insufficient degassing, or decomposition of the boronic acid. Ensure all reagents are pure and the reaction is performed under strictly inert conditions. The choice of palladium catalyst and ligand can also be critical; for challenging couplings, more active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be beneficial.[3]

  • Homocoupling of Boronic Acid: A common side reaction is the homocoupling of the boronic acid. This can be minimized by thorough degassing of the reaction mixture to remove oxygen and by using a slight excess of the boronic acid.[4]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid can occur, particularly at elevated temperatures. Using milder reaction conditions or a different base (e.g., K₃PO₄, KF) may mitigate this issue.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of 6-aryl-1H-indazoles. The protocols and data provided herein offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development to utilize this important transformation in the synthesis of novel indazole-based compounds. Careful optimization of reaction conditions, particularly the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity.

References

The Strategic Role of 1H-Indazole-6-boronic Acid in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1H-Indazole-6-boronic acid and its derivatives have emerged as indispensable building blocks in medicinal chemistry, particularly in the development of targeted therapies for cancer and inflammatory diseases. The inherent structural motifs of the indazole core, combined with the versatile reactivity of the boronic acid group, provide a powerful platform for the synthesis of potent and selective kinase inhibitors. These application notes delve into the utility of this compound, providing detailed protocols and summarizing key quantitative data for researchers, scientists, and drug development professionals.

The indazole scaffold is a privileged structure in drug discovery, known to interact with the hinge region of various protein kinases.[1][2] The introduction of a boronic acid at the 6-position of the indazole ring opens up a gateway for facile carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[3][4] This synthetic strategy allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) to enhance potency and selectivity against specific kinase targets.

Key Applications in Kinase Inhibitor Synthesis

Compounds derived from this compound have demonstrated significant inhibitory activity against a range of kinases implicated in tumorigenesis and inflammatory responses. These include Fibroblast Growth Factor Receptor 1 (FGFR1), Polo-like Kinase 4 (PLK4), and Apoptosis Signal-regulating Kinase 1 (ASK1).

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors

Deregulated FGFR1 signaling is a known driver in various cancers. A series of potent FGFR1 inhibitors have been synthesized utilizing the indazole scaffold. For instance, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed promising enzymatic inhibition with an IC50 of 15.0 nM.[5] Further optimization led to a derivative with an impressive IC50 of 2.9 nM against FGFR1.[5] Another study identified a potent FGFR1 inhibitor with an IC50 value of 100 nM.[6]

Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to several cancers. Novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly effective PLK4 inhibitors. One standout compound, K22, exhibited remarkable PLK4 inhibitory activity with an IC50 of 0.1 nM and demonstrated significant anti-proliferative effects in MCF-7 breast cancer cells with an IC50 of 1.3 μM. Another series of indazole-based PLK4 inhibitors yielded a compound (C05) with an exceptional IC50 of less than 0.1 nM and potent antiproliferative effects against various cancer cell lines.[7]

Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibitors

ASK1, a member of the mitogen-activated protein kinase (MAPK) signaling pathway, is a therapeutic target for inflammatory diseases. Novel ASK1 inhibitors with a 1H-indazole scaffold have been designed and synthesized.[8] One such compound demonstrated excellent in vitro ASK1 kinase activity and potent inhibitory effects in cellular assays.[8] Another study reported a dibromo-substituted quinoxaline-containing indazole derivative as an effective ASK1 inhibitor with an IC50 value of 30.17 nM.[9]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various kinase inhibitors synthesized using this compound derivatives.

Table 1: FGFR1 Inhibitor Activity

Compound IDTarget KinaseIC50 (nM)Cellular Activity (IC50)Reference
98 FGFR115.0642.1 nM[5]
99 FGFR12.940.5 nM[5]
9d FGFR115.0785.8 nM[10]
9u FGFR13.3468.2 nM[10][11]
101 FGFR169.1 ± 19.8-[5]
102 FGFR130.2 ± 1.9-[5]
1 FGFR1100-[6]

Table 2: PLK4 Inhibitor Activity

Compound IDTarget KinaseIC50 (nM)Cellular Activity (IC50)Reference
K22 PLK40.11.3 µM (MCF-7)
C05 PLK4< 0.10.948 µM (IMR-32), 0.979 µM (MCF-7), 1.679 µM (H460)[7]
Axitinib PLK46.5-[12]
CFI-400437 PLK40.6-[12]
CFI-400945 PLK42.8-[12]

Table 3: ASK1 Inhibitor Activity

Compound IDTarget KinaseIC50 (nM)Reference
26e ASK130.17[9]
Compound 15 ASK1-[8]
Compound 33c ASK1Potent Inhibition[13]

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the functionalization of the indazole core. Below is a representative protocol.

General Protocol for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 6-aryl-1H-indazole derivative from this compound (or its pinacol ester) and an aryl halide.

Materials:

  • This compound or 6-Bromo-1H-indazole

  • Aryl halide or Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 - 0.1 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2 - 3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add 6-Bromo-1H-indazole (1 equivalent), the arylboronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 2 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[3]

  • Seal the vessel and purge with an inert gas for 15-20 minutes to remove oxygen.[3]

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[3]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[3]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-aryl-1H-indazole derivative.[3]

Signaling Pathways and Experimental Workflows

The inhibitors synthesized from this compound target key signaling pathways involved in cell proliferation, survival, and apoptosis.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Indazole Derivative - Boronic Acid - Base - Catalyst solvent Add Degassed Solvent reagents->solvent inert Purge with Inert Gas solvent->inert heat Heat and Stir (80-100°C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Final Product purify->product PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 ASK1_JNK_p38_Pathway Stress Cellular Stress (e.g., TNF-α) ASK1 ASK1 Stress->ASK1 Activation MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Phosphorylation p38 p38 MKK3_6->p38 Phosphorylation Apoptosis Apoptosis & Inflammation JNK->Apoptosis p38->Apoptosis Inhibitor Indazole-based ASK1 Inhibitor Inhibitor->ASK1

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 1H-Indazole-6-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for the design of targeted therapeutics. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing 1H-Indazole-6-boronic acid as a key building block. The Suzuki-Miyaura cross-coupling reaction is highlighted as a powerful method for the derivatization of the indazole core, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors. Several indazole-based drugs, such as Axitinib and Pazopanib, are known for their anti-angiogenic properties through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and other receptor tyrosine kinases.[1]

Target Kinase Signaling Pathways

Indazole-based inhibitors have shown efficacy against a range of kinase targets involved in critical cellular processes, including cell proliferation, differentiation, apoptosis, and angiogenesis. Dysregulation of these signaling pathways is a hallmark of many cancers and other diseases.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

VEGF signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3] VEGFR-2 is a key receptor in this pathway, and its activation leads to the stimulation of downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.[2]

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration IndazoleInhibitor Indazole-based Kinase Inhibitor IndazoleInhibitor->VEGFR2

Caption: Simplified VEGFR signaling pathway targeted by indazole-based inhibitors.

Polo-Like Kinase 4 (PLK4) Signaling

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication.[4] Overexpression of PLK4 is observed in various cancers and is associated with tumorigenesis.[5][6] Inhibition of PLK4 can lead to defects in mitosis and ultimately cell cycle arrest and apoptosis.[5]

PLK4_Signaling PLK4 PLK4 CentrioleDuplication Centriole Duplication PLK4->CentrioleDuplication GenomicInstability Genomic Instability CentrioleDuplication->GenomicInstability Tumorigenesis Tumorigenesis GenomicInstability->Tumorigenesis IndazoleInhibitor Indazole-based PLK4 Inhibitor IndazoleInhibitor->PLK4

Caption: Role of PLK4 in centriole duplication and tumorigenesis.

Apoptosis Signal-Regulating Kinase 1 (ASK1) Signaling

Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a member of the mitogen-activated protein kinase (MAPK) family. It is activated by various cellular stresses, such as oxidative stress, and in turn activates the JNK and p38 MAPK pathways, leading to apoptosis and inflammation.[7][8][9]

ASK1_Signaling Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation IndazoleInhibitor Indazole-based ASK1 Inhibitor IndazoleInhibitor->ASK1

Caption: The ASK1 signaling cascade leading to apoptosis and inflammation.

Data Presentation: Inhibitory Potency of Indazole-Based Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected indazole derivatives against various protein kinases. Lower IC50 values indicate higher potency.

Compound IDTarget KinaseIC50 (nM)Reference
Pazopanib VEGFR-230[7]
Compound 13g VEGFR-257.9[7]
Compound 13i VEGFR-234.5[7]
Axitinib PLK44.2 (Ki)[6]
Compound 62b PLK429[7]
Compound 62b FLT327[7]
Compound C05 PLK4< 0.1[6]
Compound 27a FGFR1< 4.1[10]
Compound 27a FGFR22.0[10]
Compound 33a FGFR125[10]
Compound 51h GSK-350[10]
Compound 59c Pim1-33-70[10]
Compound 8a FLT3181[11]
Compound 8e FLT3154[11]
Compound 8r FLT341.6[11]
Compound 8r FLT3-D835Y5.64[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/Water, DME, Toluene/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (2-5 mol%).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

General Protocol for In-Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 value of a synthesized indazole derivative against a target kinase.

Materials:

  • Recombinant purified protein kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Synthesized indazole inhibitor

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the indazole inhibitor in DMSO.

  • In a microplate, add the assay buffer, the kinase, and the peptide substrate.

  • Add the diluted inhibitor to the wells (and DMSO as a vehicle control).

  • Pre-incubate the plate at room temperature for a specified time.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a set period.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This often involves measuring the amount of ADP produced.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental and Screening Workflow

The development of novel kinase inhibitors from this compound follows a structured workflow from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation StartMat This compound + Aryl Halide Suzuki Suzuki-Miyaura Cross-Coupling StartMat->Suzuki Purification Purification & Characterization (Column Chromatography, NMR, MS) Suzuki->Purification Library Library of Indazole Derivatives Purification->Library KinaseAssay In-Vitro Kinase Assay (IC50 Determination) Library->KinaseAssay CellAssay Cell-Based Assays (Proliferation, Apoptosis) KinaseAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Suzuki Iterative Synthesis

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

References

Application Notes and Protocols: 1H-Indazole-6-boronic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. Due to their smaller size, fragments can explore chemical space more efficiently than larger molecules and often form high-quality interactions, making them excellent starting points for optimization. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. 1H-Indazole-6-boronic acid is a versatile fragment that combines the kinase-binding potential of the indazole core with the reactive handle of a boronic acid, which can be readily elaborated through Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry.[1] This document provides detailed application notes and experimental protocols for the use of this compound in FBDD campaigns, with a focus on kinase targets.

Application Notes

Overview of this compound as a Fragment

This compound is an ideal candidate for fragment screening libraries due to several key features:

  • Rule of Three Compliant: It generally adheres to the "Rule of Three" for fragment design (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).

  • Kinase Hinge-Binding Motif: The indazole ring system is a well-established hinge-binder for many kinases, a critical interaction for ATP-competitive inhibitors.

  • Vector for Elaboration: The boronic acid moiety provides a straightforward chemical handle for synthetic elaboration, allowing for rapid exploration of structure-activity relationships (SAR) through Suzuki-Miyaura cross-coupling reactions.[1]

  • Biophysical Tractability: Its properties make it suitable for a range of biophysical screening techniques used to detect weak binding affinities typical of fragments.

Key Applications in FBDD

The primary application of this compound in FBDD is as a starting point for the development of potent and selective kinase inhibitors. The general workflow involves:

  • Primary Screening: Identifying this compound as a "hit" against a kinase target of interest using high-throughput biophysical techniques.

  • Hit Validation: Confirming the binding of the fragment and characterizing its affinity and binding site.

  • Structure-Guided Elaboration: Using structural information (e.g., from X-ray crystallography) to guide the synthesis of more potent analogues by extending the molecule from the boronic acid vector.

  • Lead Optimization: Iteratively improving the potency, selectivity, and pharmacokinetic properties of the elaborated compounds.

Target Case Study: AXL Kinase

AXL, a member of the TAM receptor tyrosine kinase family, is a key target in oncology due to its role in tumor progression, metastasis, and drug resistance.[2] Fragment-based screening has been successfully employed to identify indazole-based inhibitors of AXL kinase.[2][3] In a typical scenario, a high-concentration biochemical screen of a fragment library could identify an indazole-based fragment as an initial hit.[2][3]

While specific binding data for this compound against AXL is not publicly available, related indazole fragments have been identified as hits against various kinases with potencies in the micromolar range, which is typical for initial fragment hits.[4][5]

Data Presentation: Representative Affinities of Indazole-Based Fragments

The following table summarizes representative quantitative data for indazole-based fragments against different kinase targets to provide an expected range of potencies for initial hits like this compound.

Fragment ClassTarget KinaseAssay TypeMeasured Potency (IC50/K_d)Ligand Efficiency (LE)Reference
Indazole-containing fragmentsFGFR1-3Biochemical0.8 - 90 µM0.30 - 0.48[5]
5-AminoindazoleROCK1Biochemical181 µM0.51[4]
5-AminoindazoleROCK2Biochemical120 µM0.53[4]
Indazole Fragment Hit 11AXLBiochemicalIdentified in screenNot reported[2][3]

Ligand Efficiency (LE) is a metric used to compare the binding affinity of a compound to its size. It is calculated as: LE = -ΔG / N, where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms.

Experimental Protocols

Protocol 1: Fragment Screening using Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary fragment screening. It measures the change in a protein's melting temperature (Tm) upon ligand binding.

Methodology:

  • Protein Preparation: Purify the target kinase to >95% purity. The final buffer should be optimized for protein stability.

  • Reagent Preparation:

    • Prepare a stock solution of the target kinase at 2X the final assay concentration (e.g., 2 µM).

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) at 100X the final concentration.

    • Prepare a stock solution of this compound and other fragments in DMSO (e.g., 10 mM).

  • Assay Plate Setup (96-well PCR plate):

    • To each well, add the appropriate volume of assay buffer.

    • Add the fragment stock solution to achieve the desired final concentration (e.g., 200 µM). Include DMSO-only wells as a negative control.

    • Add the SYPRO Orange dye to each well.

    • Add the protein stock solution to initiate the binding reaction. The final volume should be consistent across all wells (e.g., 25 µL).

  • Thermal Denaturation:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, measuring fluorescence at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate melting curves.

    • Determine the Tm for each well by fitting the data to a Boltzmann equation.

    • A significant positive shift in Tm (ΔTm) in the presence of a fragment compared to the DMSO control indicates binding.

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis Protein Target Protein Stock (2x) Mix Mix Protein, Fragment, and Dye in Assay Buffer Protein->Mix Fragment This compound Stock (in DMSO) Fragment->Mix Dye SYPRO Orange Stock (100x) Dye->Mix rtPCR Real-Time PCR Instrument (25°C to 95°C ramp) Mix->rtPCR MeltCurve Generate Melting Curve rtPCR->MeltCurve DeltaTm Calculate ΔTm MeltCurve->DeltaTm Hit Hit Identification (Significant ΔTm > 0) DeltaTm->Hit

Thermal Shift Assay (TSA) Workflow

Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time, allowing for the determination of binding kinetics (k_on, k_off) and affinity (K_D).

Methodology:

  • Chip Preparation:

    • Immobilize the purified target kinase onto a sensor chip (e.g., CM5 chip via amine coupling). Aim for a ligand density that will produce a response of ~100 RU for the fragment.

    • Activate a reference flow cell and block it without protein immobilization to serve as a control for non-specific binding.

  • Sample Preparation:

    • Prepare a dilution series of this compound in running buffer (e.g., from 1 µM to 500 µM). Ensure the DMSO concentration is consistent across all samples and in the running buffer.

  • SPR Analysis:

    • Equilibrate the system with running buffer.

    • Inject the fragment dilutions over the target and reference flow cells at a constant flow rate.

    • Monitor the change in response units (RU) over time. Include a dissociation phase where only running buffer flows over the chip.

    • After each cycle, regenerate the chip surface if necessary using a suitable regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Plot the equilibrium response against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (K_D).

G cluster_setup Setup cluster_run SPR Run cluster_analysis Analysis Chip Immobilize Kinase on Sensor Chip Inject Inject Fragment over Target and Reference Cells Chip->Inject Fragment Prepare Fragment Dilution Series Fragment->Inject Dissociate Buffer Flow (Dissociation) Inject->Dissociate Subtract Reference Subtraction Inject->Subtract Regenerate Regenerate Chip Surface Dissociate->Regenerate Regenerate->Inject Plot Plot Response vs. Concentration Subtract->Plot Fit Fit to Steady-State Model Plot->Fit Kd Determine K_D Fit->Kd

Surface Plasmon Resonance (SPR) Workflow

Protocol 3: Binding Site Confirmation using 2D Protein-Observed NMR Spectroscopy

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy can confirm binding and map the binding site of a fragment on the protein target.

Methodology:

  • Protein Preparation: Prepare a uniformly ¹⁵N-labeled sample of the target kinase in a suitable NMR buffer (containing D₂O). The protein concentration should be in the range of 50-200 µM.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.

    • Prepare a sample of the ¹⁵N-labeled protein with this compound at a concentration sufficient to achieve significant binding (e.g., 5-10 fold molar excess).

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

  • Data Analysis:

    • Overlay the two spectra.

    • Identify amide peaks that show significant chemical shift perturbations (CSPs) upon fragment binding.

    • If backbone assignments for the protein are available, map the perturbed residues onto the 3D structure of the protein. This will reveal the binding site of the fragment.

Signaling Pathway Context

Derivatives of this compound are often designed to inhibit kinases that are key nodes in oncogenic signaling pathways. Understanding these pathways is crucial for rational drug design.

AXL Signaling Pathway

AXL signaling is typically activated by its ligand, Gas6, leading to receptor dimerization and autophosphorylation. This initiates downstream cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and migration. Inhibiting AXL with an indazole-based inhibitor would block these downstream signals.

G Gas6 Gas6 (Ligand) AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K MAPK MAPK/ERK AXL->MAPK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Proliferation AKT->Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Inhibitor This compound -derived Inhibitor Inhibitor->AXL Inhibits

AXL Kinase Signaling Pathway Inhibition

Conclusion

This compound represents a valuable tool in the arsenal of medicinal chemists engaged in fragment-based drug discovery. Its combination of a privileged kinase-binding scaffold and a versatile synthetic handle makes it an excellent starting point for the development of novel kinase inhibitors. The protocols and application notes provided herein offer a comprehensive guide for researchers looking to leverage this fragment in their FBDD campaigns. By integrating biophysical screening, structural biology, and medicinal chemistry, this compound can be efficiently elaborated into potent and selective lead compounds for a variety of therapeutic targets.

References

Unlocking Material Innovations: Applications of 1H-Indazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1H-Indazole-6-boronic acid is emerging as a versatile building block in materials science, enabling the development of advanced functional materials for applications ranging from organic electronics to sophisticated sensing platforms. Its unique molecular architecture, combining the reactive boronic acid moiety with the photophysically active and structurally rigid indazole core, offers a powerful tool for researchers and scientists in the design of novel polymers, metal-organic frameworks (MOFs), and other bespoke materials.

The primary utility of this compound in materials synthesis lies in its role as a monomer or ligand in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, allowing for the construction of complex conjugated polymers and discrete molecular structures with tailored electronic and optical properties.

Application in Organic Electronics: Conductive Polymers and OLEDs

In the realm of organic electronics, this compound serves as a key ingredient for the synthesis of π-conjugated polymers. These materials are the active components in a variety of devices, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). The indazole unit, when incorporated into a polymer backbone, can enhance charge transport properties and influence the material's emission color and efficiency.

While specific performance data for polymers derived directly from this compound is still emerging in publicly available literature, the general synthetic approach via Suzuki polymerization is well-established. By co-polymerizing this compound with various dihalogenated aromatic compounds, a diverse library of polymers with tunable optoelectronic characteristics can be accessed.

Application in Metal-Organic Frameworks (MOFs)

This compound is a promising candidate for the design of novel Metal-Organic Frameworks (MOFs). The boronic acid group can coordinate with metal clusters, while the indazole core provides a rigid structural linker. Furthermore, the indazole moiety can be functionalized to introduce specific chemical properties within the pores of the MOF, making them suitable for applications in gas storage, separation, and catalysis.

A notable synthetic strategy involves the in situ self-assembly of boronic acid ligands with metal ions under solvothermal conditions to form crystalline MOFs. While direct synthesis of MOFs using monomeric this compound is a subject of ongoing research, related boronic acid linkers have been successfully employed to create porous frameworks.

Experimental Protocols

The following section provides detailed methodologies for key experimental procedures involving indazole-boronic acid derivatives in materials synthesis.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Polymerization

This protocol outlines the synthesis of a conjugated co-polymer using an indazole-boronic acid derivative and a dibromo-aromatic co-monomer.

Materials:

  • This compound (or its pinacol ester derivative) (1.0 equivalent)

  • Dihalogenated aromatic co-monomer (e.g., 9,9-dioctyl-2,7-dibromofluorene) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2-4 equivalents)

  • Phase transfer catalyst (e.g., Aliquat 336), if required

  • Degassed solvent (e.g., Toluene, DMF, or 1,4-Dioxane)

  • End-capping agent (e.g., Phenylboronic acid or Bromobenzene)

Procedure:

  • Reaction Setup: To a dried Schlenk flask, add the this compound, the dihalogenated co-monomer, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent to the flask via a cannula or syringe. If a phase transfer catalyst is used, it should be added at this stage.

  • Reaction Mixture Degassing: Further degas the reaction mixture by bubbling with the inert gas for 15-30 minutes.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) to track the molecular weight increase.

  • End-Capping: Once the desired molecular weight is achieved, add an excess of the end-capping agent to terminate the polymerization and functionalize the polymer chain ends. Stir for an additional 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or acetone).

  • Purification: Collect the polymer by filtration. Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers. The final polymer is then dried under vacuum.

Parameter Typical Range/Value
Monomer Ratio1:1
Catalyst Loading1-5 mol%
Base2-4 equivalents
Temperature80-120 °C
Reaction Time12-72 hours

Caption: Summary of typical reaction parameters for Suzuki-Miyaura polymerization.

Protocol 2: Synthesis of a Metal-Organic Framework with a Boronic Acid-Containing Ligand

This protocol provides a general method for the solvothermal synthesis of a MOF using a boronic acid-functionalized ligand.

Materials:

  • Metal salt (e.g., ZrCl₄, Cu(NO₃)₂·3H₂O)

  • This compound (as part of a larger, multi-topic ligand system)

  • Solvent (e.g., DMF, DEF, or a mixture)

  • Modulator (e.g., Acetic acid, Formic acid)

Procedure:

  • Solution Preparation: In a glass vial, dissolve the metal salt and the boronic acid-containing organic ligand in the chosen solvent.

  • Modulator Addition: Add the modulator to the solution. The modulator can help control the crystallinity and phase of the resulting MOF.

  • Sonication: Sonicate the mixture for a few minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Synthesis: Seal the vial and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) for a defined period (12-72 hours).

  • Isolation: After cooling to room temperature, crystals of the MOF should have formed. Carefully decant the mother liquor.

  • Washing: Wash the crystals with fresh solvent (e.g., DMF) several times to remove unreacted starting materials.

  • Activation: To remove the solvent molecules from the pores of the MOF, exchange the solvent with a more volatile one (e.g., acetone or chloroform) over a period of 1-3 days. Afterwards, the crystals are heated under vacuum to fully activate the framework.

Parameter Typical Range/Value
Metal:Ligand RatioVaries (e.g., 1:1, 1:2)
Temperature80-150 °C
Reaction Time12-72 hours
Modulator ConcentrationVaries depending on the system

Caption: General conditions for the solvothermal synthesis of a MOF.

Visualizations

Suzuki_Polymerization_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Purification Indazole_BA This compound Setup Combine in Schlenk Flask Indazole_BA->Setup Dihalo_Monomer Dihalo-Aromatic Monomer Dihalo_Monomer->Setup Catalyst Pd Catalyst & Ligand Catalyst->Setup Base Base Base->Setup Inert Inert Atmosphere (Ar/N2) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Degas Degas Mixture Solvent->Degas Heat Heat & Stir (80-120°C) Degas->Heat End_Cap End-Capping Heat->End_Cap Precipitate Precipitate in Non-Solvent End_Cap->Precipitate Filter Filter Precipitate->Filter Soxhlet Soxhlet Extraction Filter->Soxhlet Dry Dry under Vacuum Soxhlet->Dry Final_Polymer Purified Conjugated Polymer Dry->Final_Polymer

Caption: Experimental workflow for Suzuki-Miyaura polymerization.

MOF_Synthesis_Workflow start Start dissolve Dissolve Metal Salt & Ligand in Solvent with Modulator start->dissolve sonicate Sonicate for Homogeneity dissolve->sonicate heat Solvothermal Reaction (80-150°C, 12-72h) sonicate->heat cool Cool to Room Temperature heat->cool isolate Isolate Crystals cool->isolate wash Wash with Fresh Solvent isolate->wash activate Solvent Exchange & Vacuum Dry wash->activate final_mof Activated MOF activate->final_mof

Caption: General workflow for solvothermal MOF synthesis.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and desired material properties. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1H-Indazole-6-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1H-Indazole-6-boronic acid and its derivatives in palladium-catalyzed cross-coupling reactions. The indazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 6-position through robust and versatile cross-coupling methodologies is of significant interest for the synthesis of novel therapeutic agents and molecular probes.[1] This document covers the widely used Suzuki-Miyaura coupling and provides insights into other key transformations such as Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and extensively used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. In the context of this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 6-position of the indazole core.[1][2]

General Reaction Scheme:

Ar-X + (HO)₂B-Indazole → Ar-Indazole (where Ar-X is an aryl or heteroaryl halide/triflate)

Data Presentation: Suzuki-Miyaura Coupling of Halo-Indazoles with Boronic Acids

While specific data for the reaction of this compound is less commonly reported in literature, the reverse reaction, coupling of 6-bromo-1H-indazole with various boronic acids, provides valuable insights into effective reaction conditions. The principles are directly translatable.

6-Halo-Indazole DerivativeBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-dioxane/water80-100N/AHigh[1]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃Dimethoxyethane802High[3]
3-chloroindazole5-indole boronic acidP2 (2.0–3.5)-K₃PO₄dioxane/H₂O10015-20Good to Excellent[4]
6-chloroindolephenyl boronic acidP1 (1.0–1.5)-K₃PO₄dioxane/H₂O605-897[4]
C7-bromo-4-substituted-1H-indazoles(4-methoxyphenyl)boronic acidVariousVariousVariousVariousVariousVariousModerate to Good[5]

Note: P1 and P2 are specific precatalysts mentioned in the cited literature.[4] The table showcases varied conditions that can be adapted for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with this compound or its pinacol ester derivative. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound or this compound pinacol ester (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME, toluene)

Procedure: [1][6]

  • To a dry reaction vessel, add this compound (or its pinacol ester), the aryl halide, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand (if used) under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-aryl-1H-indazole.[1]

Other Palladium-Catalyzed Cross-Coupling Reactions

The versatility of the indazole scaffold can be further explored using other palladium-catalyzed cross-coupling reactions to introduce diverse functional groups at the 6-position. These reactions typically start with a 6-halo-indazole derivative.

Heck Coupling

The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[7] This allows for the introduction of vinyl groups at the 6-position of the indazole ring.

General Reaction Scheme: Indazole-6-X + Alkene → Indazole-6-Alkene (where X is a halide or triflate)

A protocol for the Heck coupling of a halo-indazole would typically involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, a base (e.g., Et₃N), and a polar aprotic solvent like DMF or NMP, with reaction temperatures ranging from 80 to 140 °C.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[8] This reaction introduces alkynyl moieties at the 6-position of the indazole core.

General Reaction Scheme: Indazole-6-X + Alkyne → Indazole-6-Alkyne (where X is a halide or triflate)

Experimental Protocol: Sonogashira Coupling (General) [9][10]

Materials:

  • 6-Halo-1H-indazole (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the 6-halo-1H-indazole, palladium catalyst, and CuI in the solvent.

  • Add the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine.[11][12] This enables the synthesis of 6-amino-1H-indazole derivatives.

General Reaction Scheme: Indazole-6-X + R₂NH → Indazole-6-NR₂ (where X is a halide or triflate)

A typical Buchwald-Hartwig amination protocol involves a palladium catalyst (often a pre-catalyst), a bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) in an aprotic solvent like toluene or dioxane.[13][14]

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide.[15] While effective, the toxicity of organotin reagents is a significant drawback.[15][16][17]

General Reaction Scheme: Indazole-6-X + R-Sn(Alkyl)₃ → Indazole-6-R (where X is a halide or triflate)

The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and can be carried out in various aprotic solvents like THF, DMF, or toluene.[18][19]

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)L2-Ar' transmetalation->pdiir boronate [Ar'B(OH)2OR]⁻ boronate->transmetalation reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition base Base (e.g., OH⁻) base->boronate boronic_acid Ar'B(OH)2 boronic_acid->boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Experimental_Workflow start Start reagents Combine Reactants: This compound Aryl Halide Base start->reagents inert Establish Inert Atmosphere (e.g., Ar, N₂) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: Dilute with water Extract with organic solvent monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification characterization Characterize Product (NMR, HRMS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Derivatization of 1H-Indazole-6-boronic Acid for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 1H-Indazole-6-boronic acid. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. The derivatization of this compound offers a versatile platform for generating novel compound libraries for biological screening, particularly in the context of oncology drug discovery.

Introduction

The 1H-indazole core is a bioisostere of purine and is known to interact with the ATP-binding sites of various kinases. Strategic functionalization of the indazole ring system allows for the modulation of potency, selectivity, and pharmacokinetic properties of lead compounds. This compound is a key intermediate that can be readily derivatized through a variety of chemical transformations, most notably palladium-catalyzed Suzuki-Miyaura cross-coupling, copper-catalyzed Chan-Lam cross-coupling, and oxidation to the corresponding phenol. These derivatizations enable the introduction of a wide range of substituents at the 6-position, facilitating the exploration of the chemical space around the indazole core for structure-activity relationship (SAR) studies.

Data Presentation

The following tables summarize the biological activities of various indazole derivatives against key cancer-related protein kinases and cell lines. This data is crucial for understanding the therapeutic potential of this class of compounds.

Table 1: Inhibitory Activity of Indazole Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Ki (nM)Reference CompoundIC50 (nM)Ki (nM)
Indazole Derivative C05 PLK4< 0.1-LCR-263--
Indazole Derivative K22 PLK40.1-CFI-4009452.8-
Indazole Derivative 14i PLK411.2-Axitinib41.3-
Indazole Derivative 30 VEGFR-21.24-Sorafenib90-
Indazole Derivative 16b VEGFR-2560----
Indazole Derivative 10k VEGFR-221-Erlotinib--
Indazole Derivative 10l VEGFR-226-Erlotinib--
Indazole Derivative 10k EGFR57-Erlotinib--
Indazole Derivative 10l EGFR61-Erlotinib--
Indazole Derivative 109 EGFR (T790M)5.3----
Indazole Derivative 109 EGFR8.3----
Indazole Derivative 10f PIM-117-Staurosporine16.7-
Centrinone PLK4-0.16VX-680-7.7

Table 2: Anti-proliferative Activity of Indazole Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Indazole Derivative C05 IMR-32Neuroblastoma0.948LCR-263-
Indazole Derivative C05 MCF-7Breast Cancer0.979LCR-263-
Indazole Derivative C05 H460Lung Cancer1.679LCR-263-
Indazole Derivative K22 MCF-7Breast Cancer1.3--
Indazole Derivative 14i MDA-MB-231Breast Cancer0.09--
Indazole Derivative 14i MDA-MB-468Breast Cancer0.06--
Indazole Derivative 10f PC-3Prostate Cancer0.016Staurosporine0.36
Indazole Derivative 10f HepG2Liver Cancer0.13Staurosporine-
Indazole Derivative 10f MCF-7Breast Cancer5.37Staurosporine-
Indazole Derivative 6o K562Leukemia5.15--

Experimental Protocols

Detailed methodologies for key derivatization reactions of this compound are provided below.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various aryl halides to generate 6-aryl-1H-indazoles.[1]

Materials:

  • This compound

  • Aryl halide (e.g., 5-bromopyridin-2-amine)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Dioxane and Water mixture)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a reaction vessel, add 5-bromopyridin-2-amine (1.0 equiv.), this compound (1.2 equiv.), Pd(dppf)Cl₂ (5 mol%), and potassium carbonate (1.5 equiv.).

  • Add a 4:1 mixture of dioxane and water to the vessel.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-aryl-1H-indazole derivative.

Protocol 2: Chan-Lam N-Arylation of Amines with this compound

This protocol outlines a general procedure for the copper-catalyzed N-arylation of primary and secondary amines with this compound.[2][3][4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., Triethylamine or Pyridine)

  • Solvent (e.g., Dichloromethane, DCM)

  • Air (as oxidant)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a reaction flask, dissolve this compound (1.0 equiv.) and the desired amine (1.2 equiv.) in DCM.

  • Add copper(II) acetate (1.0 equiv.) and triethylamine (2.0 equiv.) to the solution.

  • Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the copper salts.

  • Wash the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 6-(amino)-1H-indazole derivative.

Protocol 3: Oxidation of this compound to 6-Hydroxy-1H-indazole

This protocol describes a simple and efficient method for the conversion of this compound to the corresponding phenol using hydrogen peroxide.[5][6][7]

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Solvent (e.g., Ethanol or water)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve this compound (1.0 equiv.) in ethanol in a round-bottom flask.

  • Add aqueous hydrogen peroxide (2.0 equiv.) dropwise to the stirring solution at room temperature.

  • Continue stirring for 1-2 hours. The reaction is typically rapid.

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude 6-hydroxy-1H-indazole.

  • If necessary, purify the product by recrystallization or silica gel column chromatography.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by indazole derivatives and a general workflow for their derivatization and screening.

experimental_workflow cluster_synthesis Derivatization cluster_screening Biological Screening start This compound suzuki Suzuki Coupling (with Aryl Halides) start->suzuki chan_lam Chan-Lam Coupling (with Amines/Phenols) start->chan_lam oxidation Oxidation (to Phenol) start->oxidation suzuki_prod 6-Aryl-1H-indazoles suzuki->suzuki_prod chan_lam_prod 6-(Amino/Oxy)-1H-indazoles chan_lam->chan_lam_prod oxidation_prod 6-Hydroxy-1H-indazole oxidation->oxidation_prod library Compound Library suzuki_prod->library chan_lam_prod->library oxidation_prod->library biochemical Biochemical Assays (e.g., Kinase Inhibition) library->biochemical cellular Cellular Assays (e.g., Anti-proliferative) library->cellular data Data Analysis (IC50, Ki, SAR) biochemical->data cellular->data

Caption: General workflow for the derivatization of this compound and subsequent biological screening.

EGFR_pathway EGFR EGFR Grb2_Shc Grb2/Shc EGFR->Grb2_Shc PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg JAK JAK EGFR->JAK SOS SOS Grb2_Shc->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT STAT JAK->STAT STAT->Proliferation Indazole Indazole Derivatives Indazole->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of indazole derivatives.

VEGFR_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angiogenesis Indazole Indazole Derivatives Indazole->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway, a key regulator of angiogenesis, inhibited by indazole derivatives.

PLK4_pathway PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Wnt Wnt/β-catenin Pathway PLK4->Wnt PI3K_AKT PI3K/AKT Pathway PLK4->PI3K_AKT Centrosome_Amp Centrosome Amplification Centriole_Dup->Centrosome_Amp Genomic_Instability Genomic Instability Centrosome_Amp->Genomic_Instability Tumorigenesis Tumorigenesis Genomic_Instability->Tumorigenesis Indazole Indazole Derivatives Indazole->PLK4 EMT EMT Wnt->EMT PI3K_AKT->EMT EMT->Tumorigenesis

Caption: The role of PLK4 in centriole duplication and its inhibition by indazole derivatives.

PIM1_pathway Cytokines Cytokines (e.g., ILs) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 p21 p21 PIM1->p21 p27 p27 PIM1->p27 BAD BAD PIM1->BAD Cell_Cycle Cell Cycle Progression p21->Cell_Cycle p27->Cell_Cycle Apoptosis Inhibition of Apoptosis BAD->Apoptosis Indazole Indazole Derivatives Indazole->PIM1

Caption: Simplified PIM-1 kinase signaling pathway and its inhibition by indazole-based compounds.

References

Application Notes and Protocols for C-C Bond Formation with 1H-Indazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system prevalent in a multitude of biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties make it a crucial pharmacophore in the development of kinase inhibitors, anti-cancer agents, and other therapeutic molecules.[1] The formation of carbon-carbon (C-C) bonds at specific positions of the indazole ring is a cornerstone of medicinal chemistry, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forging C-C bonds, valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[2] This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 1H-Indazole-6-boronic acid with various aryl and heteroaryl halides, a key transformation for accessing 6-substituted indazole derivatives.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the cycle.[3]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal [Ar'B(OR)3]⁻ PdII_ArAr Ar-Pd(II)L2-Ar' Transmetal->PdII_ArAr + M⁺X⁻ RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)2 Base + Base (e.g., K₂CO₃) Boronate [Ar'B(OH)3]⁻ Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling A 1. Reagent Combination B 2. Inert Atmosphere A->B Combine Indazole-boronic acid, Aryl halide, and Base C 3. Solvent Addition & Degassing B->C Purge flask with N₂ or Ar D 4. Catalyst Addition C->D Add degassed solvent (e.g., Dioxane/H₂O) E 5. Heating & Monitoring D->E Add Pd catalyst under N₂ F 6. Workup E->F Heat to 80-100 °C Monitor by TLC/LC-MS G 7. Purification F->G Cool, quench with H₂O, extract with organic solvent H Product G->H Column chromatography

References

Application Notes and Protocols: 1H-Indazole-6-boronic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-6-boronic acid and its derivatives are pivotal building blocks in modern organic synthesis, particularly valued in the field of medicinal chemistry. The indazole scaffold is a common motif in a multitude of biologically active compounds, including a number of approved protein kinase inhibitors.[1] The presence of the boronic acid functional group at the 6-position of the indazole ring allows for facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This enables the synthesis of complex molecular architectures with diverse pharmacological activities. These application notes provide an overview of the utility of this compound and detailed protocols for its use in the synthesis of kinase inhibitors.

Key Applications in Organic Synthesis

The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C-C bond between the indazole core and various aryl or heteroaryl halides, providing a straightforward route to a wide array of substituted indazoles.[2][3] These products are often key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]

A significant area of application is in the development of protein kinase inhibitors for cancer therapy.[1] The indazole moiety can act as a crucial pharmacophore, interacting with the hinge region of the ATP-binding pocket of various kinases. By coupling this compound with different halogenated aromatic or heteroaromatic systems, libraries of potential kinase inhibitors can be rapidly synthesized and screened for biological activity against targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Polo-like Kinase 4 (PLK4), and Apoptosis Signal-regulating Kinase 1 (ASK1).[1][5][6]

Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions

The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.

EntryAryl/Heteroaryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
22-ChloropyridinePd₂(dba)₃ (2)XPhos (4)K₂CO₃1,4-Dioxane/H₂O1101678
35-Bromo-2-methoxypyrimidinePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O90892
41-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-Cs₂CO₃DMF/H₂O120688
53-BromotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane/H₂O1001481

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound (1.0 equivalent)

  • Aryl or heteroaryl halide (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-25% water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the aryl or heteroaryl halide (1.2 eq.), the palladium catalyst, the ligand (if necessary), and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol for the Synthesis of a VEGFR-2 Inhibitor Precursor

This protocol describes the synthesis of 6-(pyridin-2-yl)-1H-indazole, a precursor for various VEGFR-2 inhibitors.

Materials:

  • This compound (1.0 g, 6.1 mmol)

  • 2-Bromopyridine (1.15 g, 7.3 mmol)

  • Pd(PPh₃)₄ (352 mg, 0.305 mmol)

  • 2M Aqueous sodium carbonate solution (6.1 mL)

  • 1,2-Dimethoxyethane (DME) (30 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound and 2-bromopyridine in DME.

  • Add the aqueous sodium carbonate solution.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.

  • Heat the mixture to reflux (approximately 85-90 °C) and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes 1:1) to afford 6-(pyridin-2-yl)-1H-indazole as a white solid.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by inhibitors synthesized from this compound, as well as a typical experimental workflow for the Suzuki-Miyaura coupling reaction.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR-2 Signaling Pathway.

PLK4_Signaling_Pathway PLK4 PLK4 CentrosomeDuplication Centrosome Duplication PLK4->CentrosomeDuplication Regulates MitoticProgression Mitotic Progression CentrosomeDuplication->MitoticProgression Aneuploidy Aneuploidy MitoticProgression->Aneuploidy Dysregulation leads to Cancer Cancer Progression Aneuploidy->Cancer PLK4_Inhibitor PLK4 Inhibitor (e.g., from Indazole) PLK4_Inhibitor->PLK4 Inhibits

Caption: PLK4 Signaling and Inhibition.

ASK1_Signaling_Pathway Stress Oxidative Stress Inflammatory Cytokines ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation ASK1_Inhibitor ASK1 Inhibitor (e.g., from Indazole) ASK1_Inhibitor->ASK1 Inhibits

Caption: ASK1 Stress Response Pathway.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: This compound, Aryl Halide, Base Catalyst Add Catalyst System: Pd Catalyst, Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat to Reaction Temp. Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: Suzuki-Miyaura Coupling Workflow.

References

Application Notes: Large-Scale Synthesis of 1H-Indazole-6-boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-6-boronic acid and its derivatives, particularly the pinacol ester form, are pivotal intermediates in modern medicinal chemistry. These compounds serve as versatile building blocks in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.[1][2] This reactivity is crucial for the synthesis of complex organic molecules, including a variety of pharmacologically active agents. Notably, this compound pinacol ester is a key component in the development of targeted cancer therapies, where the indazole scaffold is a recognized pharmacophore.[1][2] The pinacol ester offers enhanced stability and ease of handling compared to the free boronic acid, making it highly suitable for both laboratory and large-scale synthesis.[3]

This document outlines a robust, two-step synthetic pathway for the large-scale production of this compound pinacol ester, commencing from commercially available starting materials. The described methodology is designed for scalability and reproducibility, critical for applications in drug development and manufacturing.

Synthetic Pathway Overview

The synthesis is logically divided into two primary stages:

  • Formation of the Indazole Core: Synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline via a diazotization and cyclization reaction.

  • Introduction of the Boronic Ester: Conversion of 6-Bromo-1H-indazole to this compound pinacol ester through a palladium-catalyzed Miyaura borylation reaction.

Data Presentation

The following tables summarize the key quantitative parameters for each major step of the synthesis.

Table 1: Large-Scale Synthesis of 6-Bromo-1H-indazole

ParameterValueReference
Starting Material 4-bromo-2-methylaniline[4]
Key Reagents Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid[4]
Solvents Chloroform, Heptane[4]
Reaction Temperature Reflux at 68°C[4]
Reaction Time ~20 hours[4]
Typical Yield Moderate to High (Specific yield not stated)[4]
Purity Assessment NMR, Mass Spectrometry, HPLC[4]

Table 2: Miyaura Borylation for this compound pinacol ester

ParameterValueReference
Starting Material 6-Bromo-1H-indazole[5]
Key Reagents Bis(pinacolato)diboron (B₂pin₂), Potassium acetate (KOAc)[6]
Catalyst System Palladium(II) acetate (Pd(OAc)₂), Buchwald Ligand (e.g., SPhos)
Solvents 1,4-Dioxane or Toluene
Reaction Temperature 80-110°C
Reaction Time 2-12 hours
Typical Yield High (Often >80%)
Purity Assessment NMR, Mass Spectrometry, HPLC, GC

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 6-Bromo-1H-indazole

This protocol is adapted from established procedures for the synthesis of halo-indazoles.[4]

Step 1: Acetylation of 4-bromo-2-methylaniline

  • In a suitable large-scale reaction vessel, dissolve 4-bromo-2-methylaniline (e.g., 1.0 kg, 1.0 equiv) in chloroform (e.g., 7.4 L).

  • Cool the solution to below 20°C using an appropriate cooling bath.

  • Slowly add acetic anhydride (e.g., 1.15 L, 2.2 equiv) while maintaining the internal temperature below 40°C.

  • Stir the mixture at ambient temperature until the reaction is complete, as monitored by TLC or HPLC.

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (e.g., 154 g, 0.3 equiv) followed by the slow addition of isoamyl nitrite (e.g., 1.55 L, 2.2 equiv).

  • Heat the mixture to reflux (approximately 68°C) and maintain for 20 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to approximately 25°C.

Step 3: Work-up and Hydrolysis

  • Remove the volatile components from the reaction mixture under reduced pressure.

  • Add water to the residue and perform an azeotropic distillation to remove residual organic solvents.

  • Add concentrated hydrochloric acid (e.g., 5.3 L) and heat the mixture to 50-55°C to effect hydrolysis of the N-acetyl group.

Step 4: Isolation and Purification

  • Cool the acidic mixture to 20°C.

  • Adjust the pH to approximately 11 by the controlled addition of a 50% aqueous solution of sodium hydroxide.

  • The product will precipitate. Collect the solid by filtration.

  • Slurry the crude solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.

Protocol 2: Synthesis of this compound pinacol ester

This protocol is a general procedure for the Miyaura borylation of aryl halides.[6][7]

Step 1: Reaction Setup

  • To a large-scale reactor equipped with a condenser and nitrogen inlet, add 6-Bromo-1H-indazole (e.g., 1.0 kg, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (e.g., 1.4 kg, 1.1 equiv), and potassium acetate (KOAc) (e.g., 1.5 kg, 3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.03 equiv) and the appropriate phosphine ligand (e.g., SPhos, 0.02-0.06 equiv).

  • Purge the vessel with nitrogen.

  • Add a suitable degassed solvent, such as 1,4-dioxane or toluene (e.g., 10 L).

Step 2: Borylation Reaction

  • Heat the reaction mixture to 80-100°C under a nitrogen atmosphere.

  • Stir the mixture for 2-12 hours, monitoring the reaction progress by HPLC or GC until the starting material is consumed.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude product can be purified by recrystallization or slurry in an appropriate solvent system (e.g., heptane/ethyl acetate).

  • Dissolve the crude material in a minimal amount of a hot solvent in which the product is soluble (like ethyl acetate or toluene) and slowly add a solvent in which it is insoluble (like heptane or hexanes) until turbidity is observed.

  • Cool the mixture slowly to induce crystallization.

  • Filter the purified solid, wash with a cold solvent, and dry under vacuum to yield this compound pinacol ester as a solid.

Visualizations

G cluster_0 Stage 1: Synthesis of 6-Bromo-1H-indazole cluster_1 Stage 2: Miyaura Borylation A 4-bromo-2-methylaniline B Acetylation (Acetic anhydride) A->B C N-acetyl-4-bromo-2-methylaniline (Intermediate) B->C D Diazotization & Cyclization (Isoamyl nitrite, KOAc) C->D E N-acetyl-6-bromo-1H-indazole (Intermediate) D->E F Hydrolysis (HCl) E->F G 6-Bromo-1H-indazole F->G H 6-Bromo-1H-indazole I Borylation Reaction (B₂pin₂, Pd Catalyst, KOAc) H->I J This compound pinacol ester I->J

Caption: Overall synthetic workflow for this compound pinacol ester.

G Indazole Indazole Scaffold SuzukiCoupling Suzuki-Miyaura Coupling Indazole->SuzukiCoupling BoronicEster Boronic Ester BoronicEster->SuzukiCoupling ArylHalide Aryl/Heteroaryl Halide ArylHalide->SuzukiCoupling TargetMolecule Target Molecule SuzukiCoupling->TargetMolecule

References

Troubleshooting & Optimization

Technical Support Center: 1H-Indazole-6-boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homocoupling of 1H-Indazole-6-boronic acid during cross-coupling experiments, particularly in Suzuki-Miyaura reactions.

Troubleshooting Guide

Significant formation of the homocoupled bi-indazole byproduct is a common challenge when working with this compound. This guide will help you diagnose and resolve issues leading to this undesirable side reaction.

Symptom Potential Cause Suggested Solution
High levels of homocoupling byproduct 1. Oxygen in the reaction mixture: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1]a. Rigorous Degassing: Sparge the solvent and the reaction mixture with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes).[1] b. Freeze-Pump-Thaw: For highly sensitive reactions, perform three to five freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.[1]
2. Use of a Pd(II) precatalyst: Pd(II) sources like Pd(OAc)₂ can directly react with the boronic acid to form the homocoupled product at the start of the reaction.[1]a. Use a Pd(0) source: Consider using a Pd(0) catalyst such as Pd(PPh₃)₄. b. Employ a pre-catalyst: Use a modern, well-defined precatalyst that rapidly generates the active Pd(0) species.
3. Suboptimal ligand choice: The ligand plays a crucial role in promoting the desired cross-coupling over homocoupling.a. Use bulky, electron-rich phosphine ligands: Ligands such as SPhos or XPhos have been shown to be effective in accelerating the desired reaction pathway.[1][2]
Low yield of the desired cross-coupled product 1. Catalyst inhibition by the indazole NH group: The unprotected NH group of the indazole can coordinate to the palladium catalyst, inhibiting its activity.[2]a. N-Protection: While not always desirable due to extra synthetic steps, protecting the indazole nitrogen (e.g., with a Boc or SEM group) can significantly improve reaction outcomes.[3] b. Use of specific catalyst systems: Certain catalyst systems are more tolerant of the free NH group. Screening different palladium sources and ligands is recommended.[2][4]
2. Inefficient catalyst turnover: The catalyst may be deactivating over the course of the reaction.a. Ensure high purity of reagents: Impurities in the starting materials or solvent can poison the catalyst. b. Optimize reaction temperature: Excessive heat can lead to catalyst decomposition.[1]
Difficult purification 1. Co-elution of product and homocoupled byproduct: The structural similarity between the desired product and the homocoupled dimer can make chromatographic separation challenging.[1]a. Optimize chromatography: Screen different solvent systems for column chromatography to improve separation. b. Recrystallization: Consider recrystallization as an alternative or additional purification step.[1]

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a significant issue with this compound?

A1: Boronic acid homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of a di-indazole byproduct. This is problematic because it consumes the boronic acid, reducing the yield of the desired product, and the homocoupled byproduct can be difficult to separate during purification due to its similar chemical properties to the target molecule.[1]

Q2: How does the unprotected NH group on the indazole ring affect the Suzuki-Miyaura coupling reaction?

A2: The NH group of the indazole ring is acidic and can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of inactive palladium complexes, which slows down or halts the catalytic cycle for the desired cross-coupling reaction.[2] While some protocols are successful with unprotected indazoles, N-protection is a common strategy to circumvent this issue.[2][3]

Q3: What are the most critical factors to control to minimize homocoupling?

A3: The two most critical factors are the rigorous exclusion of oxygen from the reaction system and the choice of the palladium catalyst and ligand system.[1] Thoroughly degassing your solvents and reaction mixture and using a catalyst system that favors the cross-coupling pathway are paramount for success.

Q4: Can additives be used to suppress homocoupling?

A4: Yes, certain additives can be beneficial. For instance, the addition of a mild reducing agent like potassium formate (HCO₂K) can help maintain the palladium in its active Pd(0) state, thereby minimizing the Pd(II)-mediated homocoupling pathway.[1]

Data Presentation

The choice of catalyst and ligand can significantly impact the yield of the desired cross-coupled product and minimize side reactions. The following table provides a summary of results from a study on the Suzuki-Miyaura coupling of 3-chloroindazole, a structurally related compound, which illustrates the effect of different palladium sources and ligands.

Palladium Source Ligand Yield (%)
Pd₂(dba)₃PPh₃15
Pd(OAc)₂PPh₃20
Pd₂(dba)₃PCy₃35
Pd₂(dba)₃SPhos56
Pd₂(dba)₃XPhos53
P2 Precatalyst-80
Data adapted from a study on the Suzuki-Miyaura cross-coupling of 3-chloroindazole with 5-indole boronic acid.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole with Minimized Homocoupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 6-Bromo-1H-indazole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a modern precatalyst at lower loading)[5]

  • Ligand (if required, e.g., SPhos, 10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents), finely powdered[1][5]

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water)[1][5]

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 6-Bromo-1H-indazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.[1][5]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OH)₂ + Base) ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product PdII Pd(II) ArPdOH Ar-Pd(II)-OH PdII->ArPdOH Reaction with Ar-B(OH)₂ ArPdAr Ar-Pd(II)-Ar ArPdOH->ArPdAr Second Transmetalation ArPdAr->Pd0 Reductive Elimination Homocoupled Ar-Ar ArPdAr->Homocoupled Pd0_homo->PdII Oxidation (O₂)

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Workup A 1. Combine Indazole-Halide, Boronic Acid, and Base in a dry Schlenk flask B 2. Establish Inert Atmosphere (Purge with N₂ or Ar) A->B C 3. Add Degassed Solvent B->C D 4. Degas Reaction Mixture (e.g., N₂ sparging) C->D E 5. Add Palladium Catalyst under Inert Atmosphere D->E F 6. Heat to Desired Temperature (e.g., 80-100 °C) E->F G 7. Monitor Reaction Progress (TLC, LC-MS) F->G H 8. Quench Reaction and Perform Aqueous Workup G->H I 9. Purify Product (Column Chromatography) H->I

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Purification of 1H-Indazole-6-boronic acid and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1H-Indazole-6-boronic acid and its reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound and its Suzuki-Miyaura coupling products?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted 6-bromo-1H-indazole or the boronic acid/ester can be present in the crude product.

  • Homocoupling Products: Dimerization of the boronic acid to form a biaryl byproduct is a frequent side reaction in Suzuki-Miyaura coupling. This is often promoted by the presence of oxygen.[1]

  • Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom can occur, especially in the presence of excess water or at elevated temperatures.

  • Catalyst Residues: Residual palladium catalyst from the coupling reaction may contaminate the product.

  • Solvents: Residual solvents from the reaction or purification steps are common.[2]

Q2: My Suzuki-Miyaura reaction with this compound is complete, but I am having difficulty separating my desired product from the boronic acid homocoupling byproduct. What can I do?

A2: The separation of the desired product from the homocoupled dimer can be challenging due to their similar polarities. Here are a few strategies:

  • Optimize Column Chromatography: A shallow solvent gradient during flash chromatography can improve separation. Experiment with different solvent systems, such as adding a small amount of a more polar solvent like methanol to a dichloromethane/ethyl acetate mobile phase.[3]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. A careful screening of solvents is necessary to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

  • Derivatization: In some cases, the unreacted boronic acid can be converted into a more polar species to facilitate its removal. For example, forming a diethanolamine adduct can make it more water-soluble.

Q3: I am observing significant protodeboronation of my this compound during the reaction or workup. How can I minimize this?

A3: Protodeboronation is a common side reaction for boronic acids. To minimize it:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are dry, as water is a proton source for this side reaction.

  • Milder Base: Employing a milder base, such as potassium carbonate or potassium phosphate, can reduce the rate of protodeboronation compared to stronger bases like sodium hydroxide.

  • Control Temperature: Avoid excessively high reaction temperatures and prolonged reaction times. Monitor the reaction closely and work it up as soon as it is complete.[4]

  • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation and can be a better alternative in challenging coupling reactions.[5]

Troubleshooting Guides

Issue 1: Low Yield of Purified Product after Column Chromatography
Possible Cause Suggested Solution
Product is sticking to the silica gel. Boronic acids and some nitrogen-containing heterocycles can interact strongly with silica gel. Consider using neutral alumina as the stationary phase or treating the silica gel with a small amount of triethylamine in the eluent to reduce this interaction.[6]
Co-elution of product and impurities. The chosen solvent system may not be optimal. Perform a thorough TLC analysis with various solvent systems to find one that provides better separation. A gradient elution from a non-polar to a more polar solvent system during flash chromatography is often effective.[3]
Product decomposition on silica gel. Some sensitive compounds can degrade on acidic silica gel. Use deactivated silica or an alternative stationary phase like alumina.
Issue 2: Oiling Out During Recrystallization
Possible Cause Suggested Solution
The solution is cooling too quickly. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals.[7]
The compound is significantly impure. High levels of impurities can lower the melting point and lead to oiling out. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.[7]
Inappropriate solvent system. The solvent may be too good a solvent for the compound. Try a two-solvent system where the compound is dissolved in a minimum amount of a good solvent at elevated temperature, and then a poor solvent (anti-solvent) is added dropwise until the solution becomes turbid.[7]

Quantitative Data

Table 1: Illustrative Purification Data for 6-Bromo-1H-indazole

Purification MethodSolvent SystemTypical YieldTypical PurityReference
RecrystallizationEthanol>85%>98% (by HPLC)[8]
Slurry in HeptaneHeptaneModerate>95% (by NMR)[8]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Suzuki-Miyaura Reaction Product
  • Sample Preparation: After an aqueous workup, dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel by concentrating the solution to dryness.

  • Column Packing: Pack a flash chromatography column with silica gel in the desired non-polar solvent (e.g., hexane or petroleum ether).

  • Loading: Carefully load the dried silica gel with the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Recrystallization of an Aryl-Indazole Derivative
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, cool the flask in an ice bath.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Aqueous Workup cluster_purification Purification start Combine this compound, Aryl Halide, Catalyst, Base, Solvent reaction Heat Reaction Mixture start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify characterize Characterize Pure Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction followed by purification.

troubleshooting_logic cluster_low_yield Low Yield cluster_poor_separation Poor Separation cluster_oiling_out Oiling Out start Purification Issue Encountered issue_type What is the main issue? start->issue_type cause_adsorption Product Adsorption on Silica? issue_type->cause_adsorption Low Yield cause_coelution Co-elution of Impurities? issue_type->cause_coelution Poor Separation cause_cooling Cooling Too Rapidly? issue_type->cause_cooling Oiling Out solution_adsorption Use Alumina or Add Triethylamine to Eluent cause_adsorption->solution_adsorption Yes solution_coelution Optimize TLC and use Gradient Elution cause_coelution->solution_coelution Yes solution_cooling Allow Slow Cooling cause_cooling->solution_cooling Yes

Caption: A logical troubleshooting guide for common purification issues.

References

Technical Support Center: Optimizing Palladium Catalysis for 1H-Indazole-6-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize palladium-catalyzed cross-coupling reactions involving 1H-Indazole-6-boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura reactions involving this compound can stem from several factors. The most critical to assess are:

  • Oxygen Contamination: Dissolved oxygen can lead to the detrimental homocoupling of the boronic acid and can deactivate the Pd(0) catalyst.[2][3] It is crucial to thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.[2]

  • Substrate-Related Issues: The unprotected N-H group on the indazole ring can interact with the palladium catalyst, potentially inhibiting the reaction.[4] Additionally, boronic acids themselves can be unstable and prone to degradation.[3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand are all interdependent and crucial for success. These parameters often require careful screening and optimization for this specific substrate.[5]

Q2: I'm observing a significant amount of a symmetrical biaryl byproduct. What is it and how can I prevent it?

A2: This byproduct is likely the result of boronic acid homocoupling, a common side reaction where two molecules of this compound couple together.[2] This side reaction consumes your starting material and complicates purification.

Primary Causes:

  • Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[2]

  • Use of Pd(II) Precatalysts: Pd(II) salts like Pd(OAc)₂ can directly react with the boronic acid to form the homocoupled product, especially at the beginning of the reaction.[2][3]

Solutions:

  • Rigorous Degassing: Employ inert gas sparging (bubbling argon or nitrogen through the solvent for 15-30 minutes) or use the freeze-pump-thaw method (3-5 cycles) to effectively remove dissolved oxygen.[2]

  • Use of Pd(0) Catalysts: Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous as it reduces the initial concentration of Pd(II) species that can lead to homocoupling.[2]

  • Appropriate Ligand Choice: Bulky, electron-rich phosphine ligands, such as SPhos, can accelerate the desired cross-coupling pathway over the homocoupling side reaction.[2]

Q3: What is protodeboronation and how can I minimize it in my reactions with this compound?

A3: Protodeboronation is another common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1H-indazole. This is particularly an issue with heteroaryl boronic acids.

Strategies to Minimize Protodeboronation:

  • Choice of Base: While a base is necessary to activate the boronic acid, strong bases in aqueous media can accelerate protodeboronation. Consider screening weaker inorganic bases like K₂CO₃ or Cs₂CO₃.[5]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions, if compatible with your system, can significantly reduce its occurrence.

  • Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can be an effective strategy. These esters slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[6]

Q4: The unprotected N-H on my this compound seems to be causing issues. What are the challenges and how can I address them?

A4: The acidic N-H proton on the indazole ring can lead to several complications in palladium-catalyzed reactions.[4] The indazole can act as a ligand for the palladium center, leading to catalyst inhibition.[4] This interaction can be influenced by the acidity of the N-H group.

Potential Solutions:

  • Ligand and Catalyst Selection: Catalyst systems employing bulky, electron-rich ligands like SPhos or XPhos, often in combination with robust precatalysts, have shown success in coupling unprotected N-H containing heterocycles.[4] These ligands can promote the desired catalytic cycle over inhibitory pathways.

  • Base Selection: The choice of base is critical. A suitable base can deprotonate the indazole in situ, but an inappropriate choice may exacerbate side reactions. K₃PO₄ is often a good starting point for these types of substrates.[4]

  • N-Protection Strategy: If other methods fail, a temporary protection of the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM) can be employed. However, this adds extra steps to the synthesis for protection and deprotection.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst.1a. Use a fresh batch of catalyst. 1b. Try a more robust, air-stable precatalyst (e.g., a Buchwald precatalyst).[4]
2. Inefficient base.2a. Ensure the base is finely powdered and dry. 2b. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[4][7]
3. Insufficient reaction temperature.3. Cautiously increase the reaction temperature in increments (e.g., from 80 °C to 100 °C). Microwave heating can also be effective for rapid optimization.[8]
4. Degradation of boronic acid.4. Use a slight excess (1.2-1.5 equivalents) of the boronic acid and ensure its purity.
Significant Homocoupling of Boronic Acid 1. Presence of dissolved oxygen.1a. Rigorously degas the solvent and reaction mixture by sparging with N₂ or Ar for at least 30 minutes.[2] 1b. Perform three to five freeze-pump-thaw cycles for complete oxygen removal.[2]
2. Use of a Pd(II) precatalyst.2. Switch to a Pd(0) catalyst like Pd(PPh₃)₄.[2]
3. Suboptimal ligand choice.3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos) to accelerate the desired cross-coupling.[2]
Formation of 1H-Indazole (Protodeboronation) 1. Presence of excess water or protic solvents.1. Use anhydrous solvents where possible or minimize the amount of water.
2. Base is too strong or reaction temperature is too high.2a. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃). 2b. Lower the reaction temperature.
Difficult Purification 1. Co-elution of the desired product with the homocoupled byproduct.1a. If homocoupling is present, explore different solvent systems for column chromatography to improve separation.[2] 1b. Consider recrystallization as an alternative purification method.
2. Residual boronic acid in the final product.2. Perform an aqueous basic wash (e.g., with 1M NaOH) during the workup to remove the acidic boronic acid.

Data Presentation: Catalyst System Comparison for Suzuki-Miyaura Coupling of Indazole Derivatives

While specific comparative data for this compound is limited, the following table summarizes conditions used for analogous bromo-indazole systems. This data provides a strong starting point for optimization.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/Water802High
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/Water80-100N/AHigh
3-chloroindazole5-indole boronic acidP2 (SPhos precatalyst) (2.5)-K₃PO₄ (2)Dioxane/Water1001590
7-bromo-4-sulfonamido-1H-indazole2-thienyl boronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (3)Dioxane100280
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamidePhenylboronic acidPd(dppf)Cl₂·DCM (0.05)-K₂CO₃ (3)1,4-Dioxane/WaterRT8-12High

Note: This table is compiled from data on similar, but not identical, reaction systems and should be used as a guide for developing optimal conditions for this compound.[4][7][9][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific aryl halide coupling partners.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).[7]

  • Seal the vessel with a septum and establish an inert atmosphere by purging with argon or nitrogen for 10-15 minutes.[2]

  • Add the degassed solvent system via syringe.[2]

  • Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.[7]

  • Under a positive pressure of the inert gas, add the palladium catalyst.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., 2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by a suitable method, such as silica gel column chromatography.[7]

Visualizations

Experimental Workflow

G reagents 1. Reagent Combination (Indazole Boronic Acid, Aryl Halide, Base) inert 2. Establish Inert Atmosphere (Purge with N2 or Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent degas_mix 4. Degas Reaction Mixture solvent->degas_mix catalyst 5. Add Pd Catalyst degas_mix->catalyst heat 6. Heat and Monitor (TLC, LC-MS) catalyst->heat workup 7. Aqueous Workup & Extraction heat->workup purify 8. Purification (Column Chromatography) workup->purify product Final Product purify->product G decision decision issue issue solution solution start Low Yield Observed check_catalyst Is catalyst active and fresh? start->check_catalyst check_degassing Was degassing rigorous? check_catalyst->check_degassing Yes solution_catalyst Use fresh or more robust catalyst check_catalyst->solution_catalyst No check_conditions Screen Reaction Conditions check_degassing->check_conditions Yes solution_degas Improve degassing (sparge, freeze-pump-thaw) check_degassing->solution_degas No solution_base solution_base check_conditions->solution_base Optimize Base solution_solvent solution_solvent check_conditions->solution_solvent Optimize Solvent solution_temp solution_temp check_conditions->solution_temp Optimize Temperature

References

troubleshooting deboronation of 1H-Indazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1H-Indazole-6-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its use, with a particular focus on the undesired deboronation side reaction.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem with this compound?

A1: Deboronation, specifically protodeboronation, is a chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of the parent 1H-indazole. This is a significant issue as it consumes your starting material, reduces the yield of your desired product in coupling reactions (e.g., Suzuki-Miyaura), and complicates the purification process due to the formation of this key byproduct.

Q2: What are the primary factors that promote the deboronation of this compound?

A2: The propensity for deboronation is highly dependent on the reaction conditions.[1] Key factors include:

  • Base: The choice and strength of the base are critical. While a base is necessary to activate the boronic acid for cross-coupling, strong bases can accelerate deboronation.[2]

  • Temperature: Higher reaction temperatures can increase the rate of deboronation.[2]

  • Solvent: The presence of a proton source, such as water, in the solvent system can facilitate protodeboronation.[2]

  • Catalyst System: An inefficient palladium catalyst or ligand can lead to slower desired coupling, giving more time for the deboronation side reaction to occur.[2] Bulky phosphine ligands on the palladium catalyst have also been shown to accelerate protodeboronation.[3]

  • Atmosphere: The presence of oxygen can promote side reactions like homocoupling, and in some cases, may indirectly contribute to pathways that lead to deboronation.[4]

Q3: How can I minimize deboronation during a Suzuki-Miyaura coupling reaction with this compound?

A3: Minimizing deboronation involves optimizing the reaction conditions to favor the desired cross-coupling pathway. Key strategies include:

  • Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).[2]

  • Temperature Control: Run the reaction at the lowest temperature that allows for efficient catalytic turnover, typically in the range of 60-80 °C.[2]

  • Solvent System: While some water is often necessary for Suzuki couplings, using anhydrous solvents or minimizing the amount of water can reduce protodeboronation. The use of molecular sieves can also be beneficial.[2]

  • Efficient Catalyst System: Employ a highly active palladium catalyst and an appropriate ligand to ensure the cross-coupling reaction proceeds faster than the deboronation.[2]

  • Use of Boronic Esters: Consider converting the this compound to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to deboronation.[1][5]

  • N-Protection: Protecting the nitrogen of the indazole ring can enhance its stability and reduce its propensity for deboronation.[6][7]

Q4: Are there any alternatives to this compound that are more stable?

A4: Yes, using a protected form of the boronic acid is a common strategy. This compound pinacol ester is a popular alternative. Pinacol esters are generally more stable, easier to handle and purify, and less prone to deboronation and trimerization.[5] Another approach is the use of MIDA (N-methyliminodiacetic acid) boronates, which offer enhanced stability and allow for a slow release of the boronic acid under the reaction conditions, minimizing its concentration and thus the likelihood of side reactions.[1]

Troubleshooting Guides

Problem 1: Low yield of the desired product and significant formation of 1H-indazole.

This is a classic sign of deboronation outcompeting your desired reaction.

Troubleshooting Decision Tree

G start Low Yield & 1H-Indazole byproduct check_base Is a strong base (e.g., NaOH, KOH) being used? start->check_base change_base Switch to a milder base (K₂CO₃, K₃PO₄, Cs₂CO₃). check_base->change_base Yes check_temp Is the reaction temperature high (>100 °C)? check_base->check_temp No end_point Re-evaluate reaction outcome. change_base->end_point lower_temp Lower the reaction temperature (e.g., 80 °C). check_temp->lower_temp Yes check_catalyst Is the catalyst/ligand system optimized? check_temp->check_catalyst No lower_temp->end_point optimize_catalyst Increase catalyst loading or screen more active ligands (e.g., Buchwald-type). check_catalyst->optimize_catalyst No check_water Is excess water present? check_catalyst->check_water Yes optimize_catalyst->end_point use_anhydrous Use anhydrous solvents and consider adding molecular sieves. check_water->use_anhydrous Yes check_water->end_point No use_anhydrous->end_point

Caption: A decision tree to troubleshoot low yields due to deboronation.

Quantitative Data on Base and Temperature Effects

EntryBase (2.0 equiv.)Temperature (°C)Desired Product Yield (%)1H-Indazole Yield (%)
1K₃PO₄8085<5
2K₂CO₃807810
3Cs₂CO₃80827
4K₃PO₄1007515
5K₂CO₃1006525

Note: These are representative yields based on typical Suzuki-Miyaura reactions and may vary depending on the specific substrates and other reaction parameters.

Problem 2: Complex mixture of byproducts, including 1H-indazole and homocoupled boronic acid.

This indicates that multiple side reactions are occurring. Homocoupling of the boronic acid can be promoted by the presence of oxygen.

Experimental Workflow to Minimize Side Reactions

G cluster_prep Preparation cluster_degas Degassing cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, aryl halide, and base in a Schlenk flask. atmosphere Establish an inert atmosphere (purge with N₂ or Ar). reagents->atmosphere solvent Add degassed solvent. atmosphere->solvent degas_mixture Degas the reaction mixture (N₂ sparging or freeze-pump-thaw cycles). solvent->degas_mixture add_catalyst Add Palladium catalyst under inert atmosphere. degas_mixture->add_catalyst heat Heat to the optimized temperature (e.g., 80 °C). add_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Quench the reaction and perform an aqueous workup. monitor->quench purify Purify the product by column chromatography. quench->purify

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling designed to minimize side reactions.

Quantitative Data on the Effect of Degassing

EntryDegassing MethodHomocoupling Byproduct (%)Desired Product Yield (%)
1None1560
2N₂ Sparging (30 min)<580
3Freeze-Pump-Thaw (3 cycles)<285

Note: These are representative yields and can vary.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Deboronation

This protocol is optimized to reduce the likelihood of protodeboronation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the this compound, aryl halide, and anhydrous base.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80 °C and stir. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: N-Protection of this compound

Protecting the indazole nitrogen can improve stability. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is one option.

Materials:

  • This compound

  • SEM-Cl

  • Base (e.g., NaH)

  • Anhydrous solvent (e.g., THF)

General Procedure (consult literature for specific conditions):

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere.

  • Cool the solution (e.g., to 0 °C).

  • Carefully add the base.

  • Add SEM-Cl dropwise and allow the reaction to warm to room temperature.

  • Monitor the reaction for completion.

  • Quench the reaction and perform a standard aqueous workup and purification.

Deboronation Signaling Pathway

G cluster_conditions Reaction Conditions strong_base Strong Base boronate Indazole Boronate Anion strong_base->boronate high_temp High Temperature deboronation Protodeboronation high_temp->deboronation proton_source Proton Source (e.g., H₂O) proton_source->deboronation boronic_acid This compound boronic_acid->boronate Base boronate->deboronation indazole 1H-Indazole (Byproduct) deboronation->indazole

Caption: A simplified pathway showing factors that promote deboronation.

References

Technical Support Center: Cross-Coupling Reactions of 1H-Indazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for side reactions encountered during cross-coupling reactions involving 1H-Indazole-6-boronic acid.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. However, several side reactions can occur, impacting yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a common problem?

A1: Boronic acid homocoupling is a significant side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This is problematic because it consumes the boronic acid, reduces the yield of the desired product, and the resulting homocoupled product can be difficult to separate during purification due to its structural similarity to the target molecule.[1]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The main contributors to boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) precatalysts.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[1] Pd(II) precatalysts can also directly react with the boronic acid, especially at the beginning of the reaction, to form the homocoupled product.[1]

Q3: What is protodeboronation and why does it occur with this compound?

A3: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[2][3] This side reaction is common with heteroaromatic boronic acids like this compound, particularly under basic conditions. The presence of a proton source, such as water, in the reaction mixture facilitates this undesired reaction.[3][4] Unstable boronic acids, such as certain heteroaryl boronic acids, are particularly susceptible to protodeboronation, leading to low product yields.[5]

Q4: Can the indazole N-H group cause side reactions?

A4: Yes, the N-H group of the indazole ring is acidic and can be deprotonated by the base used in the coupling reaction. This can sometimes lead to N-arylation or N-alkylation side products. In some cases, protection of the N-H group may be necessary to prevent these side reactions and improve the yield of the desired C-C coupled product.[6][7] For instance, during acylation reactions, the formation of an N-1 acyl side-product has been observed.[8]

Q5: What is dehalogenation and when is it a concern?

A5: Dehalogenation is a side reaction where the halogen atom of the aryl halide is replaced by a hydrogen atom.[6][9] This becomes a concern when using more reactive aryl halides, such as aryl iodides and bromides, and is more prevalent with electron-deficient and N-heterocyclic halides.[6][10][11] The mechanism is thought to involve the formation of a palladium-hydride species which then reductively eliminates with the aryl group.[6]

Troubleshooting Guide
IssuePotential CauseSuggested Solution(s)
Significant formation of homocoupled byproduct 1. Presence of dissolved oxygen. 2. Use of a Pd(II) precatalyst. 3. Suboptimal ligand choice.1a. Rigorously degas all solvents and the reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles).[1] 1b. Maintain a positive pressure of inert gas throughout the reaction. 2. Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) to minimize the initial concentration of Pd(II).[1] 3. Employ bulky, electron-rich phosphine ligands such as SPhos to favor the desired cross-coupling pathway.[1]
Low yield due to protodeboronation 1. Presence of protic solvents (e.g., water). 2. Strong basic conditions. 3. High reaction temperature. 4. Inherently unstable boronic acid.1. Use anhydrous conditions with rigorously dried solvents and reagents.[3] 2. Use a milder base (e.g., K₂CO₃ or KF) or optimize the base concentration.[3] 3. Lower the reaction temperature.[12] 4. Use a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate, which allows for the slow release of the boronic acid.[2][12]
Formation of dehalogenated byproduct 1. Presence of a proton source (e.g., water, alcohols). 2. Use of a highly reactive aryl halide (I > Br > Cl). 3. Use of certain bases or solvents that can generate Pd-H species.1. Use anhydrous solvents and reagents. 2. If possible, use the corresponding aryl chloride, which is less prone to dehalogenation.[6] 3. Screen different bases and solvents. For N-H containing heterocycles, consider N-protection to suppress this side reaction.[6]
Low or no product formation 1. Inactive catalyst. 2. Inefficient transmetalation. 3. Poor quality of reagents.1. Use a fresh batch of catalyst or a more robust precatalyst.[3] 2. The choice of base and solvent is critical. Stronger, non-hydroxide bases like K₃PO₄ or Cs₂CO₃ can be more effective.[13] 3. Ensure the purity of the aryl halide, boronic acid, and solvents. Store boronic acids properly to prevent degradation.[3][4]
Data Presentation: Minimizing Homocoupling in Suzuki-Miyaura Coupling

The following table summarizes the effect of different strategies on minimizing the homocoupling of boronic acids. Data is adapted from studies on related Suzuki-Miyaura cross-coupling reactions.

StrategyConditionDesired Product Yield (%)Homocoupling Byproduct (%)
Atmosphere Air4530
Nitrogen (degassed)85<5
Catalyst Pd(OAc)₂7015
Pd(PPh₃)₄90<5
Ligand PPh₃7510
SPhos92<2
Additive None8012
Potassium formate (HCO₂K)91<3

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Homocoupling

  • Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), a phosphine ligand (e.g., SPhos, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., dioxane/water or toluene/water) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ or a Pd(0) source, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Suzuki_Side_Reactions cluster_main Suzuki-Miyaura Coupling cluster_side Side Reactions Start Ar-X + Ind-B(OH)2 Desired_Product Ar-Ind (Desired Product) Start->Desired_Product Pd(0) catalyst, Base Homocoupling Ind-Ind (Homocoupling) Start->Homocoupling O2, Pd(II) Protodeboronation Ind-H (Protodeboronation) Start->Protodeboronation H2O, Base Dehalogenation Ar-H (Dehalogenation) Start->Dehalogenation H-source

Caption: Competing pathways in the Suzuki-Miyaura coupling of this compound.

II. Heck Coupling

The Heck reaction couples the boronic acid with an alkene. While less data is available specifically for this compound, general side reactions for aryl boronic acids in oxidative Heck reactions can be anticipated.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions in the Heck coupling of aryl boronic acids?

A1: In the oxidative Heck reaction, which uses a Pd(II) catalyst, side reactions can include the homocoupling of the boronic acid and phenol formation.[14] Additionally, the formation of regioisomers of the desired product can occur, depending on the substitution pattern of the alkene.

Q2: Is an oxidant always required for the Heck reaction with boronic acids?

A2: Traditionally, an oxidant is used to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the reaction.[14] However, methods have been developed for oxidative Heck couplings that proceed in the absence of an external oxidant.[15]

Troubleshooting Guide
IssuePotential CauseSuggested Solution(s)
Low or no product yield 1. Inefficient catalyst turnover. 2. Poor choice of ligand.1. If using an oxidative Heck protocol, ensure the appropriate oxidant is used. For oxidant-free methods, the choice of solvent (e.g., acetone) can be critical.[15] 2. Phosphine-based ligands can sometimes be inefficient; consider N-bidentate ligands like PyOX.[14]
Formation of homocoupled byproduct 1. Suboptimal reaction conditions.1. Screen different solvents, ligands, and temperatures to favor the desired cross-coupling over homocoupling.
Experimental Protocols

Protocol 2: General Procedure for Oxidative Heck Coupling

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (if required).

  • Solvent and Additive Addition: Add the appropriate solvent (e.g., DMF, acetonitrile, or acetone) and any necessary additives (e.g., an oxidant like benzoquinone or an acid).

  • Reaction: Heat the mixture to the desired temperature and monitor by TLC or LC-MS.

  • Workup and Purification: Follow standard aqueous workup and purification procedures as described for the Suzuki-Miyaura coupling.

Visualizations

Heck_Workflow Start Combine Ind-B(OH)2, Alkene, Pd(II) catalyst Reaction Heat reaction mixture Start->Reaction Monitor Monitor progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous workup Monitor->Workup Purification Column chromatography Workup->Purification Product Isolate desired product Purification->Product

Caption: A typical experimental workflow for a Heck cross-coupling reaction.

III. Sonogashira Coupling

The Sonogashira coupling involves the reaction of the boronic acid with a terminal alkyne. As with the Heck reaction, specific data for this compound is limited, so general principles for aryl boronic acids are applied.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in Sonogashira couplings?

A1: A major side reaction in copper-co-catalyzed Sonogashira reactions is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the presence of oxygen.[16][17] For slower reactions, oligomerization of intermediates can also lead to lower yields.[18]

Q2: Can Sonogashira coupling be performed without a copper co-catalyst?

A2: Yes, copper-free Sonogashira protocols have been developed to avoid the issue of alkyne homocoupling. These methods often require different ligand systems and reaction conditions.

Troubleshooting Guide
IssuePotential CauseSuggested Solution(s)
Significant alkyne homocoupling 1. Presence of oxygen in a copper-catalyzed reaction.1. Rigorously degas the reaction mixture and maintain an inert atmosphere. 2. Consider using a copper-free Sonogashira protocol.
Low or no product yield 1. Catalyst deactivation. 2. Slow reaction rate leading to side reactions.1. Use a fresh catalyst and ensure anhydrous, anaerobic conditions. 2. Optimize the ligand, base, and solvent to accelerate the desired reaction. The choice of phosphine ligand can be critical and depends on the steric bulk of the alkyne.[18]
Experimental Protocols

Protocol 3: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a Schlenk flask, add the aryl halide (as the coupling partner for the alkyne), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) if applicable.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Amine Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir the reaction at the appropriate temperature (which can range from room temperature to elevated temperatures) and monitor its progress.

  • Workup and Purification: Perform a standard aqueous workup and purify the product by column chromatography.

Visualizations

Troubleshooting_Sonogashira Start Low Yield in Sonogashira Coupling Check_Homocoupling Significant alkyne homocoupling observed? Start->Check_Homocoupling Yes_Homocoupling Use copper-free conditions or rigorously degas reaction. Check_Homocoupling->Yes_Homocoupling Yes No_Homocoupling Check catalyst activity and optimize ligands/base. Check_Homocoupling->No_Homocoupling No Optimize Screen different phosphine ligands and bases. No_Homocoupling->Optimize

Caption: A decision tree for troubleshooting low yields in Sonogashira coupling.

References

improving the stability of 1H-Indazole-6-boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 1H-Indazole-6-boronic acid in solution and addressing common issues encountered during its use in experiments.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Low or no product yield is a common problem in Suzuki-Miyaura coupling reactions. The instability of the boronic acid is a frequent contributing factor.

Potential Cause Recommended Solution
Degradation of this compound Investigate the stability of the boronic acid under the reaction conditions. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate ester, prior to the coupling reaction.[1]
Catalyst Inactivity Ensure the palladium catalyst is active. Use a fresh batch of catalyst or a pre-catalyst. Consider using a ligand that is known to be effective for heteroaryl boronic acids.
Inadequate Base The choice and amount of base are critical. For heteroaryl boronic acids, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is finely powdered and anhydrous if required by the reaction conditions.
Presence of Oxygen Oxygen can lead to the oxidative degradation of the boronic acid and the deactivation of the palladium catalyst.[2] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.
Suboptimal Solvent The solubility and stability of this compound can be highly dependent on the solvent. Ethereal solvents like dioxane or THF, often in combination with water, are commonly used. If solubility is an issue, consider a more polar aprotic solvent like DMF.
Issue 2: Significant Formation of Byproducts

The presence of significant byproducts can complicate purification and reduce the yield of the desired product.

Byproduct Potential Cause Recommended Solution
Homocoupling Product (Biaryl of the Boronic Acid) This side reaction is often promoted by the presence of oxygen and Pd(II) species.[2]Rigorously degas the reaction mixture. Use a Pd(0) catalyst source or a pre-catalyst that rapidly generates the active Pd(0) species. Using a slight excess of the boronic acid can sometimes favor the cross-coupling reaction.
Protodeboronation Product (1H-Indazole) The C-B bond is cleaved and replaced by a C-H bond. This is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids, and can be promoted by acidic or basic conditions and the presence of water.[1][2]Use anhydrous conditions where possible. Minimize reaction time and temperature. The use of more stable boronate esters (pinacol or MIDA) can significantly reduce protodeboronation.
Dehalogenation of the Coupling Partner The halide on the coupling partner is replaced by a hydrogen atom.This is a catalyst-dependent side reaction. The choice of ligand can influence the rate of dehalogenation versus cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound in solution?

A1: The two primary degradation pathways for arylboronic acids, including this compound, are protodeboronation and oxidation .[1][3] Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, and is often catalyzed by aqueous acidic or basic conditions.[1][2] Oxidation of the boronic acid moiety can also occur, particularly in the presence of dissolved oxygen.[2]

Q2: How can I improve the shelf-life and solution stability of this compound?

A2: To enhance stability, this compound can be converted into a more robust derivative. The most common strategies are:

  • Formation of a Pinacol Ester: Reacting the boronic acid with pinacol forms a cyclic boronate ester that is significantly more stable to protodeboronation and oxidation.[4] These esters are often stable enough for purification by column chromatography.[4]

  • Formation of a MIDA Ester: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography.[1][5] The boronic acid can be regenerated from the MIDA ester under mild basic conditions.[1]

  • Formation of a Trifluoroborate Salt: Potassium trifluoroborate salts are another class of highly stable, crystalline solids that are resistant to oxidation.[6]

Q3: What are the recommended storage conditions for this compound?

A3: Based on data for the closely related 1-Methyl-1H-indazole-6-boronic acid, it is recommended to store the solid compound at 2-8°C. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.

Q4: What is the general solubility of this compound in common organic solvents?

Experimental Protocols

Protocol 1: General Procedure for the Preparation of a Boronic Acid Pinacol Ester

This protocol provides a general method for the conversion of a boronic acid to its corresponding pinacol ester to improve stability.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., THF, Dioxane, or Toluene)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry flask under an inert atmosphere, add this compound (1 equivalent) and pinacol (1.0-1.2 equivalents).

  • Add a sufficient amount of anhydrous solvent to dissolve or suspend the reactants.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting boronic acid.

  • If a solid precipitate (the product) forms, it can be isolated by filtration.

  • Alternatively, if the product is soluble, the reaction mixture can be filtered to remove any solids, and the solvent removed under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for the Preparation of a Boronic Acid MIDA Ester

This protocol describes the formation of a highly stable MIDA boronate ester.

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Dean-Stark apparatus (for azeotropic removal of water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flask equipped with a Dean-Stark trap and a condenser, add this compound (1 equivalent) and N-methyliminodiacetic acid (1.0-1.1 equivalents).

  • Add an anhydrous solvent such as DMSO or DMF.

  • Heat the mixture to a temperature that allows for the azeotropic removal of water (e.g., >100 °C).

  • The reaction is typically complete when no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • The MIDA boronate ester often precipitates from the cooled reaction mixture and can be collected by filtration.

  • The crude product can be washed with a suitable solvent and dried. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

degradation_pathways 1H-Indazole-6-boronic_acid This compound Protodeboronation_Product 1H-Indazole 1H-Indazole-6-boronic_acid->Protodeboronation_Product H₂O, H⁺ or OH⁻ Oxidation_Product 6-Hydroxy-1H-indazole 1H-Indazole-6-boronic_acid->Oxidation_Product [O] (e.g., O₂)

Caption: Major degradation pathways of this compound in solution.

stabilization_workflow cluster_unstable Unstable Compound cluster_stable Stable Derivatives Boronic_Acid This compound Pinacol_Ester Pinacol Ester Boronic_Acid->Pinacol_Ester + Pinacol MIDA_Ester MIDA Ester Boronic_Acid->MIDA_Ester + MIDA

Caption: Workflow for the conversion of unstable this compound to more stable derivatives.

suzuki_troubleshooting Start Low/No Yield in Suzuki Coupling Check1 Check Reagent Stability Start->Check1 Check2 Verify Catalyst Activity Start->Check2 Check3 Optimize Base and Solvent Start->Check3 Check4 Ensure Degassing Start->Check4 Solution1 Use Stabilized Boronic Acid Derivative Check1->Solution1 Solution2 Use Fresh Catalyst/Ligand Check2->Solution2 Solution3 Screen Different Conditions Check3->Solution3 Solution4 Improve Degassing Technique Check4->Solution4

References

Technical Support Center: Suzuki Couplings with 1H-Indazole-6-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for challenging Suzuki-Miyaura cross-coupling reactions involving 1H-Indazole-6-boronic acid.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki couplings with this compound often difficult?

A1: Couplings involving N-unprotected indazoles can be challenging for several reasons. The acidic proton on the nitrogen can interact with the palladium catalyst or the base, potentially leading to catalyst inhibition or the formation of inactive palladium complexes.[1][2] Additionally, boronic acids, especially heteroaromatic ones, can be prone to side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling (dimerization of the boronic acid).[3][4]

Q2: What is boronic acid homocoupling, and how can I prevent it?

A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple together, forming a symmetrical biaryl byproduct. This consumes your reagent, lowers the yield of the desired product, and complicates purification.[3] The primary causes are the presence of dissolved oxygen and the use of Palladium(II) precatalysts which can directly react with the boronic acid.[3]

  • Prevention Strategies:

    • Rigorous Degassing: Thoroughly remove dissolved oxygen from your solvent and reaction mixture. Methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes or performing three to five freeze-pump-thaw cycles.[3][4]

    • Use of Pd(0) Precatalysts: Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) as it reduces the initial concentration of Pd(II) that promotes homocoupling.[3]

Q3: Which catalyst and ligand combination is most effective for this type of coupling?

A3: For challenging couplings with N-rich heterocycles like indazole, bulky, electron-rich phosphine ligands are highly recommended. These ligands promote the desired cross-coupling pathway and minimize side reactions.[1][3]

  • Recommended Systems: Palladium precatalysts combined with ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have shown high yields in couplings of unprotected indazoles.[1] Pd(dppf)Cl₂ is also a commonly used and effective catalyst for couplings involving indazole scaffolds.[5][6]

Q4: How does the choice of base and solvent impact the reaction?

A4: The base is crucial for activating the boronic acid to facilitate transmetalation.[7] Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[1][4] The solvent system must dissolve the reactants sufficiently. Common choices include mixtures of an organic solvent with water, such as 1,4-dioxane/water or DME/water. The water aids in dissolving the inorganic base.[4][5] For substrates with poor solubility, higher boiling point solvents like DMF may be considered.[8]

Troubleshooting Guide for Difficult this compound Couplings

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield of Desired Product 1. Inactive Catalyst: The palladium catalyst may be old, oxidized, or degraded.[4] 2. Inefficient Base: The base may be impure, not sufficiently strong, or poorly soluble in the reaction medium.[4] 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed efficiently.[9] 4. Catalyst Inhibition: The N-H group of the indazole may be inhibiting the palladium catalyst.[1]1a. Use a fresh batch of catalyst or a more air-stable precatalyst. 1b. Confirm catalyst activity with a reliable control reaction.[4] 2a. Use a fresh, finely powdered, anhydrous base. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] 2b. Ensure a co-solvent like water is used to help dissolve the base.[4] 3. Cautiously increase the temperature (e.g., from 80 °C to 100-110 °C). Microwave heating can also be effective for rapid optimization.[9] 4. Employ bulky, electron-rich ligands like SPhos or XPhos to shield the metal center and promote reductive elimination.[1]
Significant Formation of Side Products 1. Boronic Acid Homocoupling: Presence of dissolved oxygen in the reaction mixture.[3][9] 2. Protodeboronation (Loss of Boronic Acid): Instability of the boronic acid, especially at higher temperatures.[1] 3. Dehalogenation of Coupling Partner: The aryl halide is reduced instead of coupled.1a. Rigorously degas the solvent and reaction mixture before adding the catalyst.[9] 1b. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4] 2a. Use a slight excess (1.2–1.5 equivalents) of the boronic acid.[4] 2b. Consider converting the boronic acid to a more stable pinacol ester, which can be less prone to decomposition.[10] 3. Ensure high-purity solvents. The choice of phosphine ligand can sometimes influence the extent of dehalogenation.[4]
Incomplete Reaction / Stalled Reaction 1. Insufficient Reaction Time: The reaction may be sluggish and require more time to reach completion. 2. Poor Reagent Purity: Impurities in the starting materials or solvent can interfere with the catalytic cycle. 3. Suboptimal Reagent Stoichiometry: Incorrect ratio of boronic acid or base to the aryl halide.1. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.[3] 2. Ensure the purity of all reagents and use anhydrous solvents.[3] 3. Typically use 1.1–1.5 equivalents of boronic acid and 2.0–3.0 equivalents of base.[4][11]

Data on Catalyst Systems for Indazole Couplings

The following table summarizes conditions used in successful Suzuki-Miyaura couplings involving indazole derivatives.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
5-Indole boronic acidPd₂(dba)₃ (2)SPhos (3)K₃PO₄ (2)Dioxane/H₂O1001571[1]
Phenylboronic acidXPhos Pd G2 (2-3.5)-K₃PO₄ (2)Dioxane/H₂O1002492[1]
Various arylboronic acidsPd(dppf)Cl₂·DCM (5)-K₂CO₃ (3)Dioxane/H₂O1001270-85[5]
(4-Methoxyphenyl)boronic acidSPhos Pd G2 (10)-K₃PO₄ (2)Dioxane/H₂O110281[12]
N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃DME-2Good[6]
Thienylboronic acidSPhos Pd G2 (10)-K₃PO₄ (2)Dioxane/H₂O110275[12]

Detailed Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with this compound using a modern catalyst system.

Reagents & Equipment:

  • Aryl Halide (1.0 equiv.)

  • This compound (1.2 equiv.)

  • XPhos Pd G2 (or similar precatalyst, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or microwave vial, magnetic stir bar, inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • Establish Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Degassing: Sparge the resulting slurry with the inert gas for an additional 15-20 minutes to ensure the removal of all dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (2 mol%).

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visual Guides

G start Low Yield / No Reaction Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions side_products Significant Side Products Observed? start->side_products path_reagents Purity, Activity, Correct Ratios? check_reagents->path_reagents path_conditions Degassing, Temperature, Base, Solvent check_conditions->path_conditions path_catalyst Optimize Catalyst & Ligand side_products->path_catalyst No homocoupling Homocoupling Present side_products->homocoupling  Yes deboronation Protodeboronation Present side_products->deboronation  Yes path_conditions->path_catalyst sol_optimize Screen Ligands (e.g., SPhos) & Bases (e.g., K3PO4) path_catalyst->sol_optimize sol_degas Improve Degassing (Sparge / Freeze-Pump-Thaw) homocoupling->sol_degas sol_boron Use Boronic Ester / Adjust Stoichiometry deboronation->sol_boron

Caption: Troubleshooting workflow for difficult indazole couplings.

G pd0 Pd(0)L Catalyst pd2_int Ar-Pd(II)L-X Intermediate pd2_bor Ar-Pd(II)L-Ar' Intermediate pd2_int->pd2_bor Transmetalation product Product Ar-Ar' pd2_bor->product Reductive Elimination product->pd0 Catalyst Regeneration reagent_ax Aryl Halide (Ar-X) reagent_ax->pd2_int Oxidative Addition reagent_bor Activated Boronic Acid [Ar'-B(OR)3]- reagent_bor->pd2_bor

Caption: Key components and steps in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Synthesis of 1H-Indazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing impurities during the synthesis of 1H-Indazole-6-boronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: My Miyaura borylation reaction of 6-bromo-1H-indazole is resulting in a low yield of the desired boronic acid. What are the potential causes and how can I improve it?

  • Answer: Low yields in this synthesis can stem from several factors. A primary concern is the quality of the starting material, 6-bromo-1H-indazole. Impurities in this precursor can interfere with the catalytic cycle. Additionally, incomplete reaction due to suboptimal conditions, or degradation of the product, can significantly lower your yield.

    Troubleshooting Steps:

    • Assess Starting Material Purity: Ensure the 6-bromo-1H-indazole is of high purity. If necessary, purify it by recrystallization before use.

    • Optimize Reaction Conditions:

      • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. A common system is PdCl₂(dppf). Ensure the catalyst is active and consider screening other ligands if yields remain low.

      • Base: Potassium acetate (KOAc) is a standard base for this reaction. Ensure it is anhydrous, as moisture can lead to side reactions.

      • Temperature: The reaction is typically run at elevated temperatures (e.g., 80-100 °C). Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause degradation of the product and catalyst.

    • Ensure Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and side reactions like homocoupling. Rigorously degas your solvent and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material. If the reaction stalls, it may indicate catalyst deactivation.

Issue 2: Presence of Significant Impurities in the Crude Product

  • Question: My crude this compound shows multiple spots on TLC and several peaks in the HPLC. What are these impurities and how can I minimize their formation?

  • Answer: The primary impurities in the synthesis of this compound are typically unreacted starting material, byproducts from side reactions, and degradation products. The most common impurities are summarized in the table below.

Impurity NameStructureCommon CausePrevention Strategy
6-bromo-1H-indazoleIncomplete borylation reaction.Increase reaction time, optimize temperature, or use a more active catalyst system.
1H-IndazoleProtodeborylation (loss of the boronic acid group).Use milder bases, avoid excessive heat, and perform a careful aqueous workup.
BoroxineDehydration of the boronic acid (trimer formation).This is often an equilibrium mixture. Can be mitigated by storing the boronic acid under dry conditions. It can sometimes be reversed by dissolving in a coordinating solvent like methanol prior to analysis or use.
Bi-indazole DimerHomocoupling of the boronic acid product.Ensure rigorous exclusion of oxygen from the reaction mixture.

Frequently Asked Questions (FAQs)

  • Q1: What is the best method to purify crude this compound?

    • A1: Purification of boronic acids can be challenging due to their physical properties. A common and effective method is an acid-base extraction. The crude material is dissolved in an organic solvent and extracted with an aqueous base (e.g., NaOH) to form the water-soluble boronate salt. The organic layer containing neutral impurities is discarded. The aqueous layer is then acidified (e.g., with HCl) to precipitate the purified boronic acid, which is collected by filtration. Recrystallization from a suitable solvent system (e.g., water/ethanol) can also be effective but may require significant optimization.

  • Q2: My purified this compound appears to be a fluffy white solid that is difficult to handle. Is this normal?

    • A2: Yes, boronic acids are often crystalline solids with low density. They can also be prone to forming boroxines (trimeric anhydrides) upon drying, which can alter their physical appearance and solubility.

  • Q3: How should I store purified this compound?

    • A3: this compound should be stored in a cool, dry place under an inert atmosphere if possible. This minimizes degradation via protodeborylation and the formation of boroxines. Storing at 2-8°C is recommended.

  • Q4: I am using the pinacol ester of this compound. What are the common impurities in its synthesis?

    • A4: The synthesis of the pinacol ester, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, also proceeds via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂). The impurity profile is similar to the free boronic acid, with the main impurities being unreacted 6-bromo-1H-indazole and the protodeborylated product (1H-indazole). Pinacol esters are generally more stable and easier to purify by silica gel chromatography than the free boronic acids.

Experimental Protocols

Protocol 1: Synthesis of this compound via Miyaura Borylation

This protocol describes a representative procedure for the synthesis of this compound from 6-bromo-1H-indazole.

  • Reaction Setup:

    • To a dry Schlenk flask, add 6-bromo-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent, such as 1,4-dioxane or DMSO.

    • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification (Pinacol Ester Intermediate):

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. The resulting crude this compound pinacol ester can be purified by column chromatography on silica gel.

  • Hydrolysis to Boronic Acid (if starting from pinacol ester):

    • Dissolve the purified pinacol ester in a suitable solvent mixture (e.g., THF/water).

    • Add an acid, such as HCl, and stir at room temperature until hydrolysis is complete (monitored by TLC or LC-MS).

    • Extract the product into an organic solvent, dry, and concentrate to yield the crude this compound.

  • Final Purification (Acid-Base Extraction):

    • Dissolve the crude boronic acid in an organic solvent (e.g., ethyl acetate).

    • Extract with 1M aqueous NaOH solution.

    • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until a precipitate forms.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Protocol 2: HPLC Method for Purity Assessment

This is a general method and may require optimization.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_borylation Borylation Reaction cluster_purification Purification Start 4-bromo-2-methylaniline Cyclization Diazotization & Cyclization Start->Cyclization Precursor 6-bromo-1H-indazole Cyclization->Precursor Borylation Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) Precursor->Borylation Crude_Ester Crude Pinacol Ester Borylation->Crude_Ester Purify_Ester Column Chromatography Crude_Ester->Purify_Ester Hydrolysis Acidic Hydrolysis Purify_Ester->Hydrolysis Crude_BA Crude Boronic Acid Hydrolysis->Crude_BA Purify_BA Acid-Base Extraction Crude_BA->Purify_BA Final_Product Pure this compound Purify_BA->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield or High Impurity? Check_SM Is Starting Material Pure? Start->Check_SM Low Yield Identify_Impurity Identify Major Impurity (LC-MS, NMR) Start->Identify_Impurity High Impurity Purify_SM Purify 6-bromo-1H-indazole (Recrystallization) Check_SM->Purify_SM No Check_Conditions Are Reaction Conditions Optimal? Check_SM->Check_Conditions Yes Optimize_Conditions Optimize: - Temperature - Catalyst/Ligand - Degassing Check_Conditions->Optimize_Conditions No Is_SM Is it Unreacted Starting Material? Identify_Impurity->Is_SM Is_Protodeborylation Is it 1H-Indazole? Is_SM->Is_Protodeborylation No Action_Incomplete Increase Reaction Time or Temperature Is_SM->Action_Incomplete Yes Is_Dimer Is it a Dimer? Is_Protodeborylation->Is_Dimer No Action_Protodeborylation Use Milder Base, Lower Temperature Is_Protodeborylation->Action_Protodeborylation Yes Action_Dimer Improve Degassing, Ensure Inert Atmosphere Is_Dimer->Action_Dimer Yes Final_Purification Implement Rigorous Purification (Acid-Base Extraction) Is_Dimer->Final_Purification Other Action_Incomplete->Final_Purification Action_Protodeborylation->Final_Purification Action_Dimer->Final_Purification

Caption: Troubleshooting decision tree for this compound synthesis.

effect of base and solvent on 1H-Indazole-6-boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Indazole-6-boronic acid and its derivatives in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in Suzuki-Miyaura reactions with this compound?

A1: Researchers often face challenges such as low product yield, the formation of side products—most notably through homocoupling of the boronic acid—and reproducibility issues. The unprotected N-H of the indazole ring can also lead to side reactions or catalyst inhibition under certain conditions. Careful optimization of the base, solvent, catalyst, and reaction temperature is crucial for a successful outcome.

Q2: How does the choice of base impact the reaction?

A2: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Inorganic bases are most commonly employed. Weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be effective, but stronger bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) often provide better yields, especially with less reactive coupling partners. The solubility of the base is also a key factor; hence, aqueous conditions are often beneficial.

Q3: What is the role of the solvent in these reactions?

A3: The solvent must be capable of dissolving, at least to some extent, both the organic substrates and the inorganic base to facilitate the reaction. Polar aprotic solvents are frequently used. A mixture of solvents, such as 1,4-dioxane/water or THF/water, is common. The aqueous component aids in dissolving the inorganic base, which is essential for activating the boronic acid. Anhydrous conditions can be employed to minimize side reactions like protodeboronation, but this may require the use of organic-soluble bases.

Q4: What are common side products and how can their formation be minimized?

A4: A frequent side product is the homocoupling of the boronic acid, which results from the coupling of two molecules of this compound. This is often promoted by the presence of oxygen in the reaction mixture.[1] To minimize this, it is critical to thoroughly degas the solvent and reaction mixture and to maintain an inert atmosphere (e.g., with nitrogen or argon) throughout the experiment. Using a slight excess of the boronic acid can also favor the desired cross-coupling reaction.[2] Another potential side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can sometimes be mitigated by using milder bases or anhydrous conditions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalystEnsure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider screening different palladium sources and ligands; for instance, Pd(PPh₃)₄ or PdCl₂(dppf) with bulky phosphine ligands like XPhos or SPhos can be effective.[2]
Inappropriate baseIf using a common base like K₂CO₃, consider switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry if running an anhydrous reaction.[2]
Poor solvent choiceThe solvent may not be adequately dissolving all reaction components. Try screening different solvents or solvent mixtures, such as 1,4-dioxane/water, DMF, or toluene.
Low reaction temperatureSome Suzuki couplings require elevated temperatures to proceed efficiently. If the reaction is sluggish, consider increasing the temperature, for example, from 80 °C to 100-120 °C. Microwave heating can also be a powerful tool to accelerate the reaction.[2]
Significant Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent. Maintain a positive pressure of inert gas throughout the reaction.[1][2]
Palladium(II) precatalystUsing a Pd(II) salt can sometimes directly promote homocoupling at the start of the reaction.[1] Using a pre-formed Pd(0) catalyst can sometimes reduce this side reaction.
Incomplete Reaction Insufficient reaction timeMonitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.
Catalyst deactivationExcessive heat can lead to catalyst decomposition. Optimize the reaction temperature.
Difficult Purification Co-elution of product with homocoupled byproductIf homocoupling cannot be fully suppressed, explore different solvent systems for column chromatography to improve separation. Recrystallization may also be an effective purification method.

Data Presentation

The following tables summarize reaction conditions for Suzuki-Miyaura coupling reactions of indazole derivatives that can serve as a starting point for the optimization of reactions with this compound.

Table 1: Effect of Base and Solvent on the Suzuki-Miyaura Coupling of Substituted Indazoles

Indazole DerivativeCoupling PartnerBaseSolventTemperature (°C)Yield (%)Reference
3-Iodo-6-methyl-4-nitro-1H-indazoleArylboronic acidK₂CO₃1,4-dioxane/water100Not specified[2]
6-Bromo-1H-indazoleArylboronic acidK₃PO₄Toluene/water80-100Not specified[1]
6-Bromo-1H-indazoleArylboronic acidK₂CO₃1-propanol/waterNot specifiedNot specified[1]
3-Bromo-1H-indazolesArylboronic acidsCs₂CO₃1,4-dioxane/EtOH/H₂O140 (Microwave)Good[3][4]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane80High[5]
C7-Bromo-4-substituted-1H-indazolesArylboronic acidsK₂CO₃ or Cs₂CO₃DMFRefluxModerate to Good[6]

Note: The yields reported in the source material were often qualitative ("High," "Good," etc.). Specific quantitative data for a systematic comparison is limited in the available literature.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents 1. Combine aryl halide, this compound, and base in a dry flask. inert 2. Establish inert atmosphere (e.g., purge with Argon). reagents->inert solvent 3. Add degassed solvent. inert->solvent catalyst 4. Add Palladium catalyst under inert atmosphere. solvent->catalyst heat 5. Heat to desired temperature (e.g., 80-120 °C) with stirring. catalyst->heat monitor 6. Monitor reaction progress (TLC, LC-MS). heat->monitor quench 7. Cool reaction and perform aqueous workup (e.g., extract with ethyl acetate). monitor->quench purify 8. Purify product (e.g., column chromatography). quench->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G start Low or No Yield in Suzuki Reaction check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_base Is the base strong/soluble enough? check_catalyst->check_base Yes solution_catalyst Solution: Use fresh catalyst, screen different ligands (e.g., XPhos, SPhos). check_catalyst->solution_catalyst No check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes solution_base Solution: Switch to a stronger/more soluble base (e.g., Cs₂CO₃, K₃PO₄). Consider aqueous conditions. check_base->solution_base No check_conditions->start No, re-evaluate solution_conditions Solution: Increase temperature, screen different solvents, ensure proper degassing. check_conditions->solution_conditions No

Caption: A troubleshooting decision tree for low reaction yield in Suzuki-Miyaura couplings.

References

Validation & Comparative

A Comparative Guide to 1H-Indazole-6-boronic Acid and Its Positional Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold is a privileged bicyclic heterocycle integral to numerous pharmaceutical agents due to its ability to mimic a purine bioisostere and engage in various biological interactions.[1] Consequently, functionalized indazoles, particularly indazole boronic acids, are crucial building blocks in medicinal chemistry and drug development for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.[2][3]

This guide provides a comparative analysis of 1H-Indazole-6-boronic acid and its positional isomers (4-, 5-, and 7-isomers), focusing on their synthesis and application in Suzuki-Miyaura cross-coupling reactions. The reactivity and utility of these isomers are critical considerations for researchers in selecting the appropriate building block for their synthetic targets.

Synthesis of Indazole Boronic Acid Isomers

The synthesis of indazole boronic acids typically involves a two-step process: the synthesis of the indazole core followed by borylation. Various methods exist for constructing the indazole ring system.[4][5][6] Once the corresponding halo-indazole is obtained, the boronic acid or its ester derivative can be prepared. A common and efficient method is the palladium-catalyzed Miyaura borylation of a halo-indazole with a boron reagent like bis(pinacolato)diboron (B₂pin₂).[7]

The choice of protecting group for the indazole nitrogen can be crucial for the success of the borylation reaction and subsequent cross-coupling steps.[7] Protecting groups such as tetrahydropyran (THP) or 2-(trimethylsilyl)ethoxymethyl (SEM) are often employed to enhance solubility and prevent side reactions.[7]

cluster_synthesis General Synthesis of Indazole Boronic Acid Pinacol Esters HaloIndazole Protected Halo-Indazole (X = I, Br) Product Protected Indazole Boronic Acid Pinacol Ester HaloIndazole->Product Miyaura Borylation B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Product Catalyst Pd Catalyst (e.g., PdCl₂(dppf)) Catalyst->Product Base Base (e.g., KOAc) Base->Product Solvent Solvent (e.g., Dioxane) Solvent->Product

Caption: General workflow for the Miyaura borylation of protected halo-indazoles.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a boronic acid and an aryl halide. The position of the boronic acid group on the indazole ring can influence its reactivity due to steric and electronic effects. While a definitive head-to-head comparative study under identical conditions is scarce in the literature, data from various sources can provide insights into the relative performance of the isomers.

A study by Bellina and coworkers on protected indazole boronic acid pinacolyl esters provides valuable data on their synthesis and subsequent Suzuki-Miyaura couplings.[7] The yields for the borylation of different halo-indazole isomers and their subsequent coupling with aryl halides are summarized below.

Data Presentation

Table 1: Synthesis Yields of Protected 1-THP-1H-Indazole Boronic Acid Pinacolyl Esters [7]

Indazole PositionHalogenYield (%)
4Br77
5Br89
6Br85
7I54

Reaction Conditions: Protected halo-indazole, bis(pinacolato)diboron, PdCl₂(dppf)·CH₂Cl₂, KOAc, 1,4-dioxane, 80 °C.

Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling of Protected Indazole Boronic Esters with Aryl Halides [7]

Indazole Boronic Ester PositionCoupling PartnerBaseYield (%)
44-IodoanisoleK₃PO₄52
54-IodoanisoleK₃PO₄65
64-IodoanisoleK₃PO₄55
41-Chloro-2-iodobenzeneCs₂CO₃73
51-Chloro-2-iodobenzeneCs₂CO₃70
61-Chloro-2-iodobenzeneCs₂CO₃68

Reaction Conditions: Indazole boronic ester, aryl halide, Pd(PPh₃)₄, base, solvent, reflux.

From the available data, the 5- and 6-isomers generally provide good to high yields in both the borylation and subsequent coupling reactions. The 4-isomer shows comparable reactivity, while the 7-isomer appears to be more challenging to synthesize, potentially due to steric hindrance from the protecting group at the N1 position.[7] The reactivity in the coupling step itself seems to be influenced more by the specific coupling partner and reaction conditions than by the isomer position, with all tested isomers (4, 5, and 6) providing moderate to good yields.[7]

It is important to note that unprotected NH-indazoles can sometimes inhibit palladium catalysts, potentially leading to lower yields.[8] The use of appropriate ligands and reaction conditions is crucial to overcome this challenge when working with unprotected substrates.[8]

cluster_suzuki Suzuki-Miyaura Cross-Coupling Reaction IndazoleBoronic 1H-Indazole-X-boronic acid (or pinacol ester) Product X-Aryl-1H-Indazole IndazoleBoronic->Product Suzuki-Miyaura Coupling ArylHalide Aryl/Heteroaryl Halide (Ar-X) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: Schematic of the Suzuki-Miyaura cross-coupling of indazole boronic acids.

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of a 1H-indazole boronic acid derivative, adapted from literature procedures.[7][9]

General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reagent Preparation: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine the 1H-indazole boronic acid or pinacol ester (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 2:1 mixture of 1,4-dioxane and water). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Note: Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields, especially for challenging substrates. The prevention of boronic acid homocoupling through rigorous degassing is critical.[10]

Conclusion

This compound and its positional isomers are valuable reagents in synthetic chemistry, particularly for the construction of biologically active molecules. The available data suggests that the 4-, 5-, and 6-isomers are all viable substrates in Suzuki-Miyaura cross-coupling reactions, often providing good yields. The synthesis of the 7-isomer appears more challenging. The choice of a specific isomer will ultimately be dictated by the synthetic route to the final target molecule. Researchers should carefully consider the reaction conditions, including the use of protecting groups and appropriate catalytic systems, to maximize the efficiency of their synthetic endeavors.

References

A Head-to-Head Battle of Boron: Comparing the Reactivity of 1H-Indazole-6-boronic Acid and Its Pinacol Ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a boronic acid and its pinacol ester derivative is a critical decision point in synthetic strategy. This guide provides an in-depth comparison of the reactivity and handling of 1H-Indazole-6-boronic acid and its corresponding pinacol ester, supported by experimental data, to inform the rational selection of these crucial building blocks in drug discovery and materials science.

The indazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Consequently, the functionalization of the indazole core is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, with organoboron reagents playing a central role.[1][2][3] This comparison focuses on two key reagents for introducing the 1H-indazole-6-yl motif: the free boronic acid and its pinacol ester.

The Reactivity-Stability Trade-Off: A Fundamental Dichotomy

The central theme in the comparison between boronic acids and their pinacol esters is the inherent trade-off between reactivity and stability.[4]

This compound , as a free boronic acid, is generally considered the more reactive species in Suzuki-Miyaura coupling reactions.[4][5] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[4] However, this reactivity comes at the cost of reduced stability. Boronic acids are susceptible to various decomposition pathways, including dehydration to form cyclic boroxine trimers and protodeboronation, particularly under aqueous basic conditions.[4] This instability can lead to a shorter shelf-life and inconsistencies in reaction outcomes.[6]

On the other hand, This compound pinacol ester offers significantly enhanced stability.[4][7] The formation of the cyclic boronate ester by reacting the boronic acid with pinacol protects the boron center, making the compound less prone to degradation.[6] This increased stability translates to a longer shelf life, easier handling, and often simplified purification by chromatography.[7] The trade-off for this stability is a generally lower reaction rate compared to the parent boronic acid.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

To illustrate the practical implications of these differences, consider the Suzuki-Miyaura cross-coupling of 6-bromo-1H-indazole with a generic aryl halide. While specific head-to-head comparative studies for this compound and its pinacol ester are not extensively published, the well-established principles of boronic acid chemistry allow for a data-supported comparison.

ParameterThis compoundThis compound Pinacol Ester
Reactivity Higher, often leading to faster reaction times.Lower, may require longer reaction times or higher temperatures.
Stability Lower; susceptible to boroxine formation and protodeboronation. Shorter shelf-life.Higher; protected boron center enhances stability. Longer shelf-life and easier handling.
Handling Can be more challenging due to instability.Generally easier to handle and weigh due to its solid, crystalline nature and stability.
Purification Can be difficult to purify via silica gel chromatography due to its polarity and potential for decomposition.Often amenable to purification by silica gel chromatography.[7][8]
Typical Reaction Yields Can provide high yields, but may be compromised by reagent decomposition.Often provides cleaner reactions and more reproducible, high yields due to enhanced stability.[6][8]
Side Reactions More prone to homocoupling, where two molecules of the boronic acid couple together.[9]Less prone to homocoupling due to the protected boron center.

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for both this compound and its pinacol ester.

Reaction: Coupling of an Aryl Bromide with this compound or its Pinacol Ester.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv) OR this compound pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, the indazole-boron reagent, and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Further degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Reagent Selection

The decision to use this compound or its pinacol ester depends on the specific requirements of the synthesis. The following decision-making workflow can guide researchers.

G start Synthetic Goal Defined q1 Is rapid reaction kinetics the primary concern? start->q1 boronic_acid Use this compound q1->boronic_acid Yes q2 Are reagent stability, long-term storage, and ease of handling critical? q1->q2 No considerations1 Consider potential for decomposition and side reactions. Use freshly purified reagent if possible. boronic_acid->considerations1 pinacol_ester Use this compound pinacol ester q2->pinacol_ester Yes considerations2 Longer reaction times or higher temperatures may be required. Offers better reproducibility. pinacol_ester->considerations2

Caption: Decision workflow for selecting the appropriate indazole-boron reagent.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps where the choice of boron reagent has an impact.

Suzuki_Miyaura_Cycle cluster_boron Boron Reagent Activation pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R1-X) pd0->oxidative_addition pd_complex R1-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation (Base, R2-B(OR)2) pd_complex->transmetalation pd_intermediate R1-Pd(II)L_n-R2 transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product boronic_acid This compound (More Reactive) boronic_acid->transmetalation Directly participates pinacol_ester This compound pinacol ester (More Stable, requires activation) pinacol_ester->transmetalation Often requires hydrolysis to boronic acid in situ

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: Making an Informed Choice

The selection between this compound and its pinacol ester is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific context of the synthesis. For rapid, small-scale syntheses where the boronic acid can be used shortly after preparation or purification, its higher reactivity may be advantageous. However, for multi-step syntheses, library generation, and applications where reagent stability, ease of handling, and reproducibility are paramount, the pinacol ester is often the more prudent choice.[4] By understanding the fundamental trade-offs and considering the practical aspects of their synthetic workflow, researchers can harness the full potential of these valuable indazole building blocks.

References

A Comparative Guide to Catalysts for 1H-Indazole-6-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common catalysts used in cross-coupling reactions involving 1H-indazole-6-boronic acid and its derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. The efficient synthesis of 6-aryl-1H-indazoles, primarily through Suzuki-Miyaura cross-coupling, is crucial for the development of novel drug candidates. This document compares the performance of palladium, nickel, and copper-based catalysts, supported by experimental data, to assist in catalyst selection and reaction optimization.

Introduction to Catalytic Cross-Coupling with Indazole Boronic Acids

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds.[1] In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 6-position, a key modification in the synthesis of many biologically active molecules. While palladium catalysts are the most established for this transformation, the use of more economical and earth-abundant metals like nickel and copper is a growing area of interest. The choice of catalyst can significantly impact reaction efficiency, yield, and substrate scope.

Performance Comparison of Catalysts

The following table summarizes the performance of representative palladium, nickel, and copper catalyst systems in Suzuki-Miyaura and related cross-coupling reactions involving heteroaryl boronic acids or similar substrates. Direct comparative studies on this compound with all three metals are limited in the literature; therefore, data from closely related heteroaromatic systems are included to provide a broader perspective.

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium Catalysts
Pd(dppf)Cl₂5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME80295[2]
Pd(PPh₃)₄3-BromoindazolesArylboronic acidsCs₂CO₃1,4-dioxane/EtOH/H₂O140-Good[3]
Pd(OAc)₂/RuPhos3-Bromo-indazol-5-amineArylboronic acidsK₃PO₄Dioxane/H₂O--Good-Excellent[3]
Nickel Catalysts
NiCl₂(PCy₃)₂5-BromopyrimidinePyridylboronic acidK₃PO₄t-amyl alcohol1001276[4][5]
Ni(cod)₂/P(Oct)₃NicotinaldehydePhenylboronic acid neopentylglycol esterNoneToluene--77[6]
Ni(IPr)--INVALID-LINK--ClAryl chloridesN-heterocyclic boronic acidsTBAF1,4-dioxane7048up to 88[7]
Copper Catalysts
CuIAryl iodidesImidazolesNaOHEthylene glycol--Good[8]
Cu(OAc)₂2-Formylboronic acidsDiazadicaboxylates-----[9]
CuIβ-DiketonesAryl iodidesK₃PO₄·3H₂ODMSO9020up to 82[10]

Note: The data for nickel and copper catalysts are primarily from reactions with other N-heterocycles or different coupling partners due to a lack of extensive literature on their use specifically with this compound in Suzuki-Miyaura reactions. These results, however, provide valuable insights into their potential applicability.

Experimental Protocols

Below are detailed experimental protocols for representative cross-coupling reactions using palladium, nickel, and copper catalysts.

1. Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 5-(pyrrol-2-yl)-1H-indazoles.[2]

  • Materials:

    • 5-Bromo-1-ethyl-1H-indazole (1.0 equiv)

    • N-Boc-2-pyrroleboronic acid (1.5 equiv)

    • Pd(dppf)Cl₂ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • Dimethoxyethane (DME)

  • Procedure:

    • To a reaction vessel, add 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add anhydrous DME via syringe.

    • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

    • Add the Pd(dppf)Cl₂ catalyst under a positive pressure of the inert gas.

    • Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

2. Nickel-Catalyzed Suzuki-Miyaura Coupling of Heterocycles

This protocol is based on the coupling of heterocyclic halides with aryl boronic acids in a green solvent.[4][5]

  • Materials:

    • Heterocyclic halide (e.g., 5-bromopyrimidine) (1.0 equiv)

    • Heterocyclic boronic acid (e.g., 3-pyridylboronic acid) (2.5 equiv)

    • NiCl₂(PCy₃)₂ (0.05 equiv)

    • K₃PO₄ (4.5 equiv)

    • tert-Amyl alcohol

  • Procedure:

    • In an oven-dried vial equipped with a stir bar, combine the heterocyclic halide, heterocyclic boronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.

    • Seal the vial with a cap containing a PTFE septum.

    • Evacuate and backfill the vial with an inert gas.

    • Add degassed tert-amyl alcohol via syringe.

    • Place the vial in a preheated oil bath at 100 °C and stir for 12 hours.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filter cake with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

3. Copper-Catalyzed N-Arylation of Heterocycles (Chan-Lam Coupling)

This protocol describes a general method for the copper-catalyzed N-arylation of imidazoles, which can be adapted for indazoles.[8]

  • Materials:

    • Indazole (1.0 equiv)

    • Aryl boronic acid (1.2 equiv)

    • CuI (0.1 equiv)

    • NaOH (2.0 equiv)

    • Ethylene glycol

  • Procedure:

    • In a round-bottom flask, combine the indazole, aryl boronic acid, CuI, and NaOH.

    • Add ethylene glycol to the flask.

    • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) and monitor by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for a comparative study of catalysts in a cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis prep_reagents Prepare Reactants (Indazole, Boronic Acid) prep_catalysts Prepare Catalysts (Pd, Ni, Cu systems) prep_solvents Prepare Solvents & Bases setup Combine Reagents in Reaction Vessel prep_solvents->setup degas Degas Mixture setup->degas add_catalyst Add Catalyst (Pd, Ni, or Cu) degas->add_catalyst heat Heat & Stir (Monitor by TLC/LC-MS) add_catalyst->heat quench Quench Reaction heat->quench extract Aqueous Workup & Extraction quench->extract purify Purify Product (Chromatography) extract->purify analyze Characterize Product (NMR, MS) purify->analyze compare Compare Yields & Purity analyze->compare

Caption: General experimental workflow for a comparative catalytic study.

Signaling Pathway Inhibition by 6-Aryl-Indazole Derivatives

Derivatives of 1H-indazole are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and other diseases.[11][12][13] The 6-aryl substituent, installed via reactions with this compound, often plays a critical role in binding to the kinase active site. The diagram below illustrates a simplified, hypothetical signaling pathway where an indazole-based kinase inhibitor might act. It integrates elements from pathways like JNK, PLK4, and Pim-1, which are known targets of indazole derivatives.[13][14]

G ext_signal External Stimulus (e.g., Growth Factor, Stress) map3k MAPKKK ext_signal->map3k activates map2k MAPKK map3k->map2k phosphorylates kinase Target Kinase (e.g., JNK, PLK4, Pim-1) map2k->kinase phosphorylates substrate Downstream Substrate kinase->substrate phosphorylates response Cellular Response (Proliferation, Survival, etc.) substrate->response leads to inhibitor 6-Aryl-Indazole Inhibitor inhibitor->kinase inhibits

Caption: Inhibition of a kinase signaling pathway by a 6-aryl-indazole.

Conclusion

Palladium complexes, particularly those with phosphine ligands like dppf, remain the most reliable and high-yielding catalysts for Suzuki-Miyaura reactions with indazole-based boronic acids.[2] However, nickel catalysts are emerging as a cost-effective alternative, demonstrating good efficacy for the coupling of N-heterocycles, albeit sometimes under harsher conditions or with higher catalyst loadings.[4][5] Copper catalysis, while prevalent for C-N bond formation (Chan-Lam coupling), is less explored for direct C-C Suzuki-Miyaura type reactions with indazoles. Its application in this area represents a potential avenue for future research, particularly given its low cost and low toxicity. The choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations of the synthetic campaign. The development of novel indazole derivatives through these catalytic methods continues to be a vital endeavor in the pursuit of new therapeutic agents targeting critical cellular signaling pathways.

References

The Indazole Scaffold: A Cornerstone in Modern Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Indazole-Based Kinase Inhibitors and Other Small Molecule Therapeutics

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors. Its structural resemblance to the purine ring of ATP allows indazole-containing compounds to effectively compete for the ATP-binding site of a wide range of kinases. This guide provides a comparative analysis of the biological activity of prominent indazole-based kinase inhibitors against other classes of kinase inhibitors, highlighting the significance of this heterocyclic motif in cancer therapy and beyond. While 1H-Indazole-6-boronic acid itself is a key building block in the synthesis of many such inhibitors, this guide will focus on the activity of its more complex derivatives and their standing in the broader landscape of kinase inhibition.

Comparative Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activity (IC50 values) of selected indazole-based and other kinase inhibitors against a panel of key kinases implicated in cancer and other diseases. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of Indazole-Based Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)
Axitinib VEGFR10.1[1][2]
VEGFR20.2[1][2]
VEGFR30.1-0.3[1][2]
PDGFRβ1.6[1]
c-Kit1.7[2]
Pazopanib VEGFR110[3][4][5]
VEGFR230[3][4][5]
VEGFR347[3][4][5]
PDGFRα71[3]
PDGFRβ84[3][4][5]
c-Kit74[3][4][5]
FGFR1140[5]
c-Fms146[4]

Table 2: IC50 Values of Other Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)
Staurosporine Protein Kinase C (PKC)3[3]
p60v-src6[3]
Protein Kinase A (PKA)7[3]
CaM Kinase II20[3]
Sunitinib PDGFRβ2[2]
VEGFR280[2]
c-KitPotent inhibitor[2]
FLT3Potent inhibitor[2]
Sorafenib Raf-16[6]
B-Raf22[6]
VEGFR290[6]
VEGFR320[6]
PDGFRβ57[6]
c-Kit68[6]

Signaling Pathways in Focus

Kinase inhibitors exert their effects by modulating critical signaling pathways that control cell growth, proliferation, survival, and angiogenesis. Below are representations of two major pathways frequently targeted by the inhibitors discussed.

VEGFR2_Signaling VEGFR2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates Survival Cell Survival Akt->Survival Permeability Vascular Permeability eNOS->Permeability PI3K_Akt_mTOR_Signaling PI3K/Akt/mTOR Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Bcl2 Bcl-2/Bax Akt->Bcl2 Inhibits pro-apoptotic proteins CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Bcl2->Apoptosis Regulates Kinase_Assay_Workflow Kinase Inhibition Assay Workflow Start Start PrepInhibitor Prepare serial dilutions of kinase inhibitor Start->PrepInhibitor AddToPlate Add inhibitor, kinase/antibody mix, and tracer to 384-well plate PrepInhibitor->AddToPlate Incubate Incubate at room temperature for 60 minutes AddToPlate->Incubate ReadPlate Read FRET signal on plate reader Incubate->ReadPlate Analyze Analyze data and calculate IC50 ReadPlate->Analyze End End Analyze->End

References

Assessing the Purity of Synthesized 1H-Indazole-6-boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1H-Indazole-6-boronic acid against commercially available alternatives. We present detailed experimental protocols and supporting data to aid in the selection of appropriate purity determination techniques.

Comparison of Analytical Methods for Purity Assessment

The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are the most common and powerful methods. The choice of method depends on the specific requirements of the analysis, such as the need for trace-level impurity detection, the availability of reference standards, and the desired sample throughput.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, with UV detection.High sensitivity and resolution for detecting chromophoric impurities. Suitable for high-throughput screening.Requires an analyte-specific reference standard for quantification. May not detect non-chromophoric impurities. Boronic acids can be challenging due to potential on-column hydrolysis.
qNMR Signal intensity is directly proportional to the molar concentration of the analyte.A primary analytical method that provides absolute purity without needing an identical reference standard. Can identify and quantify a wide range of impurities, including structural isomers and non-chromophoric ones.Lower sensitivity compared to HPLC for trace impurities. Requires a high-field NMR spectrometer.
LC-MS Combines the separation power of HPLC with the mass identification capabilities of Mass Spectrometry.Excellent for identifying unknown impurities by providing molecular weight information. High sensitivity and selectivity.Quantification can be more complex than HPLC-UV. Matrix effects can influence ionization and accuracy.

Purity Comparison: Synthesized vs. Commercial this compound

Commercially available this compound and its derivatives are typically sold with a stated purity of ≥95% as determined by HPLC[1][2][][4]. While this provides a useful benchmark, in-house synthesis necessitates a thorough purity assessment to ensure it meets the required standards for subsequent applications.

SourceStated PurityAnalytical Method
Synthesized Batch (Hypothetical) To be determinedHPLC, qNMR, LC-MS
Commercial Supplier A ≥95%HPLC
Commercial Supplier B ≥97%HPLC
Commercial Supplier C (N-methylated) ≥95%HPLC

It is crucial to note that the actual purity of both synthesized and commercial batches should be independently verified using validated analytical methods.

Experimental Protocols

Below are detailed protocols for the purity assessment of this compound using HPLC and qNMR.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general method for the analysis of boronic acids and may require optimization for this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would be from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol provides a method for determining the absolute purity of this compound.

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Internal Standard (IS): A certified reference material with a known purity (e.g., maleic anhydride). The IS should be soluble in the same deuterated solvent and have signals that do not overlap with the analyte.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Use a 90° pulse angle.

    • Employ a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated (typically 30-60 seconds) to ensure full relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity using the following formula: Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Visualizing Experimental Workflows and Biological Context

To further clarify the processes and potential applications of this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Initial Work-up cluster_purity_assessment Purity Assessment cluster_comparison Comparison cluster_decision Outcome synthesis Synthesized this compound purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC Analysis purification->hplc Primary Purity Check qnmr qNMR Analysis purification->qnmr Absolute Purity Determination lcms LC-MS Impurity ID hplc->lcms Identify Unknown Peaks compare Compare Purity Data hplc->compare qnmr->compare commercial Commercial Alternatives (≥95% Purity) commercial->compare accept Batch Meets Purity Specs compare->accept Purity ≥ Specification reject Further Purification Needed compare->reject Purity < Specification

Experimental workflow for purity assessment and comparison.

Indazole derivatives are of significant interest in drug discovery, particularly as anticancer agents. Some have been shown to inhibit key signaling pathways involved in cell proliferation and survival.

signaling_pathway cluster_cell Cancer Cell cluster_downstream Downstream Effects Indazole This compound (or derivative) MDM2 MDM2 Indazole->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits (degradation) Bcl2 Bcl-2 p53->Bcl2 Inhibits Apoptosis Apoptosis p53->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Potential signaling pathway inhibited by indazole derivatives.

This diagram illustrates a potential mechanism where an indazole derivative inhibits MDM2, leading to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then promote apoptosis (programmed cell death) by inhibiting anti-apoptotic proteins like Bcl-2.

logical_relationship cluster_analytical_methods Analytical Methods for Purity cluster_data_obtained Information Provided cluster_comparison_basis Basis for Comparison HPLC HPLC (High Sensitivity) Purity_percent Purity (%) HPLC->Purity_percent Impurity_profile Impurity Profile HPLC->Impurity_profile qNMR qNMR (Absolute Quantification) qNMR->Purity_percent qNMR->Impurity_profile LCMS LC-MS (Impurity Identification) Impurity_ID Impurity Structure LCMS->Impurity_ID Synthesized Synthesized Product Purity_percent->Synthesized Commercial Commercial Product Purity_percent->Commercial Impurity_profile->LCMS requires identification Impurity_profile->Synthesized

References

Comparative Cross-Reactivity Analysis of 6-Substituted 1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for the development of potent kinase inhibitors. Strategic functionalization of the indazole ring is a key determinant of a compound's potency and, critically, its selectivity. Modifications at the 6-position, often accomplished via Suzuki-Miyaura cross-coupling reactions utilizing reagents like 1H-Indazole-6-boronic acid and its esters, have a profound impact on the resulting inhibitor's interaction with the ATP-binding pocket of various kinases.

This guide provides a comparative overview of the cross-reactivity and selectivity profiles of several 6-substituted 1H-indazole derivatives. The data presented is compiled from publicly available research to aid in the rational design of next-generation targeted therapeutics and to highlight the nuanced effects of substitution on kinase selectivity.

Quantitative Comparison of Kinase Inhibition

The selectivity of a kinase inhibitor is a critical factor influencing its therapeutic window and potential for off-target effects. The following tables summarize the inhibitory activity of various indazole derivatives, highlighting how substitutions at the 6-position can modulate their potency and selectivity against different kinases.

Table 1: Comparative Inhibition Profile of 6-Substituted Indazole Derivatives

Compound ID6-Position SubstituentPrimary Kinase Target(s)IC₅₀ (nM)Off-Target Kinase(s)IC₅₀ (nM) / % InhibitionSelectivity Fold
Compound 15-HJNK31p38α226226x
Compound 8-FJNK35p38α--
Compound 17-OCH₃JNK3-p38α-8x (vs. JNK3)
VH02-IndazolylVEGFR-2560EGFRModest InhibitionSelective for VEGFR-2
Axitinib-Aryl SulfideVEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3PDGFRβ, c-Kit1.6, 1.7Multi-kinase
C05-Aryl EtherPLK487.45% Inh. @ 0.5 µMPLK1, Aurora A15.32%, 31.45% Inh. @ 0.5 µMPreferential for PLK4

Data compiled from multiple sources.[1][2] Selectivity fold is calculated as IC₅₀(Off-Target) / IC₅₀(Primary Target). For C05, data is presented as % inhibition at a fixed concentration.

Table 2: Broader Kinase Selectivity Profile for a Representative Indazole-Based Inhibitor (GNE-495)

To illustrate a more comprehensive cross-reactivity analysis, the selectivity of GNE-495, a MAP4K4 inhibitor with an indazole core, was assessed against a panel of kinases.

Kinase Target% Activity Remaining @ 1 µM
MAP4K4 (HGK)< 20%
MINK1< 20%
TNIK< 20%
ABL1> 20%
ABL2> 20%
PRKD3> 20%
Most other kinases> 80%

Data is representative of kinome-wide screening.[3] GNE-495 demonstrates high selectivity, inhibiting only a small subset of the kinome.[3]

Signaling Pathways and Experimental Workflows

Understanding the biological context and the methods used to assess cross-reactivity is crucial for interpreting inhibitor data. The following diagrams illustrate a key signaling pathway targeted by indazole derivatives and a general workflow for evaluating kinase inhibitor selectivity.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Indazole Indazole-based Inhibitor Indazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway, a common target for indazole-based inhibitors in angiogenesis.

G Start Synthesize Indazole Derivative Assay Primary Target Kinase Assay (IC₅₀) Start->Assay Decision Potent? Assay->Decision Screen Broad Kinase Panel Screening (e.g., KinomeScan) Decision->Screen Yes Stop Discard or Redesign Decision->Stop No Analyze Analyze Data: - Selectivity Score - Identify Off-Targets Screen->Analyze Cell Cell-based Assays (On-target & Off-target) Analyze->Cell End Lead Optimization Cell->End

Caption: General experimental workflow for determining kinase inhibitor selectivity and cross-reactivity.

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount and is typically achieved by screening against a large panel of kinases. Below is a generalized protocol for a common biochemical assay used to characterize the indazole derivatives discussed.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

1. Materials and Reagents:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Test Compound (Indazole derivative) dissolved in DMSO

  • ATP solution at appropriate concentration (e.g., at Km for the kinase)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Multi-well plates (e.g., 384-well, white)

  • Plate reader capable of measuring luminescence

2. Reaction Setup:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • In a 384-well plate, add the following to each well:

    • 1 µL of test compound dilution (or DMSO for control wells).

    • 2 µL of a mixture of kinase and substrate in reaction buffer.

  • Pre-incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the kinase.

3. Kinase Reaction:

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

4. Signal Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Incubate the plate at room temperature for another 30-60 minutes to stabilize the signal.

5. Data Analysis:

  • Measure the luminescence of each well using a plate reader.

  • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

The Cutting Edge of Cancer Research: Establishing Structure-Activity Relationships for 1H-Indazole-6-boronic Acid Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective cancer therapies, researchers are increasingly turning their attention to the indazole scaffold, a promising heterocyclic core found in several FDA-approved anticancer drugs.[1] A critical building block in the synthesis of these novel agents is 1H-Indazole-6-boronic acid, which serves as a versatile precursor for creating a diverse library of analogs through powerful chemical reactions like the Suzuki-Miyaura cross-coupling.[1][2] This guide provides a comparative analysis of this compound analogs, summarizing their structure-activity relationships (SAR), detailing key experimental protocols for their evaluation, and visualizing the biological pathways they influence. This information is tailored for researchers, scientists, and drug development professionals dedicated to advancing oncology.

Performance Comparison of this compound Analogs

The anticancer potential of various this compound analogs has been systematically evaluated against a panel of human cancer cell lines. The in vitro antiproliferative activity, a key indicator of a compound's efficacy, is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values of a series of synthesized indazole derivatives, where the core structure is derived from this compound.[1]

Compound IDR Group (Substitution at the 6-position of the Indazole Ring)4T1 (Breast Cancer) IC50 (μM)A549 (Lung Cancer) IC50 (μM)HCT116 (Colon Cancer) IC50 (μM)HeLa (Cervical Cancer) IC50 (μM)
2f 4-(4-methylpiperazin-1-yl)phenyl0.230.491.150.58
2g 4-(morpholin-4-yl)phenyl0.560.881.891.21
2h 4-(pyrrolidin-1-yl)phenyl0.781.232.541.98
2i 4-(piperidin-1-yl)phenyl0.651.052.111.55
2j 2-aminopyrimidin-5-yl>105.67>10>10
2l 2-amino-4-methoxypyrimidin-5-yl>108.91>10>10
2m 3-aminophenyl2.453.115.874.32
2n 3-amino-4-methylphenyl1.982.564.993.78

Structure-Activity Relationship (SAR) Summary:

The data reveals critical insights into the structure-activity relationships of these this compound analogs:

  • Impact of the 6-position Substituent: The nature of the substituent at the 6-position of the indazole ring, introduced via Suzuki coupling with the boronic acid, plays a pivotal role in determining the anticancer activity.

  • Superiority of the Piperazine Moiety: Compound 2f , featuring a 4-(4-methylpiperazin-1-yl)phenyl group, consistently demonstrated the most potent activity across all tested cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[1]

  • Influence of Cyclic Amines: Other cyclic amine-containing analogs, such as those with morpholine (2g ), pyrrolidine (2h ), and piperidine (2i ), also exhibited notable activity, although generally less potent than the piperazine-containing counterpart (2f ).[1]

  • Reduced Activity of Pyrimidine and Aminophenyl Groups: Analogs with a 2-aminopyrimidine (2j and 2l ) or 3-aminophenyl (2m and 2n ) substituent at the 6-position showed significantly diminished or a complete loss of antiproliferative activity. This suggests that the presence and nature of the heterocyclic or aromatic ring system at this position are crucial for potent anticancer effects.[1]

Visualizing the Mechanism of Action

To understand how these compounds exert their anticancer effects, it is essential to visualize the cellular pathways they modulate. The most potent analog, 2f , was found to induce apoptosis, or programmed cell death, in cancer cells.[1] This process is tightly regulated by a network of proteins.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Cleaved Caspase-3 Caspase-8->Caspase-3 Compound_2f Compound 2f Bcl-2 Bcl-2 Compound_2f->Bcl-2 Inhibits Bax Bax Compound_2f->Bax Promotes Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: The apoptotic signaling cascade initiated by Compound 2f.

The diagram illustrates that Compound 2f promotes apoptosis through the intrinsic pathway by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[1] This leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a cascade of caspases, ultimately resulting in programmed cell death.

Experimental Protocols

Reproducibility and standardization are paramount in scientific research. The following are detailed methodologies for key experiments used to evaluate the anticancer properties of this compound analogs.

Synthesis of this compound Analogs (General Suzuki Coupling Protocol)

This protocol describes the synthesis of the 6-substituted indazole analogs via a Suzuki-Miyaura cross-coupling reaction.[1]

Materials:

  • (1H-Indazol-6-yl)boronic acid or its pinacol ester

  • Corresponding aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., Cesium carbonate or Potassium carbonate)

  • Solvent (e.g., a mixture of dioxane and water)

  • Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add (1H-Indazol-6-yl)boronic acid (1.0 equivalent), the corresponding aryl or heteroaryl halide (1.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (1.5 equivalents).

  • Add the solvent mixture (e.g., dioxane/water 4:1).

  • Purge the reaction vessel with nitrogen gas for 5-10 minutes.

  • Heat the mixture to the desired temperature (e.g., 100 °C) and stir under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.

suzuki_coupling_workflow Start Reactants: - this compound - Aryl/Heteroaryl Halide - Pd Catalyst - Base Reaction Suzuki-Miyaura Coupling (Dioxane/Water, 100°C, N2) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 1H-Indazole-6-boronic Acid Analog Purification->Product

Caption: Workflow for the synthesis of this compound analogs.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., 4T1, A549, HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the test compound at the desired concentration for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of apoptosis.[3][4]

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After treatment with the test compound, lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

  • Perform densitometry analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.

This comprehensive guide provides a foundational understanding of the structure-activity relationships of this compound analogs and the experimental methodologies required for their evaluation. The presented data and protocols are intended to support and accelerate the research and development of novel, more effective anticancer agents.

References

1H-Indazole-6-boronic Acid: A Comparative Analysis Against Established Pharmacophores in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can effectively and selectively modulate biological targets is a perpetual endeavor. The 1H-indazole core has emerged as a "privileged" scaffold in medicinal chemistry, forming the basis of several FDA-approved drugs. This guide provides a comprehensive benchmark of the 1H-indazole pharmacophore, using 1H-Indazole-6-boronic acid as a representative starting point, against established pharmacophores for three critical classes of drug targets: Protein Kinases, Poly (ADP-ribose) Polymerase (PARP), and Indoleamine 2,3-dioxygenase (IDO1).

While this compound itself is primarily utilized as a versatile building block in the synthesis of more complex active pharmaceutical ingredients, the inherent properties of its 1H-indazole core are pivotal to the biological activity of its derivatives. This comparative analysis will delve into the quantitative performance of indazole-based inhibitors, detail the experimental methodologies for their evaluation, and visualize the intricate signaling pathways they modulate.

Protein Kinase Inhibition: The 1H-Indazole Scaffold in Angiogenesis and Cancer Proliferation

The 1H-indazole ring is a key pharmacophoric element in numerous potent protein kinase inhibitors. It often acts as a hinge-binding motif, a critical interaction for inhibiting the kinase's catalytic activity. This section benchmarks indazole-based inhibitors against other well-known kinase inhibitor pharmacophores, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1), both crucial targets in cancer therapy.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of notable indazole-containing kinase inhibitors against VEGFR-2 and FGFR1, compared to established non-indazole inhibitors.

Compound Scaffold Type Target Kinase IC50 (nM) Reference
Pazopanib 1H-Indazole VEGFR-230[1][2]
Axitinib 1H-Indazole VEGFR-20.2[3]
Sorafenib Pyridine-carboxamideVEGFR-290[3][4][5]
Sunitinib IndolinoneVEGFR-280[3][6][7]
Infigratinib PyrimidineFGFR11.1[8]
Pemigatinib PyridinoneFGFR10.4[9][10][11]
Erdafitinib PyrazoleFGFR11.2[12][13][14]
Experimental Protocols: Kinase Inhibition Assay (VEGFR-2)

A common method to determine the in vitro kinase inhibitory activity is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To quantify the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain.

  • Biotinylated poly(Glu, Tyr) 4:1 substrate.

  • ATP (Adenosine triphosphate).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Europium-labeled anti-phosphotyrosine antibody.

  • Streptavidin-allophycocyanin (SA-APC).

  • Test compounds (e.g., 1H-indazole derivatives) dissolved in DMSO.

  • 384-well low-volume microplates.

  • Plate reader capable of time-resolved fluorescence detection.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of the 384-well plate.

  • Add the VEGFR-2 enzyme and the biotinylated substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near its Km for VEGFR-2.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents: europium-labeled anti-phosphotyrosine antibody and SA-APC.

  • Incubate in the dark for at least 60 minutes to allow for the development of the FRET signal.

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

  • Calculate the ratio of the acceptor to donor fluorescence. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization: VEGF Signaling Pathway

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Pazopanib Pazopanib (1H-Indazole) Pazopanib->VEGFR2 Inhibition Axitinib Axitinib (1H-Indazole) Axitinib->VEGFR2 Inhibition

Caption: Simplified VEGF signaling pathway and points of inhibition by 1H-indazole-based drugs.

PARP Inhibition: The Role of 1H-Indazole in DNA Damage Repair

The 1H-indazole scaffold is also a key feature of potent PARP inhibitors, such as the FDA-approved drug Niraparib. PARP enzymes are critical for the repair of single-strand DNA breaks. Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) leads to a synthetic lethal phenotype, causing selective cancer cell death.

Data Presentation: PARP Inhibitory Activity

The following table compares the IC50 values of the indazole-containing PARP inhibitor Niraparib with other prominent PARP inhibitors.

Compound Scaffold Type Target Enzyme IC50 (nM) Reference
Niraparib 1H-Indazole PARP-13.8[15]
Olaparib PhthalazinonePARP-15[16][17]
Talazoparib PhthalazinonePARP-10.57[15]
Experimental Protocols: PARP-1 Enzymatic Assay

A common method for assessing PARP-1 inhibition is a colorimetric or fluorescent assay that measures the consumption of NAD+, the substrate for PARP-1.

Objective: To determine the inhibitory effect of a compound on the enzymatic activity of PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme.

  • Histones (as a PARP-1 activator).

  • Activated DNA (e.g., nicked DNA).

  • NAD+ (Nicotinamide adenine dinucleotide).

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).

  • NAD+ cycling reagent (for colorimetric or fluorescent detection of remaining NAD+).

  • Test compounds (e.g., indazole derivatives) in DMSO.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Add assay buffer, activated DNA, and histones to the wells of a 96-well plate.

  • Add the test compounds at various concentrations.

  • Add the PARP-1 enzyme to each well.

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by adding a PARP inhibitor (e.g., a high concentration of a known inhibitor) or by heat inactivation.

  • Add the NAD+ cycling reagent to each well.

  • Incubate to allow for the colorimetric or fluorescent signal to develop.

  • Read the absorbance or fluorescence on a microplate reader.

  • The IC50 value is calculated from the dose-response curve of the inhibitor.

Mandatory Visualization: PARP-1 in DNA Single-Strand Break Repair

PARP_Signaling_Pathway cluster_dna_damage DNA Damage & Repair SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Recruitment DSB Double-Strand Break (DSB) (at replication fork) SSB->DSB Unrepaired leads to PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation Catalyzes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Repair_Proteins Recruitment SSB_Repair SSB Repair Repair_Proteins->SSB_Repair SSB_Repair->SSB Resolved Apoptosis Cell Death (Apoptosis) DSB->Apoptosis in HR-deficient cells Niraparib Niraparib (1H-Indazole) Niraparib->PARP1 Inhibition

Caption: Role of PARP-1 in DNA repair and its inhibition by the 1H-indazole-based drug Niraparib.

IDO1 Inhibition: The 1H-Indazole Scaffold in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical regulator of immune tolerance. In the tumor microenvironment, IDO1 activity leads to immunosuppression. The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for IDO1 inhibition.

Data Presentation: IDO1 Inhibitory Activity

The following table presents the IC50 values for indazole-based and other known IDO1 inhibitors.

Compound Scaffold Type Assay Type IC50 (nM) Reference
Indazole Derivative 35 1H-Indazole Enzymatic740[7]
Epacadostat HydroxyamidineCellular (HeLa)10[18][19]
Navoximod ImidazothiazoleEnzymatic69
Linrodostat (BMS-986205) Phenyl-cyclohexyl-propanamideCellular (HEK293)1.1[20][21][22]
Experimental Protocols: IDO1 Cellular Assay (Kynurenine Measurement)

This assay measures the product of the IDO1 enzyme, kynurenine, in cell culture supernatant.

Objective: To assess the ability of a compound to inhibit IDO1 activity in a cellular context.

Materials:

  • Human cancer cell line expressing IDO1 (e.g., HeLa or SK-OV-3).

  • Cell culture medium (e.g., DMEM) with L-tryptophan.

  • Interferon-gamma (IFN-γ) to induce IDO1 expression.

  • Test compounds (e.g., indazole derivatives) in DMSO.

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • Trichloroacetic acid (TCA).

  • 96-well cell culture plates.

  • Spectrophotometer.

Procedure:

  • Seed the IDO1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.

  • Add the test compounds at various concentrations to the cells.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Collect the cell culture supernatant.

  • Add TCA to the supernatant to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the clear supernatant to a new 96-well plate.

  • Add Ehrlich's reagent to each well. This reagent reacts with kynurenine to produce a yellow-colored product.

  • Incubate at room temperature for 10-20 minutes.

  • Measure the absorbance at approximately 490 nm using a spectrophotometer.

  • The amount of kynurenine produced is proportional to the absorbance. The IC50 value is determined from the dose-response curve of the inhibitor.

Mandatory Visualization: IDO1 in Tryptophan Metabolism and Immune Suppression

IDO1_Pathway cluster_tme Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate T_Cell T-Cell Tryptophan->T_Cell Required for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Conversion Kynurenine->T_Cell Acts on Immune_Suppression Immune Suppression (T-Cell Anergy/Apoptosis) T_Cell->Immune_Suppression Leads to Indazole_Inhibitor 1H-Indazole Inhibitor Indazole_Inhibitor->IDO1 Inhibition

Caption: The IDO1 pathway in tryptophan metabolism and its role in immune suppression, with inhibition by a 1H-indazole-based compound.

References

Safety Operating Guide

Proper Disposal of 1H-Indazole-6-boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 1H-Indazole-6-boronic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Hazard Information

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not located, analogous boronic acids are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[3][4] All work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[5][6] It should never be disposed of down the sink or in regular trash.[3][5][6][7]

  • Waste Identification and Segregation:

    • Designate a specific, compatible waste container for this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[6]

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.[5][6]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Container Management:

    • Keep the hazardous waste container securely closed except when adding waste.[6]

    • Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5] This area should be away from incompatible materials such as strong oxidizing agents.[5][8]

    • Utilize secondary containment to mitigate the impact of potential leaks.[6]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weighing boats, pipette tips, contaminated gloves, and absorbent paper, must also be disposed of as hazardous waste in the same designated container.[6][7]

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate from this process must be collected and disposed of as hazardous waste.[6]

    • After triple-rinsing and ensuring the container is free of any residue, it may be disposed of as non-hazardous waste, in accordance with your institution's policies. Deface the original label before disposal.

  • Arranging for Professional Disposal:

    • Once the waste container is full, or in line with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[5][6]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest.[6]

Quantitative Data and Disposal Guidelines

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.[3][4][6]
Handling Area Well-ventilated area, preferably a chemical fume hood.[1][3]
Waste Container Labeled, sealed, and chemically compatible (e.g., HDPE, glass).[5][6]
Waste Segregation Do not mix with other waste streams unless approved by EHS.[5]
Disposal Method Treat as hazardous waste; professional disposal required.[5][6][9]
Drain Disposal Strictly prohibited.[3][5][6][7]

Experimental Protocols

Neutralization of boronic acid waste in a laboratory setting is generally not recommended due to the potential for unpredictable reactions.[5] However, in some instances, for very small quantities of simple boronic acids, an institution's EHS department may approve a neutralization procedure. A general illustrative protocol for the neutralization of a weak acid is provided below for informational purposes only. This procedure should not be performed for this compound without explicit EHS approval.

  • In a well-ventilated chemical fume hood, dilute the acidic waste with a large volume of water in an appropriate container.

  • With constant stirring, slowly add a mild base, such as sodium bicarbonate (baking soda).[9]

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base in small portions until the pH is within the neutral range as specified by local regulations (typically 5.5 - 9.0).[5]

  • The neutralized solution may only be drain-disposed if explicitly permitted by local authorities and your institution's EHS department for the specific neutralized compound.[5][9]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes safety and compliance with institutional and regulatory standards.

A Start: this compound waste generated B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B F Triple-rinse empty containers. Collect rinsate as hazardous waste. A->F Empty Containers C Is waste container available and properly labeled? B->C D Prepare and label a dedicated hazardous waste container. C->D No E Place solid waste and contaminated materials into the container. C->E Yes D->E G Store sealed waste container in designated accumulation area. E->G F->G Add rinsate to container H Is container full or has accumulation time limit been reached? G->H H->G No I Arrange for pickup by a licensed hazardous waste disposal company. H->I Yes J End: Waste properly disposed. I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 1H-Indazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 1H-Indazole-6-boronic acid. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are classified as hazardous substances. Based on data from similar compounds, the primary hazards include skin irritation, serious eye irritation, and respiratory irritation.[1][2] The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[3] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory protocols.[4]
Eye and Face Protection Safety goggles or face shieldUse chemical safety goggles or a face shield to protect against splashes.[5][6]
Skin and Body Protection Laboratory coatA lab coat with a closed front, long sleeves, and tight-fitting cuffs is required.[6]
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of dust particles.[3][7]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound in a laboratory setting.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[8]

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

    • Before beginning work, ensure all necessary PPE is donned correctly.

  • Handling the Compound :

    • When handling the solid, avoid the formation of dust.[5][9]

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the powder.

    • Keep the container tightly closed when not in use.[8][10]

  • In Case of a Spill :

    • If a spill occurs within a fume hood, contain the spill, and clean the area with appropriate materials.

    • For spills outside of a fume hood, evacuate the area and ensure adequate ventilation before cleanup.[8]

    • Collect all spill waste in a sealed, properly labeled hazardous waste container.[4]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, chemically compatible containerCollect all solid waste, including contaminated PPE and weighing paper, in a designated hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the chemical name.[4]
Liquid Waste Labeled, sealed, chemically compatible containerDo not dispose of solutions containing this compound down the drain. Collect all liquid waste in a designated hazardous waste container. Indicate the solvent and approximate concentration on the label.[4]

General Disposal Guidelines :

  • Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • All waste must be disposed of through an approved hazardous waste disposal service.[5]

  • Consult your institution's EHS department or Chemical Hygiene Plan for specific disposal procedures.[4]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather Handling Materials prep_fumehood->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_reaction Perform Chemical Reaction disp_solid Segregate Solid Waste handle_reaction->disp_solid Generate solid waste disp_liquid Segregate Liquid Waste handle_reaction->disp_liquid Generate liquid waste disp_container Store in Labeled Hazardous Waste Container disp_solid->disp_container disp_liquid->disp_container disp_pickup Arrange for Hazardous Waste Pickup disp_container->disp_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indazole-6-boronic acid
Reactant of Route 2
Reactant of Route 2
1H-Indazole-6-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.